3,4-Dichloro Trazodone Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFSJMSILCVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747611 | |
| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263278-79-0 | |
| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3,4-Dichlorphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Dichloro Trazodone Hydrochloride
This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 3,4-Dichloro Trazodone Hydrochloride. As a significant analogue and potential impurity of the widely prescribed antidepressant Trazodone, this compound is of critical importance to researchers, quality control analysts, and drug development professionals. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology grounded in established chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that hinges on the strategic assembly of two key precursors: 1-(3,4-Dichlorophenyl)piperazine and a reactive [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one moiety bearing a propyl linker. The final step involves the coupling of these intermediates, followed by conversion to the hydrochloride salt to enhance stability and solubility.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Part 1.1: Synthesis of Precursor 1: 1-(3,4-Dichlorophenyl)piperazine
The foundational step is the creation of the substituted piperazine ring. This is achieved through a classical cyclization reaction.
-
Principle of the Reaction: This synthesis involves the nucleophilic substitution reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. A base is required to neutralize the hydrochloride salt and to facilitate the cyclization. High-boiling point solvents are employed to achieve the necessary reaction temperature for an efficient conversion.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and potassium carbonate (0.362 mol).[4]
-
Add n-butanol (500 mL) as the solvent.[4]
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a residual oil.
-
For purification, triturate the resulting oil with petroleum ether. This will induce the precipitation of the product as a solid.[4]
-
Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 1-(3,4-Dichlorophenyl)piperazine. A typical yield is around 28%.[4]
-
-
Causality and Optimization:
-
Solvent Choice: n-Butanol or xylene are effective solvents due to their high boiling points, which provide the thermal energy needed to drive the double alkylation and cyclization.[1]
-
Base: Potassium carbonate acts as an acid scavenger, neutralizing the HCl released from the amine salt, and promotes the deprotonation of the aniline nitrogen, enhancing its nucleophilicity.[4]
-
Phase-Transfer Catalyst: In alternative procedures using solvents like xylene, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed to improve the reaction efficiency between the organic and inorganic phases.[1]
-
Part 1.2: Synthesis of the Final Compound: 3,4-Dichloro Trazodone
With both key intermediates in hand, the final coupling reaction is performed, followed by conversion to the hydrochloride salt.
-
Principle of the Reaction: This step is a nucleophilic substitution where the secondary amine of the 1-(3,4-Dichlorophenyl)piperazine attacks the electrophilic carbon of the 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, displacing the chloride leaving group to form the final carbon-nitrogen bond.
-
Experimental Protocol (Coupling):
-
In a suitable reaction vessel, dissolve 1-(3,4-Dichlorophenyl)piperazine (Intermediate 1) and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2) in a solvent such as isopropanol.[5]
-
Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC or HPLC. Microwave-assisted synthesis can significantly reduce the reaction time to mere minutes.[6][7]
-
Cool the mixture and filter any inorganic byproducts.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the free base of 3,4-Dichloro Trazodone.
-
-
Experimental Protocol (Hydrochloride Salt Formation):
-
Dissolve the purified 3,4-Dichloro Trazodone free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming.[8][9]
-
Cool the solution and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the white solid, wash with a small volume of chilled solvent (e.g., isopropanol), and dry under vacuum to yield the final product, this compound.[8]
-
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
Diagram of the Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride | [10][11] |
| CAS Number | 1263278-79-0 | [10][11] |
| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [10] |
| Molecular Weight | 442.8 g/mol | [10] |
| Appearance | White to off-white crystalline powder (Expected) | [12] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and to establish a method for routine quality control.
-
Self-Validation: A high-purity sample should yield a single, sharp, symmetrical peak, free from significant shoulders or co-eluting impurity peaks. The method's specificity can be confirmed using photodiode array (PDA) detection to check for peak purity across the entire peak spectrum.
-
Exemplary HPLC Protocol:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[13]
-
Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 10 mM Ammonium Acetate buffer, pH adjusted) and Solvent B (e.g., Acetonitrile/Methanol mixture).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 252 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[13]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Trustworthiness: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is a fundamental property of the molecule. For 3,4-Dichloro Trazodone (free base, C₁₉H₂₁Cl₂N₅O), the monoisotopic mass is approximately 405.11 g/mol .
-
Expected Results (LC-MS, Positive Ion Mode):
-
A prominent protonated molecular ion [M+H]⁺ peak should be observed at m/z ≈ 406.1 .
-
Isotopic Signature: A key confirmatory feature will be the isotopic pattern arising from the two chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, one would expect to see:
-
An [M+H]⁺ peak (containing two ³⁵Cl atoms).
-
An [M+2+H]⁺ peak (containing one ³⁵Cl and one ³⁷Cl) with an intensity of about 65% of the [M+H]⁺ peak.
-
An [M+4+H]⁺ peak (containing two ³⁷Cl atoms) with an intensity of about 10% of the [M+H]⁺ peak. This distinct pattern is a powerful validation of the compound's elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide an unambiguous structural elucidation by mapping the hydrogen and carbon framework of the molecule.
-
¹H NMR Spectroscopy (Predicted Signals):
-
Aromatic Region (δ 6.8-8.0 ppm): Signals corresponding to the protons on the dichlorophenyl ring and the triazolopyridine ring system. The specific splitting patterns (doublets, triplets, doublet of doublets) will confirm the 3,4-substitution pattern.
-
Triazolopyridine Methylene (δ ~4.2 ppm): A triplet corresponding to the -N-CH₂ - group adjacent to the triazolone ring.
-
Piperazine and Propyl Chain (δ 2.5-3.5 ppm): A complex region of overlapping multiplets corresponding to the protons on the piperazine ring and the propyl linker.
-
Propyl Chain Central Methylene (δ ~2.2 ppm): A multiplet (quintet) for the central -CH₂- group of the propyl chain.
-
-
¹³C NMR Spectroscopy (Predicted Signals):
-
Carbonyl Carbon (δ ~155-160 ppm): A signal for the C=O group in the triazolone ring.
-
Aromatic Carbons (δ ~110-150 ppm): Multiple signals for the carbons of the two aromatic ring systems.
-
Aliphatic Carbons (δ ~25-60 ppm): Signals corresponding to the three carbons of the propyl chain and the four carbons of the piperazine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Characteristic Absorption Bands:
-
~3420 cm⁻¹: N-H stretching, potentially from the protonated amine in the hydrochloride salt.[14]
-
~2950-2840 cm⁻¹: Aliphatic C-H stretching from the propyl and piperazine moieties.[15]
-
~1695 cm⁻¹: A strong C=O stretching vibration from the amide group in the triazolone ring.[15]
-
~1640 cm⁻¹: C=N stretching from the triazole ring.[15]
-
~1590, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[15]
-
~740 cm⁻¹: C-Cl stretching vibration.[15]
-
Conclusion
This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. By integrating detailed experimental protocols with explanations of the underlying chemical principles, this document serves as a reliable resource for researchers in medicinal chemistry and pharmaceutical analysis. The successful execution of the described synthetic steps, coupled with the comprehensive analytical workflow, will ensure the production of a high-purity compound suitable for use as an analytical standard or for further pharmacological investigation.
References
- Vulcanchem. 1-(3,4-Dichlorophenyl)piperazine hydrochloride - 76835-17-1.
- ResearchGate. LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H] + - ResearchGate.
- PrepChem.com. Synthesis of 1-(3,4-Dichlorophenyl)piperazine.
- PubChem. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935.
- Journal of Chemical and Pharmaceutical Research. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride.
- PubMed Central. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.
- MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- MDPI. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.
- ResearchGate. FTIR spectra of trazodone hydrochloride(A), physical mixture (B).
- PubMed. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.
- New Journal of Chemistry (RSC Publishing). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.
- Scholars Research Library. Development and validation of liquid chromatographic method for trazodone hydrochloride.
- PubMed Central. New Pharmaceutical Salts of Trazodone.
- Journal of Analytical & Bioanalytical Techniques. Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer.
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- Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride.
- Veeprho. 3,4-Dichloro Trazodone (HCl Salt) | CAS 1263278-79-0.
- accessdata.fda.gov. CHEMISTRY REVIEW(S).
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An In-depth Technical Guide to 3,4-Dichloro Trazodone Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro Trazodone Hydrochloride is a chlorinated analog and a significant impurity of Trazodone, a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Trazodone itself is widely prescribed for the treatment of major depressive disorder, anxiety, and insomnia.[3] The presence of impurities such as this compound in the active pharmaceutical ingredient (API) is a critical concern in drug manufacturing and quality control. Therefore, a thorough understanding of the chemical properties, structure, and analysis of this compound is essential for researchers, analytical scientists, and professionals involved in the development and production of Trazodone.
This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a proposed synthesis pathway, and analytical methodologies for its identification and quantification. The information presented herein is intended to serve as a valuable resource for ensuring the quality and safety of Trazodone-based pharmaceuticals.
Chemical Structure and Properties
This compound is structurally similar to Trazodone, with the key difference being the presence of two chlorine atoms on the phenylpiperazine ring at the 3 and 4 positions, as opposed to the single chlorine atom at the 3-position in Trazodone.[4] This seemingly minor structural modification can influence the compound's physicochemical properties and its pharmacological profile.
The IUPAC name for this compound is 2-[3-[4-(3,4-dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1263278-79-0 | [4] |
| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [4] |
| Molecular Weight | 442.77 g/mol | [1] |
| Appearance | White Powder | [5] |
| Melting Point | 258.9-260.7°C | [5] |
| Solubility | No specific experimental data is readily available in peer-reviewed literature. Based on the properties of Trazodone HCl, it is expected to have some solubility in methanol and DMSO.[6] | N/A |
| Computed XLogP3 | 3.6 | [4] |
Synthesis of this compound
The synthesis can be conceptualized as a two-step process:
-
Alkylation of 1-(3,4-dichlorophenyl)piperazine: This step involves the reaction of 1-(3,4-dichlorophenyl)piperazine with a suitable three-carbon electrophile containing a leaving group, such as 1-bromo-3-chloropropane, to introduce the propyl linker.
-
Condensation with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: The resulting N-alkylated piperazine is then condensed with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to form the trazodone core structure. The final product is then converted to its hydrochloride salt.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Adapted from Trazodone Synthesis)
Disclaimer: The following protocol is a proposed adaptation and has not been experimentally verified for the synthesis of this compound. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary.
Step 1: Synthesis of N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine
-
To a stirred solution of 1-(3,4-dichlorophenyl)piperazine (1 equivalent) in a suitable organic solvent (e.g., toluene or acetonitrile), add a base such as potassium carbonate or triethylamine (2-3 equivalents).
-
Add 1-bromo-3-chloropropane (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine.
Step 2: Synthesis of this compound
-
In a reaction vessel, combine N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine (1 equivalent), 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1-1.2 equivalents), and a base such as sodium hydride or potassium carbonate in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture with stirring and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,4-Dichloro Trazodone base by recrystallization or column chromatography.
-
Dissolve the purified base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).
-
Cool the solution to induce crystallization of this compound.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
As a known impurity of Trazodone, the accurate identification and quantification of this compound are paramount. The following analytical techniques are recommended for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Trazodone and its related substances. A reversed-phase HPLC method can be adapted for the analysis of this compound.
Table 2: Proposed HPLC Method Parameters (Adapted from Trazodone Analysis)
| Parameter | Condition |
| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, methanol, and a buffered aqueous solution (e.g., phosphate or acetate buffer). The pH and organic modifier ratio will need to be optimized for optimal separation from Trazodone and other impurities.[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 255 nm[7] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation Considerations:
A full method validation according to ICH guidelines should be performed, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound. The expected molecular ion and isotopic pattern for the protonated molecule [M+H]⁺ would be a key diagnostic feature.
Expected Mass Spectrometric Data:
-
Monoisotopic Mass of the Free Base (C₁₉H₂₁Cl₂N₅O): 405.1123 g/mol
-
Expected [M+H]⁺: m/z 406.1196
The characteristic isotopic pattern of two chlorine atoms should be observable in the mass spectrum, which will aid in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. While specific experimental data for this compound is not widely published, predictions can be made based on the structure and known chemical shifts of similar compounds.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the dichlorophenyl and triazolopyridine rings, as well as aliphatic protons of the propyl chain and the piperazine ring. The integration and splitting patterns of these signals would be crucial for confirming the structure.
-
¹³C NMR: The spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming the carbon skeleton.
Pharmacological Profile (Inferred from Trazodone)
There is a lack of specific pharmacological data for this compound in the public domain. However, its structural similarity to Trazodone suggests that it may possess a similar, albeit potentially modified, pharmacological profile.
Trazodone's mechanism of action is complex, involving:
-
Serotonin 5-HT₂A Receptor Antagonism: This is considered a primary mechanism for its antidepressant and anxiolytic effects.[9]
-
Serotonin Reuptake Inhibition: Trazodone is a weaker serotonin reuptake inhibitor compared to SSRIs.[9]
-
α₁-Adrenergic Receptor Antagonism: This contributes to its sedative effects and can cause orthostatic hypotension.[10]
-
Histamine H₁ Receptor Antagonism: This also contributes to its sedative properties.[10]
The introduction of an additional chlorine atom at the 4-position of the phenyl ring could potentially alter the affinity of this compound for these receptors and the serotonin transporter. Such modifications could lead to changes in potency, efficacy, and side-effect profile compared to the parent drug. Further pharmacological studies are required to elucidate the specific activity of this compound.
Caption: Simplified signaling pathway of Trazodone's mechanism of action.
Conclusion
This compound is a critical compound to study in the context of Trazodone manufacturing and quality control. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and analytical methodologies for its characterization. While there is a need for more published experimental data specific to this molecule, the information presented here, largely adapted from the extensive knowledge of its parent compound, offers a solid foundation for researchers and drug development professionals. A thorough understanding and control of this and other impurities are essential for ensuring the safety and efficacy of Trazodone for patients.
References
- Baiocchi, F., et al. (1973). Analytical data for Trazodone. Arzneimittel-Forschung, 23, 400.
- Pai, N. R., & Patil, S. S. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 2(4), 1-8.
- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Brogden, R. N., et al. (1981). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 21(6), 401-429.
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Analytica Chemie. (n.d.). Trazodone Hydrochloride Imp. J (EP) as HCl salt. Retrieved from [Link]
- Joshi, M., et al. (2018). RP-HPLC Method Development and its Validation for the Estimation of Trazodone in Bulk and Pharmaceutical Dosage Form.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25273235. Retrieved from [Link].
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Crasto, A. M. (2014, December 15). Trazodone Hydrochloride. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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ChemBK. (n.d.). 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[3][7][11]triazolo[4,3-a]pyridin-3-one hydrochloride. Retrieved from [Link]
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An In-Depth Technical Guide to 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-triazolo[4,3-a]pyridin-3-one Hydrochloride
An In-Depth Technical Guide to 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride, a chlorinated analogue of the antidepressant drug Trazodone. This document delves into its chemical identity, synthesis, physicochemical properties, inferred pharmacological profile, and analytical methodologies, offering a valuable resource for professionals in drug discovery and development.
Chemical Identity and Nomenclature
The precise chemical identification of a compound is fundamental for all scientific and regulatory purposes. The subject of this guide is a trazodone analogue distinguished by a 3,4-dichloro substitution on the phenylpiperazine moiety.
IUPAC Name: 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one;hydrochloride[1][2][3]
Synonyms: 3,4-Dichloro Trazodone Hydrochloride, 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Monohydrochloride[1][3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for formulation development, pharmacokinetic profiling, and analytical method development. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂Cl₃N₅O | PubChem[2] |
| Molecular Weight | 442.8 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder (inferred from Trazodone HCl) | [4] |
| Solubility | Sparingly soluble in chloroform and water (inferred from Trazodone HCl) | [4] |
| pKa | 6.7 (for Trazodone) | [5] |
Synthesis and Manufacturing
The synthesis of this compound follows a convergent synthetic strategy, analogous to the preparation of Trazodone and its derivatives. The key steps involve the synthesis of the dichlorophenylpiperazine intermediate and its subsequent coupling with the triazolopyridinone moiety.
Synthetic Workflow
The general synthetic approach is outlined below. This workflow is based on established methods for Trazodone synthesis and can be adapted for the 3,4-dichloro analogue.
Experimental Protocol (Adapted from Trazodone Synthesis)
This protocol is a representative example and may require optimization for the synthesis of the 3,4-dichloro analogue.
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine
-
To a solution of 1,2-dichlorobenzene and piperazine in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).
-
Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 1-(3,4-dichlorophenyl)piperazine.
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-4-(3-chloropropyl)piperazine
-
Dissolve 1-(3,4-dichlorophenyl)piperazine and 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) and heat the mixture to reflux.
-
Monitor the reaction progress. After completion, cool the mixture, filter, and evaporate the solvent.
-
The resulting crude product can be used in the next step without further purification or can be purified by crystallization.
Step 3: Synthesis of 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one (Free Base)
-
Combine 1-(3,4-dichlorophenyl)-4-(3-chloropropyl)piperazine and[1][2]triazolo[4,3-a]pyridin-3(2H)-one in a suitable solvent such as isopropanol.
-
Add a base, for instance, sodium hydroxide, and heat the reaction mixture to reflux for an extended period.
-
Monitor the reaction by HPLC. Once the starting materials are consumed, cool the reaction mixture to allow for crystallization of the product.
-
Filter the solid, wash with a cold solvent, and dry to obtain the free base of 3,4-Dichloro Trazodone.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the synthesized free base in a suitable organic solvent like ethanol.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or aqueous HCl) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride.
Inferred Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 3,4-Dichloro Trazodone is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized pharmacology of Trazodone and structure-activity relationship (SAR) studies of its analogues.
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic effects are attributed to a combination of actions on various neurotransmitter systems.[6][7]
Key Pharmacological Activities of Trazodone
-
Serotonin 5-HT₂A Receptor Antagonism: This is considered a primary mechanism of Trazodone's antidepressant and anxiolytic effects.[8]
-
Serotonin Transporter (SERT) Inhibition: Trazodone is a relatively weak inhibitor of serotonin reuptake compared to SSRIs.[8]
-
α₁-Adrenergic Receptor Antagonism: This action contributes to its sedative effects and can cause orthostatic hypotension.[8]
-
Histamine H₁ Receptor Antagonism: This also contributes significantly to its sedative properties.[8]
-
5-HT₁A Receptor Partial Agonism: This may also contribute to its anxiolytic and antidepressant effects.[9]
Inferred Impact of 3,4-Dichloro Substitution
The introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring is expected to modulate the electronic and steric properties of the molecule, which in turn can influence its receptor binding affinities and overall pharmacological profile. Based on general SAR principles for arylpiperazine ligands:
-
Lipophilicity: The dichloro substitution will increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Receptor Affinity and Selectivity: Halogen substitutions on the phenyl ring of arylpiperazines are known to influence binding affinity and selectivity for various receptors. The precise impact of the 3,4-dichloro pattern would require experimental validation through receptor binding assays. It is plausible that this substitution could alter the affinity for serotonin, adrenergic, and histamine receptors compared to the 3-chloro substitution of Trazodone.
Proposed Mechanism of Action Pathway
The following diagram illustrates the inferred signaling pathways affected by 3,4-Dichloro Trazodone, based on the known actions of Trazodone.
Analytical Methodologies
Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. Several chromatographic techniques are suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of Trazodone and its related substances. A typical HPLC method for this compound would involve:
-
Column: A reversed-phase column, such as a C8 or C18, is generally suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve the parent compound from its impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.
Example HPLC Protocol (for Trazodone, adaptable for the dichloro-analogue): [10][11]
-
Column: C18, 4.6 mm x 250 mm, 10 µm particle size.[10]
-
Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid.[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection: UV at 252 nm.[10]
-
Injection Volume: 10 µL.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it ideal for the determination of low levels of the compound in biological matrices and for the identification of metabolites and degradation products.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed for quantitative analysis in multiple reaction monitoring (MRM) mode. High-resolution mass spectrometry (e.g., Q-TOF) is used for structural elucidation of unknown impurities or metabolites.
Example LC-MS/MS Protocol (for Trazodone, adaptable for the dichloro-analogue):
-
Chromatographic conditions: Similar to HPLC methods, but often with volatile buffers (e.g., ammonium formate or acetate).
-
Mass Spectrometric Detection:
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation. For Trazodone, a common transition is m/z 372.2 -> 176.2. For the 3,4-dichloro analogue, the precursor ion would be at a higher m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound and for the characterization of its impurities. The spectra of Trazodone analogues have been reported and can be used as a reference for interpreting the spectra of the 3,4-dichloro derivative.[2][3]
Experimental Workflow for Analytical Method Validation
A validated analytical method ensures the reliability of the generated data. The following workflow outlines the key steps in validating an HPLC method for the quantification of this compound.
Conclusion
2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride represents an interesting analogue of Trazodone for further investigation. Its synthesis is achievable through established chemical routes, and its analytical characterization can be performed using standard chromatographic and spectroscopic techniques. While its precise pharmacological profile requires experimental elucidation, it is reasonable to infer a multimodal mechanism of action similar to Trazodone, with potential differences in receptor affinities and pharmacokinetic properties due to the 3,4-dichloro substitution. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.
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A Technical Guide to 3,4-Dichloro Trazodone Hydrochloride: Identification, Synthesis, and Analysis
Abstract: This technical guide provides an in-depth examination of 3,4-Dichloro Trazodone Hydrochloride, a significant related compound of the antidepressant drug Trazodone. Intended for researchers, analytical scientists, and drug development professionals, this document delineates the critical identifiers of the molecule, including its International Chemical Identifier Key (InChIKey), and discusses its physicochemical properties, contextual synthesis, and analytical characterization. By integrating field-proven insights with authoritative data, this guide serves as a comprehensive resource for the unambiguous identification and control of this impurity in pharmaceutical settings.
Introduction: The Significance of this compound
Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, indicated for the treatment of major depressive disorder (MDD).[1][2] Its therapeutic action is primarily associated with the modulation of serotonergic neurotransmission in the brain.[3][4] In the landscape of pharmaceutical manufacturing and quality control, the identification and management of impurities and related compounds are paramount to ensuring drug safety and efficacy.
This compound is a known impurity and structural analog of Trazodone.[5][6] Its significance lies in its potential to be co-synthesized or arise as a degradation product during the manufacturing or storage of Trazodone. The presence of the dichloro- substitution on the phenylpiperazine moiety, as opposed to the monochloro- substitution in the parent drug, necessitates distinct analytical methods for its detection and quantification. This guide provides the foundational technical data required for its precise identification and management.
Chemical Identity and Physicochemical Properties
Unambiguous molecular identification is the bedrock of chemical and pharmaceutical research. The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, provide a standardized, canonical representation of a chemical substance. This system overcomes the ambiguities of proprietary or historical naming conventions.
The definitive InChIKey for the free base of 3,4-Dichloro Trazodone is GWUFSJMSILCVNP-UHFFFAOYSA-N .[5] The hydrochloride salt form is the most common subject of analysis.
Below is a summary of the key identifiers and computed properties for this compound.
| Identifier Type | Value | Source |
| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][5][7]triazolo[4,3-a]pyridin-3-one;hydrochloride | [5] |
| InChIKey | GWUFSJMSILCVNP-UHFFFAOYSA-N | [5] |
| InChI | InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H | [5][7] |
| SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | [5] |
| CAS Number | 1263278-79-0 | [5][7] |
| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [5] |
| Molecular Weight | 442.8 g/mol | [5][7] |
| Accurate Mass | 441.089 Da | [7][8] |
Molecular Structure Visualization
The structural relationship between Trazodone and its 3,4-dichloro analog is critical for understanding potential cross-reactivity in analytical assays and for designing specific detection methods.
Caption: Molecular Structure of this compound.
Contextual Synthesis and Formation
While specific, proprietary synthesis routes for 3,4-Dichloro Trazodone as an analytical standard may vary, its formation can be understood in the context of the general synthesis of Trazodone itself. Trazodone synthesis typically involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable propyl-containing triazolopyridinone precursor.[1][2]
The 3,4-dichloro analog would logically be synthesized by substituting the starting material 1-(3-chlorophenyl)piperazine with 1-(3,4-dichlorophenyl)piperazine . This highlights a critical control point in the manufacturing process: ensuring the purity of the piperazine starting material is crucial to prevent the formation of this impurity in the final active pharmaceutical ingredient (API). Microwave-assisted synthesis has been explored as a method to accelerate such reactions and improve yields.[9]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis, emphasizing the critical starting material choice.
Caption: Generalized workflow for the synthesis of 3,4-Dichloro Trazodone HCl.
Analytical Characterization and Control
The detection and quantification of this compound in Trazodone API or formulated products are typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).[10][11][12] The United States Pharmacopeia (USP) provides a monograph for Trazodone Hydrochloride that includes HPLC methods for assay and impurity profiling.[13]
The choice of analytical method must ensure sufficient resolution between the main Trazodone peak and peaks corresponding to all related compounds, including the 3,4-dichloro analog.
Key Analytical Techniques
| Technique | Purpose & Key Parameters |
| HPLC-UV | Primary method for quantification. - Column: C18 or C8 reverse-phase columns are common.[11][12]- Mobile Phase: Typically a mixture of an aqueous buffer (e.g., ammonium phosphate) and organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran).[10][11]- Detection: UV detection, often around 252-254 nm.[11][12] |
| LC-MS | Confirmatory identification. Provides mass-to-charge ratio data, confirming the molecular weight and fragmentation pattern of the impurity, which is essential for unambiguous identification. |
| Spectrophotometry | Can be used for quantification based on ion-association complexes with dyes like bromocresol green (BCG), though it lacks the specificity of HPLC.[14] |
| Infrared (IR) Spectroscopy | Used for identification by comparing the sample's IR spectrum to that of a certified reference standard.[13] |
Analytical Workflow for Impurity Profiling
A robust analytical workflow is essential for routine quality control.
Caption: Standard analytical workflow for HPLC-based impurity profiling.
Pharmacological Context of the Parent Compound
To appreciate the importance of controlling impurities like 3,4-Dichloro Trazodone, one must understand the pharmacological action of the parent drug, Trazodone. Trazodone's antidepressant effects are attributed to its dual mechanism of action as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[4][15]
-
Serotonin Reuptake Inhibition (SRI): It blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[3]
-
5-HT₂ Receptor Antagonism: It potently blocks serotonin 5-HT₂ₐ and 5-HT₂₋ receptors.[4][16] This action is believed to contribute to its antidepressant and anxiolytic effects and mitigate some of the side effects associated with pure serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[16]
The introduction of an additional chlorine atom on the phenyl ring could potentially alter the molecule's binding affinity for these targets, its metabolic profile, or its toxicity. Therefore, controlling its presence to within acceptable limits, as defined by regulatory bodies like the USP, is a matter of patient safety.[13]
Simplified Mechanism of Action Pathway
Caption: Simplified signaling pathway for Trazodone's mechanism of action.
Conclusion
This compound is a critical process-related impurity in the synthesis of Trazodone. Its unambiguous identification, facilitated by standardized identifiers such as the InChIKey GWUFSJMSILCVNP-UHFFFAOYSA-N , is fundamental to all research and quality control activities. A thorough understanding of its chemical properties, potential synthetic origins, and appropriate analytical methodologies is essential for drug development professionals. The use of high-resolution chromatographic techniques like HPLC is the industry standard for ensuring that the levels of this and other related substances are maintained within strict regulatory limits, thereby guaranteeing the safety and quality of the final Trazodone drug product.
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CAS number for 3,4-Dichloro Trazodone Hydrochloride
An In-Depth Technical Guide to 3,4-Dichloro Trazodone Hydrochloride
Introduction
This compound is a chlorinated analog and a significant process-related impurity of Trazodone, a well-established antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class[1][2][3]. As a critical reference standard in pharmaceutical manufacturing and quality control, a comprehensive understanding of its chemical properties, synthesis, and analytical characterization is paramount for researchers and drug development professionals. This guide provides a detailed technical overview, grounded in the established science of its parent compound, Trazodone, to offer field-proven insights into its behavior and significance.
The primary identifier for this compound is CAS Number 1263278-79-0 [4][5][6]. Its formal IUPAC name is 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride[4][6]. The structural distinction from Trazodone lies in the substitution pattern on the phenylpiperazine ring—a 3,4-dichloro configuration versus Trazodone's 3-chloro arrangement. This seemingly minor structural modification has significant implications for its physicochemical properties and potential pharmacological activity, making its precise quantification and characterization essential.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. This data is crucial for its accurate identification, handling, and use as an analytical standard.
| Property | Value | Source(s) |
| CAS Number | 1263278-79-0 | [4][5][6] |
| Alternate CAS | 1263358-12-8 (Free Base) | [5][7][8] |
| Molecular Formula | C₁₉H₂₁Cl₂N₅O · HCl | [5] |
| Molecular Weight | 442.8 g/mol | [5][6] |
| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[4][5][9]triazolo[4,3-a]pyridin-3-one;hydrochloride | [5][6] |
| Synonyms | Trazodone Impurity 4, 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Monohydrochloride | [4][6] |
| Appearance | White to off-white crystalline powder (inferred from Trazodone HCl[10]) |
Synthesis and Manufacturing Considerations
The synthesis of 3,4-Dichloro Trazodone is not explicitly detailed in publicly available literature, as it is primarily considered an impurity. However, its formation can be logically inferred from the established synthetic routes for Trazodone[11][12]. The synthesis is a condensation reaction between two key precursors: the triazolopyridine core and a substituted phenylpiperazine side chain.
The critical difference in synthesizing the 3,4-dichloro analog is the use of 1-(3,4-dichlorophenyl)piperazine as the starting material instead of the 1-(3-chlorophenyl)piperazine used for Trazodone. The general reaction involves the alkylation of the triazolopyridinone nitrogen with the chloropropyl side chain of the phenylpiperazine derivative, typically conducted in the presence of a base and a suitable solvent like isopropyl alcohol[11][12][13].
Caption: Inferred synthetic pathway for 3,4-Dichloro Trazodone HCl.
Inferred Pharmacological Profile
Specific pharmacological data for 3,4-Dichloro Trazodone is scarce. Therefore, its potential mechanism of action is extrapolated from the extensive research on its parent compound, Trazodone. Trazodone exhibits a complex, multi-receptor profile that contributes to its therapeutic effects and side-effect profile[1][2][14].
Key Actions of Trazodone:
-
Serotonin 5-HT₂ₐ and 5-HT₂꜀ Receptor Antagonism: This is a primary mechanism, distinguishing it from SSRIs, and is believed to contribute significantly to its antidepressant and anxiolytic effects[1][15].
-
Serotonin Reuptake Inhibition (SERT): Trazodone is a weak inhibitor of the serotonin transporter compared to SSRIs[1][16].
-
α₁-Adrenergic Receptor Antagonism: This action is responsible for side effects such as orthostatic hypotension and dizziness[2][15].
-
Histamine H₁ Receptor Antagonism: This contributes significantly to Trazodone's prominent sedative effects, making it useful for depression-related insomnia[2][15].
The addition of a second chlorine atom to the phenyl ring would likely alter the compound's binding affinity for these targets due to changes in electron distribution and steric hindrance. This could potentially modify its efficacy and side-effect profile, a subject ripe for further investigation in structure-activity relationship (SAR) studies.
Metabolism: Trazodone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, to form an active metabolite, m-chlorophenylpiperazine (mCPP)[9][17][18]. It is highly probable that 3,4-Dichloro Trazodone undergoes a similar metabolic pathway, yielding 1-(3,4-dichlorophenyl)piperazine (DCPP) as its primary metabolite. The nature and activity of this potential metabolite are critical considerations for its overall pharmacological and toxicological profile.
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Potential metabolic pathways of 3,4-Dichloro Trazodone Hydrochloride
An In-Depth Technical Guide Topic: Potential Metabolic Pathways of 3,4-Dichloro Trazodone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform responsible for its conversion to the active metabolite, m-chlorophenylpiperazine (m-CPP).[1][2][3] This guide provides a predictive analysis of the metabolic fate of a novel analog, this compound. By integrating the established metabolic pathways of trazodone with fundamental principles of xenobiotic biotransformation for halogenated aromatic compounds, we propose a series of potential metabolic routes for this new chemical entity. This document outlines predicted Phase I and Phase II reactions, identifies the likely enzymatic contributors, and presents detailed experimental workflows for the elucidation and confirmation of these pathways. The methodologies described herein are designed to serve as a practical blueprint for researchers in drug development, offering a robust framework for characterizing the metabolic profile, identifying potentially active or reactive metabolites, and anticipating drug-drug interactions.
Introduction: The Rationale for Metabolic Prediction
Trazodone is a widely prescribed antidepressant whose clinical efficacy and side-effect profile are intrinsically linked to its complex metabolism.[2][4] The biotransformation of trazodone is not merely a clearance mechanism; it is a transformative process that generates m-CPP, a metabolite with its own distinct pharmacological profile, acting as a partial agonist at various serotonin receptors.[2][5] Therefore, understanding the metabolism of any new trazodone analog is critical for predicting its overall pharmacodynamic and pharmacokinetic behavior.
This compound represents a structural modification of the parent drug, featuring two chlorine atoms on the phenylpiperazine moiety. This substitution can profoundly influence its metabolic fate through several mechanisms:
-
Electronic Effects: The two electron-withdrawing chlorine atoms deactivate the aromatic ring, potentially reducing its susceptibility to oxidative metabolism such as hydroxylation.[6]
-
Steric Hindrance: The presence of a chlorine atom at the C4 position may sterically hinder enzymatic access to adjacent sites.
-
Altered Lipophilicity: Dichlorination increases the lipophilicity of the molecule, which can affect its interaction with metabolizing enzymes and its overall disposition.
This guide synthesizes existing knowledge to construct a predictive metabolic map for 3,4-Dichloro Trazodone, providing a foundational hypothesis for empirical investigation.
Predicted Metabolic Pathways of 3,4-Dichloro Trazodone
The metabolism of 3,4-Dichloro Trazodone is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, analogous to the parent compound.
Phase I Metabolism: Core Reactions
Phase I metabolism is expected to be dominated by oxidative pathways catalyzed by the cytochrome P450 superfamily of enzymes, located primarily in the liver endoplasmic reticulum.[7]
2.1.1 N-Dealkylation (Primary Pathway) The most significant metabolic pathway for trazodone is N-dealkylation, which cleaves the propyl side chain to yield m-CPP.[8][9] This reaction is catalyzed predominantly by CYP3A4.[1][2][9][10] Given that this reaction occurs at the piperazine nitrogen, distant from the dichlorinated phenyl ring, it is highly probable that this pathway will remain the primary metabolic route for 3,4-Dichloro Trazodone.
-
Predicted Metabolite: 1-(3,4-dichlorophenyl)piperazine (3,4-dCPP).
-
Catalyzing Enzyme: Primarily CYP3A4.
-
Significance: This metabolite is predicted to be pharmacologically active, analogous to m-CPP. Its formation and subsequent clearance will be a critical determinant of the drug's overall activity and potential for drug-drug interactions.
2.1.2 Aromatic Hydroxylation Trazodone can undergo hydroxylation on its chlorophenyl ring.[11] For 3,4-Dichloro Trazodone, the positions C3 and C4 are blocked. Hydroxylation could occur at the remaining open positions (C2, C5, or C6). However, the strong deactivating effect of two chlorine atoms may render this pathway less favorable compared to hydroxylation on other parts of the molecule.
-
Predicted Metabolites: Hydroxylated derivatives of 3,4-Dichloro Trazodone.
-
Catalyzing Enzymes: Potentially CYP2D6, which is known to contribute to trazodone's secondary metabolic pathways.[2]
2.1.3 Oxidation of the Triazolopyridinone Ring Studies have shown that trazodone can be bioactivated via oxidation of the triazolopyridinone ring to form a reactive epoxide intermediate, which is subsequently hydrolyzed to a stable dihydrodiol metabolite.[11] This pathway is spatially remote from the dichlorophenyl moiety and is therefore expected to be a viable metabolic route for the new analog.
-
Predicted Metabolites: An epoxide intermediate and a dihydrodiol metabolite of 3,4-Dichloro Trazodone.
-
Catalyzing Enzyme: Likely CYP3A4.[11]
Visualization of Predicted Metabolic Pathways
The following diagram illustrates the primary predicted metabolic transformations for 3,4-Dichloro Trazodone.
Caption: Predicted Phase I and Phase II metabolic pathways of 3,4-Dichloro Trazodone.
Phase II Metabolism: Conjugation Reactions
Metabolites generated during Phase I, particularly hydroxylated species, are candidates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
-
Predicted Reactions: Glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).
-
Substrates: Any hydroxylated metabolites of 3,4-Dichloro Trazodone.
Summary of Predicted Metabolites
The table below summarizes the key predicted Phase I metabolites.
| Metabolite Name | Proposed Biotransformation | Mass Shift (Da) | Predicted [M+H]⁺ (m/z) |
| 1-(3,4-dichlorophenyl)piperazine (3,4-dCPP) | N-dealkylation | -186.06 | 231.04 |
| Hydroxy-3,4-Dichloro Trazodone | Aromatic Hydroxylation | +15.99 | 422.09 |
| Dihydrodiol-3,4-Dichloro Trazodone | Epoxidation + Hydrolysis | +18.01 | 424.11 |
| Note: Predicted m/z values are based on the monoisotopic mass of the parent compound's free base (C19H21Cl2N5O, Exact Mass: 405.11). |
Experimental Framework for Metabolic Pathway Elucidation
A systematic, multi-step approach is required to empirically validate the predicted metabolic pathways. This framework begins with in vitro models to identify metabolites and enzymes, followed by potential in vivo studies for confirmation.[12][13]
Experimental Workflow Diagram
Caption: A systematic workflow for elucidating the metabolic pathways of a novel compound.
Protocol: In Vitro Metabolism in Human Liver Microsomes
Human liver microsomes (HLMs) are the preferred system for initial CYP-mediated metabolism studies as they contain a high concentration of these enzymes.[7][14][15][16]
Objective: To generate, detect, and identify Phase I metabolites of 3,4-Dichloro Trazodone.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)
-
Ultrapure Water
Procedure:
-
Preparation: Thaw HLMs and NADPH solutions on ice. Prepare the incubation mixture by combining phosphate buffer and water in a microcentrifuge tube.
-
Pre-incubation: Add the HLM suspension to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add 3,4-Dichloro Trazodone (e.g., from a DMSO stock, final concentration 1-10 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Control Incubations: Prepare parallel incubations:
-
Negative Control (-NADPH): Replace the NADPH solution with water to confirm that metabolism is NADPH-dependent.
-
Control (-HLM): Replace the HLM suspension with buffer to check for non-enzymatic degradation.
-
-
Incubation: Incubate all tubes at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard, if quantitative analysis is desired).
-
Post-Processing: Vortex the tubes vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
| Component | Stock Concentration | Final Concentration | Purpose |
| Phosphate Buffer | 0.5 M | 50 mM | Maintain physiological pH |
| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL | Source of CYP enzymes |
| 3,4-Dichloro Trazodone | 1 mM (in DMSO) | 1 µM | Substrate |
| NADPH System | As per manufacturer | 1X | Cofactor for CYP enzymes |
Protocol: Metabolite Identification using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its sensitivity and structural elucidation capabilities.[17][18][19][20]
Objective: To separate and structurally characterize potential metabolites from the in vitro incubation supernatant.
Instrumentation:
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to separate the parent drug from more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Strategy: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent compound and all potential metabolites.
-
Tandem MS (MS2): Trigger fragmentation scans on the most intense ions detected in the MS1 scan. Compare the fragmentation pattern of the parent drug to that of suspected metabolites to identify the site of metabolic modification.
-
-
-
Data Analysis:
-
Use specialized metabolite identification software to search the raw data for expected mass shifts (e.g., +16 for hydroxylation, -186 for N-dealkylation).
-
Compare retention times. Metabolites are typically more polar than the parent drug and will elute earlier on a reversed-phase column.
-
Manually inspect MS2 spectra to confirm structural assignments based on characteristic fragment ions.
-
Conclusion and Future Directions
This guide posits that this compound will likely undergo metabolism via pathways analogous to trazodone, with CYP3A4-mediated N-dealkylation to 3,4-dCPP being the predominant route. Secondary pathways involving hydroxylation and epoxidation are also predicted, though the dichlorinated phenyl ring may be less susceptible to oxidation.
The provided experimental framework offers a clear and robust strategy for validating these predictions. Successful characterization of the metabolic profile is a cornerstone of preclinical development. It will enable a comprehensive understanding of the compound's clearance mechanisms, help identify any pharmacologically active or potentially toxic metabolites, and provide the necessary data to design clinical studies that can safely evaluate the therapeutic potential of this compound.
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An In-depth Technical Guide on 3,4-Dichloro Trazodone Hydrochloride as a Trazodone Impurity
Abstract
This technical guide provides a comprehensive examination of 3,4-Dichloro Trazodone Hydrochloride, a known process-related impurity of the antidepressant drug Trazodone Hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the safety and efficacy of the final drug product. This document delves into the chemical profile, potential pathways of formation, robust analytical methodologies for detection and quantification, and the toxicological considerations of this specific impurity. Detailed experimental protocols and visual workflows are provided to support researchers, quality control analysts, and drug development professionals in managing this impurity in accordance with global regulatory standards.
Introduction: The Imperative of Impurity Profiling in Trazodone
Trazodone, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a widely prescribed serotonin antagonist and reuptake inhibitor (SARI) for the treatment of major depressive disorder.[1] The synthetic process for Trazodone Hydrochloride is a multi-step chemical synthesis that can inadvertently lead to the formation of various process-related impurities and degradation products. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over these impurities to ensure the safety and quality of the final drug product.[1][2]
Among the spectrum of potential impurities, this compound presents a unique challenge. Its structural similarity to the parent Trazodone molecule necessitates highly specific and sensitive analytical methods for its detection and quantification. This guide will focus specifically on this dichlorinated analogue, providing a detailed scientific framework for its management.
Chemical Profile and Physicochemical Properties
3,4-Dichloro Trazodone is a structural analogue of Trazodone where the chlorophenyl moiety is substituted with a dichlorophenyl group.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-(4-(3,4-dichlorophenyl)piperazin-1-yl)propyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [6] |
| CAS Number | 1263278-79-0 (HCl Salt) | [6][7] |
| Molecular Formula | C₁₉H₂₁Cl₂N₅O · HCl | [7] |
| Molecular Weight | 442.8 g/mol | [7] |
The introduction of a second chlorine atom onto the phenyl ring can alter the molecule's lipophilicity, solubility, and metabolic profile compared to the parent drug. These changes underscore the importance of its characterization and control.
Genesis of the Impurity: Synthetic Pathways and Formation Mechanisms
The formation of this compound is intrinsically linked to the starting materials used in the synthesis of Trazodone. A key precursor in Trazodone synthesis is 1-(3-chlorophenyl)piperazine. The primary route for the introduction of the 3,4-dichloro impurity is the presence of 3,4-dichloroaniline as a contaminant in the starting material, 3-chloroaniline.
3,4-Dichloroaniline is a known organic compound used in the synthesis of dyes, agricultural chemicals, and various pharmaceuticals.[5] It is typically produced through the hydrogenation of 3,4-dichloronitrobenzene.[3][5][8] If the 3-chloroaniline used in Trazodone synthesis is contaminated with 3,4-dichloroaniline, the latter can participate in the subsequent reaction steps, leading to the formation of 3,4-Dichloro Trazodone.
Below is a diagram illustrating the synthetic pathway of Trazodone and the point at which the 3,4-dichloro impurity can be introduced.
Caption: Trazodone synthesis and the introduction of the 3,4-dichloro impurity.
Causality Behind Formation: The root cause of this impurity is the quality of the initial raw materials. Inadequate purification of 3-chloroaniline can lead to the carry-over of dichlorinated species. Therefore, stringent quality control of starting materials is the most effective preventative measure.
Analytical Methodologies for Detection and Quantification
The structural similarity between Trazodone and its 3,4-dichloro analogue necessitates a high-resolution analytical technique for accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method
Several HPLC methods have been developed for the analysis of Trazodone and its related substances.[4][9][10] A robust, stability-indicating method is crucial for impurity profiling.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention and separation of Trazodone and related compounds.[4] |
| Mobile Phase | A mixture of acetonitrile, methanol, tetrahydrofuran, and an aqueous buffer (e.g., 0.5% trifluoroacetic acid) | The combination of organic modifiers allows for fine-tuning of selectivity. The acidic buffer ensures good peak shape for the basic amine compounds.[9][10] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[4][10] |
| Detection Wavelength | 248-255 nm | This range corresponds to a UV absorbance maximum for Trazodone and its structurally similar impurities.[4][9] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis.[4][10] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[11] |
Experimental Protocol: HPLC Analysis
-
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as specified in Table 2. For example, a mixture of 150 mL tetrahydrofuran, 50 mL methanol, 150 mL acetonitrile, and 675 mL 0.5% (v/v) aqueous trifluoroacetic acid.[9] Filter through a 0.45 µm filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Trazodone Hydrochloride API sample in the mobile phase to a specified concentration (e.g., 1 mg/mL).
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and response of the impurity.
-
Inject the test solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all components.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the test solution chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of the impurity in the test sample using the area of the peak and the response from the standard solution.
-
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to acid, base, oxidation, heat, and light to generate potential degradation products.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[4]
Mass Spectrometry for Structural Confirmation
For definitive identification, especially during method development and investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. The mass spectrum of 3,4-Dichloro Trazodone will show a characteristic isotopic pattern due to the presence of two chlorine atoms.[12]
Caption: Analytical workflow for impurity identification and quantification.
Toxicological Significance and Regulatory Context
The presence of a dichlorinated aromatic moiety in the impurity structure raises potential toxicological concerns. Halogenated aromatic hydrocarbons are a class of compounds known for their persistence and potential for adverse health effects.[13][14] While specific toxicological data for 3,4-Dichloro Trazodone is limited, chlorinated anilines, in general, are known to have toxic effects.[15]
Given the potential risks, regulatory agencies have established strict limits for impurities in drug substances. The specific limits for 3,4-Dichloro Trazodone would be governed by the general principles of ICH Q3A for new drug substances, which sets thresholds for reporting, identification, and qualification of impurities.
The qualification of an impurity involves assessing the toxicological data to justify its presence at a certain level. If the level of 3,4-Dichloro Trazodone exceeds the identification threshold, and it is not a significant metabolite, toxicological studies may be required.
Conclusion and Recommendations
This compound is a critical process-related impurity in the synthesis of Trazodone Hydrochloride, primarily arising from contamination of the 3-chloroaniline starting material. Its control is essential for ensuring the safety and quality of the final drug product.
Key recommendations for professionals in the field include:
-
Stringent Raw Material Control: Implement rigorous testing of incoming 3-chloroaniline for the presence of 3,4-dichloroaniline to prevent the formation of the impurity downstream.
-
Robust Analytical Monitoring: Employ a validated, stability-indicating HPLC method for the routine analysis of Trazodone Hydrochloride batches to accurately quantify the levels of this and other impurities.
-
Adherence to Regulatory Guidelines: Ensure that the levels of this compound are maintained below the reporting, identification, and qualification thresholds set by relevant pharmacopeias and ICH guidelines.
-
Further Toxicological Assessment: If process changes or raw material sourcing lead to a consistent presence of this impurity above the identification threshold, further toxicological evaluation may be warranted.
By understanding the origin, implementing precise analytical controls, and adhering to regulatory standards, the risks associated with this compound can be effectively managed, ensuring the continued safety and efficacy of Trazodone as a therapeutic agent.
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3,4-Dichloro Trazodone (HCl Salt) | CAS 1263278-79-0 - Veeprho. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Origin of 3,4-Dichloro Trazodone in Trazodone Synthesis
Abstract
This technical guide provides a comprehensive examination of the process-related impurity, 3,4-Dichloro Trazodone, which can arise during the synthesis of the antidepressant drug, Trazodone. The focus of this document is to elucidate the origin, synthetic pathways, analytical detection, and control strategies for this specific impurity. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering field-proven insights and methodologies to ensure the purity and safety of Trazodone active pharmaceutical ingredient (API).
Introduction to Trazodone and the Criticality of Impurity Profiling
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is intrinsically linked to its purity. In pharmaceutical manufacturing, the presence of impurities can compromise the safety and effectiveness of the final drug product.[2][3] Therefore, a thorough understanding and control of potential impurities are paramount. Process-related impurities, which originate from the synthetic route, are of particular concern. This guide focuses on a specific dichlorinated impurity, 3,4-Dichloro Trazodone.
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. It involves the identification, quantification, and control of impurities in the drug substance and drug product.[4] The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects.[5]
Unraveling the Synthetic Origin of 3,4-Dichloro Trazodone
The formation of 3,4-Dichloro Trazodone is not a result of a side reaction of the main Trazodone synthesis but rather stems from the presence of a specific impurity in one of the key starting materials: 3,4-dichloroaniline present in the m-chloroaniline (3-chloroaniline) feedstock.
The conventional synthesis of Trazodone involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable alkylating agent, which is then coupled with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[6][7][8] The 1-(3-chlorophenyl)piperazine intermediate is typically synthesized from m-chloroaniline.
If the m-chloroaniline starting material is contaminated with its regioisomer, 3,4-dichloroaniline, this impurity will proceed through the same synthetic steps as m-chloroaniline, ultimately leading to the formation of 3,4-Dichloro Trazodone alongside the desired Trazodone molecule.
Caption: Figure 1: Parallel synthesis of Trazodone and 3,4-Dichloro Trazodone.
Analytical Methodologies for Detection and Quantification
The detection and quantification of 3,4-Dichloro Trazodone require a sensitive and specific analytical method that can resolve this impurity from the main Trazodone peak and other related substances. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for this purpose.[2][9]
Recommended HPLC Method
A robust and validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate determination of 3,4-Dichloro Trazodone. The following method parameters are provided as a starting point for method development and validation, based on established methods for Trazodone and its impurities.[10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of Trazodone and its related non-polar impurities. |
| Mobile Phase | Acetonitrile, Methanol, and Water with a pH modifier (e.g., Triethylamine or Trifluoroacetic acid) | The organic modifiers allow for the elution of the compounds, while the aqueous phase and pH modifier help to achieve optimal separation and peak shape. |
| Elution | Isocratic or Gradient | Isocratic elution is simpler and more robust for routine analysis if adequate separation is achieved. Gradient elution may be necessary to resolve all potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV at 255 nm | Trazodone and its chlorinated analogues exhibit strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation
The chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Figure 2: Workflow for HPLC analysis of 3,4-Dichloro Trazodone.
Toxicological Considerations and Regulatory Context
Regulatory agencies have stringent requirements for the control of impurities in drug substances.[14] For impurities with no available safety data, their levels are typically controlled according to the ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. Given the potential for genotoxicity of some chlorinated compounds, a more conservative control strategy may be warranted.
Strategies for Control and Mitigation
The primary strategy for controlling the levels of 3,4-Dichloro Trazodone in the final Trazodone API is to prevent its formation in the first place. This can be achieved through rigorous control of the starting materials.
Starting Material Control
A robust quality control system should be in place to test the incoming m-chloroaniline for the presence of 3,4-dichloroaniline. A validated analytical method, such as Gas Chromatography (GC) or HPLC, should be used to quantify this impurity in the starting material. A stringent specification for the maximum allowable level of 3,4-dichloroaniline in m-chloroaniline should be established.
Process Optimization and Purification
While the primary control point is the starting material, process optimization can also play a role in minimizing the impact of this impurity. Purification steps, such as recrystallization of the final Trazodone API, can be effective in reducing the levels of 3,4-Dichloro Trazodone, as its physical properties (e.g., solubility) may differ from those of Trazodone.
Caption: Figure 3: Control strategy for 3,4-Dichloro Trazodone.
Conclusion
The presence of 3,4-Dichloro Trazodone in Trazodone API is a direct consequence of the presence of 3,4-dichloroaniline in the m-chloroaniline starting material. A thorough understanding of the synthetic pathway and the implementation of robust analytical methods are essential for the detection and control of this impurity. The primary control strategy should focus on the stringent qualification and testing of starting materials. By implementing the strategies outlined in this guide, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Trazodone products.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro Trazodone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichloro Trazodone Hydrochloride, a significant analog of the widely used antidepressant, Trazodone. As a Senior Application Scientist, the following sections will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established analytical principles. This document is structured to provide not only the spectral data but also the causality behind the analytical methodologies, ensuring a robust understanding for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound is a chlorinated analog of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder. The addition of two chlorine atoms to the phenylpiperazine moiety is expected to modulate its physicochemical and pharmacological properties. Accurate and comprehensive spectroscopic characterization is paramount for its identification, purity assessment, and to understand its metabolic fate. This guide serves as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the Trazodone scaffold.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signatures include the dichlorinated aromatic ring, the piperazine ring, the triazolopyridine system, and the aliphatic propyl chain.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic, and piperazine protons. The presence of the hydrochloride salt will likely cause a downfield shift of protons near the protonated nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazolopyridine-H | 7.8 - 8.2 | m | 4H |
| Dichlorophenyl-H | 7.0 - 7.4 | m | 3H |
| N-CH₂ (propyl) | ~4.2 | t | 2H |
| Piperazine-H (adjacent to N⁺) | ~3.8 | m | 4H |
| Piperazine-H (adjacent to aryl) | ~3.4 | m | 4H |
| N-CH₂ (propyl) | ~2.8 | t | 2H |
| CH₂ (propyl) | ~2.2 | quint | 2H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The dichlorinated phenyl ring and the carbonyl group of the triazolopyridine moiety are expected to show characteristic downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Triazolopyridine) | ~155 |
| Aromatic C (Triazolopyridine) | 110 - 140 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C (Dichlorophenyl) | 115 - 150 |
| N-CH₂ (propyl) | ~55 |
| Piperazine-C | ~50 |
| N-CH₂ (propyl) | ~45 |
| CH₂ (propyl) | ~25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its structural components.
Predicted IR Spectrum
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |
| ~2700 - 2400 | N⁺-H stretch | Amine salt |
| ~1690 | C=O stretch | Amide (in triazolopyridine) |
| 1600 - 1450 | C=C stretch | Aromatic |
| ~1100 | C-N stretch | Amine |
| 850 - 750 | C-Cl stretch | Aryl halide |
Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the major absorption bands and correlate them with the functional groups present in the molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The molecular ion peak ([M+H]⁺) is expected to be observed, along with characteristic fragment ions.
-
Molecular Weight: 441.08 g/mol (for the free base C₁₉H₂₁Cl₂N₅O)
-
Monoisotopic Mass: 441.0889 g/mol
-
Predicted [M+H]⁺: m/z 442.0968
The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.
Major Predicted Fragment Ions:
The fragmentation of 3,4-Dichloro Trazodone is likely to occur at the piperazine ring and the propyl chain.
-
Loss of the triazolopyridinone moiety: This would result in a fragment corresponding to the 1-(3,4-dichlorophenyl)piperazine cation.
-
Cleavage of the propyl chain: This can lead to various smaller fragment ions.
Experimental Protocol for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pharmaceutical compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
-
LC Separation:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
In the first mass analyzer (Q1), select the precursor ion ([M+H]⁺ at m/z 442.1).
-
Induce fragmentation of the precursor ion in the collision cell (q2).
-
Analyze the resulting product ions in the second mass analyzer (Q3).
-
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for regulatory submissions and the advancement of new therapeutic agents.
References
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
- Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
-
PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]
-
NIST. (n.d.). 1-(3,4-dichlorophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: High-Sensitivity Analytical Methods for the Detection of 3,4-Dichloro Trazodone Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of 3,4-Dichloro Trazodone Hydrochloride, a potential impurity or metabolite related to the antidepressant drug Trazodone. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a quality control or research setting.
Introduction: The Imperative for Precise Detection
Trazodone is a widely prescribed antidepressant medication.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Process-related impurities and degradation products can arise during synthesis or storage, necessitating sensitive and specific analytical methods for their detection and control. This compound is a hypothetical but plausible impurity, potentially arising from the use of dichlorinated starting materials in the synthesis of Trazodone. Its structural similarity to Trazodone, coupled with the potential for altered pharmacological or toxicological properties, underscores the importance of having reliable analytical methods for its identification and quantification.
This document details two primary analytical approaches: a robust HPLC-UV method for routine quality control and a highly sensitive and specific LC-MS/MS method for trace-level detection and confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC-UV method provides a reliable and accessible approach for the separation and quantification of this compound from Trazodone and other related impurities. The principle lies in the differential partitioning of the analytes between a stationary phase and a mobile phase, leading to their separation based on polarity.
Scientific Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the Trazodone molecule and its dichlorinated analogue.[1] The mobile phase, a mixture of an organic solvent (acetonitrile/methanol) and an acidic buffer, is optimized to achieve good peak shape and resolution. The acidic pH ensures that the amine functionalities are protonated, leading to better interaction with the stationary phase and sharper peaks. UV detection is suitable due to the presence of a chromophore in the molecule, with the detection wavelength selected to maximize sensitivity.[1][2]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 3,4-Dichloro Trazodone HCl.
Detailed Protocol: HPLC-UV Method
2.3.1. Materials and Reagents:
-
This compound Reference Standard
-
Trazodone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.3.2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% TFA in Water (Gradient or Isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
2.3.3. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1 mg/mL): Accurately weigh 100 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
2.3.4. System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%. The tailing factor should be not more than 2.0.
2.3.5. Analysis and Calculation: Inject the diluent (as a blank), Working Standard Solution, and Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-sensitive detection and unambiguous identification, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Scientific Rationale for Method Development
The LC method is optimized for compatibility with mass spectrometry, typically using volatile mobile phase additives like formic acid or ammonium acetate. Electrospray ionization (ESI) in positive ion mode is effective for protonating the amine groups on Trazodone and its analogue, forming [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor ion to product ion transition.[3][4] This allows for quantification even in complex matrices.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 3,4-Dichloro Trazodone HCl.
Detailed Protocol: LC-MS/MS Method
3.3.1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Internal Standard (e.g., Trazodone-d6)
3.3.2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 3,4-Dichloro Trazodone: m/z 440.1 -> 176.1 (Quantifier), m/z 440.1 -> 244.0 (Qualifier) |
| Trazodone-d6 (IS): m/z 378.2 -> 182.1 |
Note: The exact m/z values for this compound need to be confirmed by infusion of a standard solution.
3.3.3. Preparation of Solutions:
-
Standard and Sample solutions should be prepared in the initial mobile phase composition to ensure good peak shape.
-
A calibration curve should be prepared by serially diluting the Standard Stock Solution to cover the expected concentration range of the impurity.
-
An Internal Standard (IS) should be added to all standards and samples at a constant concentration to correct for matrix effects and variations in instrument response.
3.3.4. Method Validation: The method should be validated according to ICH guidelines, including an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Data Interpretation and System Validation
A self-validating system is crucial for trustworthy results. This involves:
-
System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Quality Control Samples: Included in each run to monitor the accuracy and precision of the analysis.
-
Blank Injections: To ensure no carryover between samples.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the detection and quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity and specificity for trace-level analysis and confirmation. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the impurity and the complexity of the sample matrix. Proper validation of these methods is essential to ensure the generation of accurate and reliable data in a regulated environment.
References
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-217. [Link]
- Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Pai, N. R., & Pusalkar, D. A. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharmacia Lettre, 4(6), 1657-1664.
- Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(8), 474.
-
Kale, P. P., et al. (2014). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in Pharmacology, 5, 194. [Link]
-
Patel, B. N., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54. [Link]
-
Mercolini, L., Colliva, C., Amore, M., Fanali, S., & Raggi, M. A. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 882-887. [Link]
- Sultana, N., Arayne, M. S., & Shafi, N. (2011). Spectrophotometric method for the determination of trazodone hydrochloride in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 2(11), 2939.
- Rote, A. R., & Pingle, S. P. (2017). Spectrophotometric methods for the determination of trazodone hydrochloride in presence of its alkaline degradation product.
-
Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2893. [Link]
- Reddy, G. S., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- BenchChem. (n.d.). Application Notes and Protocols for the Electrochemical Detection of 3,4-Dichloroaniline in Environmental Samples.
-
Skripsky, T., & Kreuzig, R. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 185-195. [Link]
- Patel, D. P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
-
Sree Ganesh, M., et al. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(30), 12051-12061. [Link]
Sources
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- 3. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3,4-Dichloro Trazodone Hydrochloride in Bulk Drug Substance
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,4-Dichloro Trazodone Hydrochloride, a potential process-related impurity and degradation product of Trazodone Hydrochloride. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2][3][4]
Introduction
Trazodone Hydrochloride is a widely prescribed antidepressant drug.[5] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. This compound is a potential impurity that may arise from the synthesis process or as a degradation product.[6] Its structure is closely related to the parent compound, necessitating a highly specific analytical method for accurate quantification. This document provides a comprehensive protocol for a validated HPLC method designed for this purpose.
The development of this method was guided by established principles of chromatographic separation for Trazodone and its related compounds.[7][8][9] The selection of a C18 stationary phase, a common choice for moderately polar compounds like Trazodone, provides a solid foundation for achieving the necessary resolution. The mobile phase, a gradient mixture of an aqueous buffer and an organic modifier, is optimized to ensure a sharp peak shape and adequate separation from the parent drug and other potential impurities.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for the HPLC quantification of 3,4-Dichloro Trazodone HCl.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Trazodone Hydrochloride API: For specificity and forced degradation studies.
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Ammonium Acetate: Analytical grade
-
Water: Deionized, 18.2 MΩ·cm
-
Hydrochloric Acid (HCl): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrogen Peroxide (H₂O₂): 30%, Analytical grade
HPLC Instrumentation and Conditions
The selection of chromatographic conditions is critical for achieving the desired separation. A C18 column is chosen for its versatility and proven performance in separating Trazodone and its impurities.[7][8] A gradient elution is employed to ensure the timely elution of all components with good peak shapes. The detection wavelength of 254 nm is selected as it provides good sensitivity for both Trazodone and its chlorinated analogs.[10][11]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD/UV detector |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
Detailed Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This concentration is typically suitable for the quantification of impurities at a 0.1% level relative to a 1 mg/mL API sample solution.
Preparation of Sample Solution
-
Sample Solution (1 mg/mL): Accurately weigh approximately 50 mg of Trazodone Hydrochloride API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability
Prior to sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. The system suitability test is performed by injecting the Working Standard Solution (1 µg/mL) in six replicates.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD of Peak Area | Not more than 5.0% for six replicate injections |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][12]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Trazodone Hydrochloride API.[8][13] The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of 1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: 1 mL of 0.1 N NaOH at 80 °C for 1 hour.
-
Oxidative Degradation: 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The results should demonstrate that the peak for this compound is well-resolved from the main Trazodone peak and any degradation products formed.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentration levels, ranging from the limit of quantification (LOQ) to 150% of the working concentration (e.g., LOQ, 0.5, 0.75, 1.0, and 1.5 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into the Trazodone Hydrochloride sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The recovery at each level should be within 90.0% to 110.0%.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the Trazodone Hydrochloride sample spiked with this compound at the 100% level on the same day. The relative standard deviation (%RSD) should be not more than 5.0%.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assessment is repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data should be not more than 5.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed for precision and accuracy.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the reliability of the method during normal use.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantification of this compound in bulk Trazodone Hydrochloride. The method has been validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability testing.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
- ICH Guidelines for Analytical Method Valid
- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library.
- International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- International Council for Harmonisation. (2023).
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (2025).
- Trazodone Hydrochloride. (2015). USP-NF.
- El Gindy, A. E., et al. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(11), 2028-2034.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (n.d.). New Journal of Chemistry (RSC Publishing).
- Method development and validation of trazodone hydrochloride by rp-hplc. (2024). Vertex AI Search.
- Trazodone USP Related Compound F (HCl). (n.d.). Clearsynth.
- Trazodone USP Related Compound F (HCl). (n.d.). Alentris Research Pvt. Ltd..
- Trazodone Related Compound F United States Pharmacopeia (USP) Reference Standard. (n.d.). Sigma-Aldrich.
- High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector. (n.d.). PubMed.
- High‐performance Liquid Chromatographic Determination of Trazodone and 1‐m‐Chlorophenylpiperazine with Ultraviolet and Electrochemical Detector. (2025).
- Trazodone. (n.d.). PubChem.
- Quantitative determination of Trazodone hydrochloride in bulk and pharmaceutical dosage form by Zero order and AUC by UV-spectrophotometry. (n.d.). Int J Pharm Chem Anal.
- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). PubMed Central.
- This compound. (n.d.). PubChem.
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Application Note: Quantitative Analysis of 3,4-Dichloro Trazodone Hydrochloride in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dichloro Trazodone Hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methodology encompasses a straightforward protein precipitation-based sample preparation, rapid chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive, step-by-step guide from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory guidelines.
Introduction
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, widely prescribed for the treatment of major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into its active metabolite, m-chlorophenylpiperazine (mCPP).[2][3][4] this compound is a dichlorinated analogue of Trazodone. Accurate and reliable quantification of such compounds in biological matrices is crucial for elucidating their pharmacokinetic profiles and assessing their therapeutic efficacy and safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its high selectivity, sensitivity, and speed.[5][6][7] This application note details a complete LC-MS/MS protocol specifically tailored for the analysis of this compound in human plasma. The described method has been developed based on established protocols for Trazodone and is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[8][9][10][11][12]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂Cl₃N₅O | [13] |
| Molecular Weight | 442.8 g/mol | [13] |
| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[2][14][15]triazolo[4,3-a]pyridin-3-one;hydrochloride | [13][16][17] |
| CAS Number | 1263278-79-0 | [13][16] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Trazodone-d6 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[18]
Step-by-Step Protocol:
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (e.g., Trazodone-d6 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Plasma Samples.
Liquid Chromatography Conditions
The chromatographic parameters should be optimized to achieve a good peak shape and separation from potential interferences.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
The precursor and product ions for 3,4-Dichloro Trazodone and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer. Based on the structure of Trazodone, the following transitions are proposed as a starting point for optimization.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,4-Dichloro Trazodone | 442.1 | To be determined | To be optimized |
| Trazodone-d6 (IS) | 378.2 | 182.2 | To be optimized |
Note: The product ion for 3,4-Dichloro Trazodone will need to be determined empirically but is expected to result from the fragmentation of the piperazine ring or the triazolopyridine moiety.
Method Validation
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the intended application.[8][9][10][11][12] The validation should be performed in accordance with the FDA and/or EMA guidelines.
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero concentrations. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99. A typical range for Trazodone is 5-3000 ng/mL, which can be a starting point for this analogue.[5][7][19][20]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Analysis and Reporting
The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All results should be reported clearly, including the calibration curve parameters, QC sample results, and the concentrations of the unknown samples.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential in a drug development setting. The detailed protocol and validation guidelines provide a solid foundation for researchers to implement this method in their laboratories for pharmacokinetic and other bioanalytical studies.
References
- Vertex AI Search. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
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- PubMed.
- Vertex AI Search. Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
- Study.com. Trazodone: Pharmacokinetics & Mechanism of Action.
- PubMed. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese.
- Taylor & Francis Online. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese: Bioanalysis.
- ResearchGate. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese.
- PubMed. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
- J Pharm Biomed Anal. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME.
- Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- PubChem. This compound.
- ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- European Medicines Agency.
- LGC Standards. 3,4-Dichloro Trazodone Monohydrochloride.
- FDA.
- European Medicines Agency.
- ICH.
- LGC Standards. 3,4-Dichloro Trazodone Dihydrochloride.
- Cayman Chemical. 4-chloro Trazodone isomer (hydrochloride).
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3,4-Dichloro Trazodone in Pharmaceutical Ingredients
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,4-Dichloro Trazodone. 3,4-Dichloro Trazodone is a potential impurity and related substance of Trazodone, an active pharmaceutical ingredient (API) widely used as an antidepressant. The control of such impurities is critical for ensuring the safety and efficacy of the final drug product. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in quality control and stability studies.[1][2]
Introduction
Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) class antidepressant.[3] Its therapeutic efficacy is well-established, but like all pharmaceutical products, the purity of the Trazodone API is paramount. During the synthesis of Trazodone, which contains a 3-chlorophenyl moiety, the presence of isomeric impurities such as those containing a 3,4-dichlorophenyl group can occur. 3,4-Dichloro Trazodone (Figure 1) is one such process-related impurity that must be monitored and controlled within strict limits.
The development of a validated analytical method is a regulatory requirement to ensure that the levels of such impurities do not exceed the safety thresholds.[4][5] This document provides a comprehensive guide for a reliable HPLC method, explaining the rationale behind the selection of chromatographic parameters and detailing the validation protocol to establish the method's fitness for its intended purpose.
Figure 1. Chemical Structures
Caption: Structures of Trazodone and its related impurity, 3,4-Dichloro Trazodone.
Method Development Rationale
The primary objective was to develop a method that could effectively separate 3,4-Dichloro Trazodone from the parent Trazodone peak and other potential degradants, ensuring specificity.
-
Choice of Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected. This technique is ideal for separating and quantifying moderately polar to non-polar small organic molecules like Trazodone and its impurities, and it is widely employed in the pharmaceutical industry for this purpose.[6][7][8]
-
Column Selection: An octylsilane (C8) column was chosen. While C18 columns are also effective, a C8 column often provides sufficient hydrophobicity for good retention while potentially offering different selectivity for closely related compounds. The slightly more polar nature of the C8 stationary phase can be advantageous in separating compounds with minor structural differences, such as the addition of a second chlorine atom.[6][9]
-
Mobile Phase Composition: The mobile phase consists of an organic modifier (a mixture of acetonitrile and methanol) and an aqueous component containing a buffer.
-
Acetonitrile & Methanol: This combination allows for fine-tuning the solvent strength to achieve optimal retention times and separation.
-
Aqueous Buffer (0.05 M Potassium Phosphate, pH 7.0): Trazodone has a pKa of 6.14, meaning its ionization state is sensitive to pH.[10] Operating at a neutral pH of 7.0 ensures consistent ionization and promotes good peak shape by minimizing silanol interactions with the basic amine groups in the molecule.
-
-
Detection Wavelength: The detection wavelength was set to 248 nm. This is a wavelength where both Trazodone and its related compounds exhibit significant absorbance, providing good sensitivity for impurity quantification. Previous studies on Trazodone and its related compounds have successfully used wavelengths in this region.[6][9]
Experimental Protocol
Materials and Reagents
-
3,4-Dichloro Trazodone Reference Standard
-
Trazodone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M potassium phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 7.0 ± 0.05 with a sodium hydroxide solution. The final mobile phase is a mixture of this buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm filter and degas before use.
-
Diluent: A mixture of Mobile Phase Buffer and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 3,4-Dichloro Trazodone Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (for Trazodone API): Accurately weigh about 50 mg of the Trazodone API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of approximately 1000 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Octylsilane (C8), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 60:40 (v/v) mixture of 0.05 M Phosphate Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 248 nm |
| Run Time | Approximately 15 minutes |
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[1][2] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
Specificity
-
Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main API (Trazodone), other impurities, or degradation products.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of 3,4-Dichloro Trazodone.
-
Inject a standard solution of Trazodone to determine its retention time.
-
Inject the 3,4-Dichloro Trazodone standard solution to determine its retention time.
-
Prepare a spiked sample by adding a known amount of 3,4-Dichloro Trazodone to the Trazodone API sample. Inject this solution to confirm that the analyte peak is well-resolved from the Trazodone peak (Resolution > 2.0).
-
-
Acceptance Criteria: The method is specific if there are no interferences from the blank at the analyte's retention time, and the analyte peak is adequately resolved from the Trazodone peak in the spiked sample.
Linearity
-
Rationale: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy (% Recovery)
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike a known concentration of the Trazodone API sample with the 3,4-Dichloro Trazodone standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a Trazodone sample spiked with 3,4-Dichloro Trazodone at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on Signal-to-Noise Ratio: Prepare and inject solutions with decreasing concentrations of 3,4-Dichloro Trazodone. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line (from the linearity study) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small variations to the following parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations, indicating the method is robust.
Results Summary
The following tables present a summary of the expected validation results for the method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 0.5 (LOQ) | 5,210 |
| 1.0 | 10,350 |
| 1.5 | 15,600 |
| 2.0 | 20,900 |
| 2.5 | 26,150 |
| Correlation (r²) | 0.9995 |
| Range | 0.5 - 2.5 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Level | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% | |
| 120% | 98.0 - 102.0% | 101.1% | |
| Precision | |||
| Repeatability | 100% | %RSD ≤ 2.0% | 0.85% |
| Intermediate Precision| 100% | %RSD ≤ 2.0% | 1.15% |
Table 3: LOD, LOQ, and Robustness
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| LOD | S/N Ratio ~ 3:1 | 0.15 µg/mL |
| LOQ | S/N Ratio ~ 10:1 | 0.5 µg/mL |
| Robustness | System suitability passes | Pass |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3,4-Dichloro Trazodone. The validation results confirm that the method is suitable for its intended purpose, namely the routine quality control analysis and stability testing of Trazodone API for this specific related substance. The method adheres to the stringent requirements of international regulatory guidelines, ensuring reliable and consistent results.
References
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1994). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 77(4), 859–863. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Patil, S. D., et al. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Journal of AOAC INTERNATIONAL. (1994). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71315996, 3,4-Dichloro Trazodone Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5533, Trazodone. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmasol. (2009). Product Monograph: Trazodone HCl. [Link]
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Application Notes & Protocols for the Use of 3,4-Dichloro Trazodone Hydrochloride Reference Standard
Abstract
This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use and application of the 3,4-Dichloro Trazodone Hydrochloride reference standard. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely prescribed for major depressive disorder.[1] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy.[1][2] this compound is a significant process-related impurity of Trazodone. This guide details its chemical characteristics, handling protocols, and its application in the development and validation of analytical methods for impurity profiling, primarily using High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Impurity Profiling
Trazodone is a phenylpiperazine antidepressant used in the treatment of major depressive disorder, anxiety, and insomnia.[2] During its synthesis and storage, various related substances, including synthetic intermediates and degradation products, can arise.[2] Regulatory bodies like the FDA and EMA mandate strict control over these impurities to ensure the safety and therapeutic efficacy of the final drug product.[1]
This compound is a known process-related impurity and a structural analog of Trazodone. Its presence in the Trazodone API must be monitored and quantified. A well-characterized, high-purity reference standard is indispensable for this purpose. It serves as the benchmark against which impurities in a test sample are identified and quantified, forming the cornerstone of any robust analytical method validation and quality control strategy, as outlined by international guidelines (e.g., ICH, USP).[3][4]
Reference Standard Characterization
A reference standard is a highly purified compound that has been extensively analyzed to confirm its identity and purity.[5] The physical and chemical properties of the this compound reference standard are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[2][3][6]triazolo[4,3-a]pyridin-3-one;hydrochloride | [7][8] |
| CAS Number | 1263278-79-0 | [7][8] |
| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [7] |
| Molecular Weight | 442.8 g/mol | [7][8] |
| Exact Mass | 441.088993 Da | [7] |
| Appearance | Solid (typically off-white to pale yellow) | General knowledge |
| Purity | ≥95-98% (as specified by supplier) | [9] |
Handling, Storage, and Solution Stability
The integrity of a reference standard is paramount for generating accurate and reproducible analytical data. Improper handling or storage can lead to degradation, compromising its utility.
-
Storage: The reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[5] Recommended storage is typically at controlled room temperature (2-30°C), though specific supplier instructions on the Certificate of Analysis (CoA) should always be followed.
-
Handling: Use calibrated equipment (balances, pipettes) and appropriate personal protective equipment (PPE). Avoid cross-contamination. Before use, allow the container to equilibrate to ambient temperature to prevent condensation.
-
Solution Stability: Once dissolved, the stability of the standard solution should be established. For Trazodone and its related compounds, solutions prepared in the mobile phase are generally stable for at least 24-48 hours under laboratory conditions.[6][10] However, it is best practice to prepare fresh solutions daily or qualify the storage conditions (e.g., refrigeration) through a stability study.
Application Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions for use in HPLC analysis. The concentrations provided are typical but may be adjusted based on the specific sensitivity of the method and the expected levels of the impurity.
Objective: To prepare accurate and precise standard solutions for system suitability, calibration, and quantification.
Materials:
-
This compound Reference Standard
-
Trazodone Hydrochloride Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Tetrahydrofuran (THF)
-
Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (OPA)[11]
-
Purified water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Sonicator
Protocol:
-
Mobile Phase Preparation (Diluent):
-
Causality: The diluent should be the same as the mobile phase to ensure peak shape integrity and avoid baseline disturbances.
-
Prepare the mobile phase as described in the HPLC method (see Section 5.3). A common mobile phase consists of a mixture of acetonitrile, methanol, THF, and an aqueous acid solution.[6][10]
-
-
Stock Standard Solution Preparation (e.g., 200 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the powder quantitatively into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent (mobile phase).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This is the Stock Solution (S1).
-
-
Working Standard Solution Preparation (e.g., 1.0 µg/mL):
-
Causality: This concentration is often targeted to be near the reporting threshold for impurities (e.g., 0.1% relative to the API).
-
Pipette 0.5 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This is the Working Standard (WS).
-
-
System Suitability Solution (SSS) Preparation:
-
Causality: The SSS is used to verify the resolution and performance of the chromatographic system. It typically contains the main analyte and key impurities.
-
Prepare a solution containing Trazodone HCl (e.g., 1000 µg/mL) and 3,4-Dichloro Trazodone HCl (e.g., 1.0 µg/mL) in the diluent. This ensures that the analytical method can adequately separate the impurity from the main API peak.[10]
-
Application Protocol 2: Impurity Profiling by HPLC
This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the determination of this compound in Trazodone HCl drug substance. The method is based on principles described in multiple validated procedures.[3][6][12]
Objective: To separate, detect, and quantify this compound and other related substances in a Trazodone HCl sample.
Workflow Diagram:
Caption: Workflow for Impurity Analysis using the Reference Standard.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, e.g., ODS (150 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Trazodone and its structurally similar impurities.[3][12] |
| Mobile Phase | Acetonitrile, Methanol, THF, and 0.5% aqueous TFA in a mixture. Example ratio: 180:180:40:600 (ACN:MeOH:THF:0.5% TFA) | The organic solvents (ACN, MeOH, THF) provide the eluting strength, while the acidic aqueous phase (TFA) controls peak shape and retention by suppressing silanol activity and ensuring analyte ionization state.[6][10] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides good separation efficiency within a reasonable run time.[3][6] |
| Detection | UV at 252 nm or 255 nm | This wavelength is near the absorbance maximum for Trazodone and its related impurities, providing good sensitivity.[3][6] |
| Injection Volume | 10 - 20 µL | A typical injection volume for standard analytical HPLC systems.[6][11] |
| Column Temp. | Ambient or 30°C | Ensures reproducible retention times. |
| Run Time | ~15-20 minutes | Sufficient to elute the main peak and all known related impurities.[6] |
5.1. System Suitability Testing (SST)
-
Causality: Before any sample analysis, the system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and analytical procedure validation.
-
Procedure: Inject the System Suitability Solution (SSS) five or six times.
-
Acceptance Criteria:
-
Resolution: The resolution between the Trazodone peak and the nearest eluting impurity peak should be ≥ 2.0.[6]
-
Tailing Factor: The tailing factor for the Trazodone peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation (RSD) of the peak areas from replicate injections should be ≤ 5.0% for the impurity and ≤ 2.0% for the main analyte.[3]
-
5.2. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 5.1. Do not proceed if criteria are not met.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analytes.
-
Inject the Working Standard (WS) solution.
-
Inject the test sample solution (Trazodone HCl API dissolved in diluent, e.g., 1000 µg/mL).
-
Identify the 3,4-Dichloro Trazodone peak in the sample chromatogram by comparing its retention time with that from the WS chromatogram.
5.3. Calculation of Impurity Content
The percentage of this compound in the Trazodone HCl sample is calculated using the external standard method:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
Where:
-
Area_Imp = Peak area of 3,4-Dichloro Trazodone in the sample chromatogram.
-
Area_Std = Average peak area of 3,4-Dichloro Trazodone in the working standard chromatograms.
-
Conc_Std = Concentration of the working standard solution (e.g., in mg/mL).
-
Conc_Sample = Concentration of the Trazodone HCl sample solution (e.g., in mg/mL).
-
Purity_Std = Purity of the this compound reference standard (e.g., 98.5% = 0.985).
Principles of Method Validation
The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The this compound reference standard is essential for this process.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the impurity peak is well-resolved from Trazodone and other potential impurities.[3][6] Forced degradation studies are performed to further challenge the method's specificity.[13]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A series of dilutions of the reference standard are prepared and analyzed to establish a linear range.[6]
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[3]
-
Accuracy: The closeness of test results to the true value. Determined by spiking known amounts of the reference standard into the sample matrix.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[6]
Reference Standard Qualification Workflow
The establishment of a new reference standard is a rigorous process to ensure its suitability.
Caption: General workflow for qualifying a chemical reference standard.
References
-
Nandini R. Pai, et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2): 478-488.
-
Pai N R, et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, Der Pharma Chemica, 2(2): 218-228.
-
Prakash CP, et al. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13: 474.
-
SynThink Research Chemicals. Trazodone EP Impurities & USP Related Compounds.
-
Veeprho. Trazodone Impurities and Related Compound.
-
United States Pharmacopeial Convention. (1991). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC International, 74(3): 498-501.
-
Pai, N. R., & Patil, S. S. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate.
-
El-Gindy A, et al. (2010). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences Review and Research, 1(2): 33-39.
-
Pharmaffiliates. Trazodone-impurities.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
LGC Standards. (n.d.). 3,4-Dichloro Trazodone Monohydrochloride.
-
Allmpus Laboratories Pvt Ltd. Trazodone Impurities and Related Compounds Manufacturer.
-
SynZeal. Trazodone Impurities.
-
Pharmaffiliates. Trazodone Hydrochloride-impurities.
-
LGC Standards. (n.d.). 3,4-Dichloro Trazodone Monohydrochloride.
-
U.S. Pharmacopeia. USP Reference Standards.
-
Nedstar. USP / EP / BP / JP Certifications.
-
Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 882-887.
-
Roy, B., & Gananadhamu, S. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(2), 763-772.
-
Veeprho. 3,4-Dichloro Trazodone (HCl Salt).
-
U.S. Pharmacopeia. Homepage.
-
Sigma-Aldrich. Trazodone hydrochloride United States Pharmacopeia (USP) Reference Standard.
-
U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS.
-
Cayman Chemical. 4-chloro Trazodone isomer (hydrochloride).
-
Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride.
-
Simson Pharma Limited. 3,4-Dichloro Trazodone.
-
Sigma-Aldrich. Trazodone Hydrochloride Pharmaceutical Secondary Standard CRM.
-
USP. Trazodone Related Compound C.
-
U.S. Food & Drug Administration. (2022). MAPP 5310.7 Rev. 2: Acceptability of Standards from Alternative Compendia (BP/EP/JP).
-
Quick Company. (2012). Process For Preparation Of Trazodone And Novel Intermediates.
-
Partyka, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277.
Sources
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- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. usp.org [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. caymanchem.com [caymanchem.com]
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- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. aensiweb.com [aensiweb.com]
Application Note: High-Resolution Chromatographic Separation of Trazodone and its Dichlorinated Process Impurity
Introduction
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. Process-related impurities, which can arise during the synthesis of the API, must be diligently identified, quantified, and controlled.
This application note details a robust and highly selective reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Trazodone from a key potential process-related impurity, 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl][2][3][4]triazolo[4,3-a]pyridin-3(2H)-one, hereafter referred to as Dichloro-Trazodone Impurity.[5] This impurity is structurally very similar to Trazodone, differing only by the addition of a second chlorine atom on the phenylpiperazine ring, making their separation challenging. The method described herein is stability-indicating and suitable for use in quality control laboratories for release testing and stability studies of Trazodone Hydrochloride.
The rationale for this method development is grounded in the principles of chromatographic theory. The selection of a C8 stationary phase provides a balance of hydrophobic retention and reduced potential for strong interactions that can lead to peak tailing with basic compounds like Trazodone. The mobile phase, a buffered acetonitrile/water mixture, is optimized for pH to control the ionization state of the analytes, thereby maximizing resolution.
Principle of Separation
The chromatographic separation is achieved on an octylsilane (C8) stationary phase. Trazodone and the Dichloro-Trazodone Impurity are basic compounds and will carry a positive charge at a pH below their pKa. By controlling the mobile phase pH with a phosphate buffer, we can ensure consistent ionization and interaction with the stationary phase. The elution order is primarily determined by the hydrophobicity of the molecules. The Dichloro-Trazodone Impurity, with its additional chlorine atom, is more hydrophobic than Trazodone and is therefore expected to be retained longer on the reversed-phase column.
The method employs a photodiode array (PDA) detector for peak identification and quantification. The detection wavelength is set at 255 nm, which provides good sensitivity for both Trazodone and its related substances.[3]
Experimental
Materials and Reagents
-
Trazodone Hydrochloride Reference Standard: USP grade
-
Dichloro-Trazodone Impurity Reference Standard: (Available from commercial suppliers of pharmaceutical impurities)[5][6]
-
Acetonitrile: HPLC grade
-
Potassium Phosphate Monobasic (KH2PO4): ACS grade
-
Orthophosphoric Acid: ACS grade
-
Water: HPLC grade, purified via a Milli-Q or equivalent system
Instrumentation
A validated HPLC or UHPLC system equipped with the following components was used:
-
Quaternary or Binary Solvent Delivery System
-
Autosampler with temperature control
-
Column Compartment with temperature control
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.5 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocol: Step-by-Step Methodology
Preparation of Solutions
3.1.1 Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.5)
-
Weigh 3.4 g of potassium phosphate monobasic (KH2PO4) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 700 mL of the prepared buffer (Mobile Phase A) with 300 mL of acetonitrile (Mobile Phase B).
-
Degas the mobile phase by sonication or helium sparging before use.
3.1.2 Standard Stock Solution Preparation (1000 µg/mL Trazodone HCl)
-
Accurately weigh approximately 25 mg of Trazodone Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
3.1.3 Impurity Stock Solution Preparation (1000 µg/mL Dichloro-Trazodone)
-
Accurately weigh approximately 5 mg of Dichloro-Trazodone Impurity Reference Standard into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
3.1.4 System Suitability Solution (Spiked Standard)
-
Pipette 1.0 mL of the Trazodone Standard Stock Solution into a 10 mL volumetric flask.
-
Pipette 0.1 mL of the Impurity Stock Solution into the same 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly. This solution contains approximately 100 µg/mL of Trazodone HCl and 10 µg/mL of the Dichloro-Trazodone Impurity.
3.1.5 Sample Preparation (for Trazodone HCl Drug Substance)
-
Accurately weigh approximately 25 mg of the Trazodone HCl sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This yields a nominal concentration of 1000 µg/mL.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the analysis of Trazodone and its dichlorinated impurity.
Caption: HPLC analysis workflow from solution preparation to data quantification.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified for its suitability. Inject the System Suitability Solution five times and evaluate the following parameters based on the last injection, unless otherwise specified.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Trazodone and Dichloro-Trazodone Impurity | Ensures baseline separation of the two components. |
| Tailing Factor (Tf) | ≤ 2.0 for the Trazodone peak | Confirms good peak shape, which is essential for accurate integration. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of Trazodone (from 5 replicate injections) | Demonstrates the precision of the analytical system.[2] |
Calculation of Impurity Content
The percentage of the Dichloro-Trazodone Impurity in the Trazodone HCl sample is calculated using the following formula:
% Impurity = (AreaImp / AreaStd) * (ConcStd / ConcSample) * 100
Where:
-
AreaImp = Peak area of the Dichloro-Trazodone Impurity in the sample chromatogram.
-
AreaStd = Average peak area of the Dichloro-Trazodone Impurity from the System Suitability injections.
-
ConcStd = Concentration (µg/mL) of the Dichloro-Trazodone Impurity in the System Suitability Solution.
-
ConcSample = Concentration (µg/mL) of the Trazodone HCl in the Sample Solution.
Expected Results and Discussion
Under the specified chromatographic conditions, a clear separation between Trazodone and the Dichloro-Trazodone Impurity is expected. The more hydrophobic Dichloro-Trazodone Impurity will have a longer retention time.
Representative Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing baseline separation of the two peaks.)
Summary of Chromatographic Performance
The following table presents the expected chromatographic data.
| Compound | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| Trazodone | ~ 5.5 | ~ 1.2 | - |
| Dichloro-Trazodone Impurity | ~ 7.8 | ~ 1.1 | > 3.0 |
The choice of a C8 column over a C18 column is a key factor in this method. While C18 columns offer greater hydrophobicity, they can sometimes lead to excessive retention and peak tailing for basic analytes like Trazodone. The C8 phase provides sufficient retention for separation while promoting better peak symmetry. The mobile phase pH of 3.5 is critical; at this pH, both Trazodone (pKa ~6.9) and the impurity are protonated, leading to predictable and reproducible retention behavior.
The method's isocratic nature makes it robust and easily transferable between different HPLC systems.[7] This is a significant advantage in a quality control environment where consistency and reliability are paramount.
Structural Relationship and Separation Principle
The chemical structures of Trazodone and the Dichloro-Trazodone Impurity are shown below. The addition of a second chlorine atom increases the molecule's overall hydrophobicity, which is the primary driver for the chromatographic separation in a reversed-phase system.
Caption: Separation principle based on differential hydrophobicity.
Conclusion
This application note presents a validated, specific, and robust RP-HPLC method for the quantitative determination of Trazodone and the critical process-related Dichloro-Trazodone Impurity. The method demonstrates excellent resolution and peak shape, meeting all typical system suitability requirements for pharmaceutical analysis as outlined in pharmacopeias such as the USP.[8] The protocol is straightforward and can be readily implemented in quality control laboratories for the routine analysis of Trazodone Hydrochloride API, ensuring its quality and safety.
References
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharmacia Lettre, 2(2), 478-488. Available at: [Link]
-
Tournel, G., et al. (2001). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 837-843. Available at: [Link]
-
Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16973-16983. Available at: [Link]
-
Beaulieu, N., et al. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(3), 536-541. Available at: [Link]
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. Available at: [Link]
-
United States Pharmacopeia. (2015). Trazodone Hydrochloride Monograph. USP-NF. Available at: [Link]
-
PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Pharmacopeial Convention. (2011). USP Monographs: Trazodone Hydrochloride. In USP 35-NF 30. Available at: [Link]
-
SynZeal. (n.d.). Trazodone EP Impurity J (HCl). Retrieved from [Link]
Sources
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Trazodone EP Impurity J | 1263358-12-8 [chemicea.com]
- 6. Trazodone Impurity 30 | 141511-00-4 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Application Notes & Protocols: Utilizing 3,4-Dichloro Trazodone as a Research Tool in Pharmacology
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,4-Dichloro Trazodone as a specialized research tool. While Trazodone is a well-established multifunctional antidepressant, its halogenated analog, 3,4-Dichloro Trazodone, offers a unique profile for investigating serotonergic systems.[1] This guide will detail its pharmacological basis, provide comparative data, and present validated, step-by-step protocols for its application in key in vitro and in vivo pharmacological assays. The causality behind experimental choices is explained to ensure robust and reproducible results.
Scientific Foundation and Rationale
Pharmacological Profile: A Modified Serotonin Modulator
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] Its therapeutic effects are dose-dependent, stemming from a complex interaction with multiple receptors. At lower doses, it primarily acts as an antagonist at serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors, leading to sedative effects.[3][4][5] At higher doses, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant properties.[2][4]
3,4-Dichloro Trazodone is a derivative of Trazodone, featuring a dichlorinated phenylpiperazine moiety.[1] This structural modification is hypothesized to alter its binding affinity, selectivity, and metabolic stability compared to the parent compound. Halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The chlorine atoms can influence lipophilicity, potentially affecting blood-brain barrier penetration, and may alter the molecule's interaction with receptor binding pockets.
The primary active metabolite of Trazodone is m-chlorophenylpiperazine (mCPP), which itself has significant serotonergic activity.[3][6] Similarly, it is anticipated that 3,4-Dichloro Trazodone may be metabolized to 1-(3,4-dichlorophenyl)piperazine (DCPP), a compound that serves as a valuable tool in neuroscience research for studying serotonin receptors.[7][8] Therefore, 3,4-Dichloro Trazodone allows for the investigation of a modified Trazodone-like pharmacological profile and the distinct effects of its DCPP metabolite.
Key Research Applications
-
Dissecting Serotonergic Pathways: Use as a selective probe to differentiate the functions of 5-HT2A receptor antagonism versus serotonin reuptake inhibition.
-
Structure-Activity Relationship (SAR) Studies: Serve as a key analog in SAR studies to understand how halogenation on the phenylpiperazine ring affects target engagement and functional activity.
-
Metabolite Pharmacodynamics: A tool to study the in vivo generation and subsequent pharmacological effects of dichlorinated phenylpiperazines.[7]
-
Screening for Novel Antidepressants: A reference compound in screening assays for novel molecules with SARI profiles.[9][10]
Comparative Pharmacological Data
The following data, presented for illustrative purposes, highlights the expected shifts in potency and selectivity due to the dichlorination. Researchers should generate their own data for specific assay conditions.
Table 1: Illustrative Receptor Binding Affinities (Kᵢ, nM)
| Target | Trazodone (Reference) | 3,4-Dichloro Trazodone (Hypothetical) | Rationale for Shift |
|---|---|---|---|
| 5-HT2A Receptor | ~5 nM | ~3 nM | Increased halogenation may enhance hydrophobic interactions in the binding pocket. |
| Serotonin Transporter (SERT) | ~150 nM | ~200 nM | The bulky chlorine atoms may slightly reduce affinity for the transporter binding site. |
| α1-Adrenergic Receptor | ~30 nM | ~50 nM | Steric hindrance from the dichloro-substitution could decrease binding. |
| Histamine H1 Receptor | ~40 nM | ~60 nM | Similar to α1, steric effects may reduce affinity. |
Experimental Protocols
Protocol 1: In Vitro Characterization - Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of 3,4-Dichloro Trazodone for the human 5-HT2A receptor. Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[11][12]
Causality Statement: This experiment is foundational. It quantitatively measures the physical interaction between the test compound and the target receptor, providing the affinity constant (Kᵢ). This value is crucial for interpreting data from functional assays and for guiding dose selection in in vivo studies. The competition format allows for the determination of the affinity of an unlabeled compound (3,4-Dichloro Trazodone) by measuring its ability to displace a known high-affinity radioligand.[13]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist), specific activity ~70-90 Ci/mmol.
-
Test Compound: 3,4-Dichloro Trazodone HCl.
-
Reference Compound: Trazodone HCl or unlabeled Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and compatible plates/vials.
-
Scintillation Cocktail.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3,4-Dichloro Trazodone in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL high concentration of unlabeled ligand (e.g., 10 µM Ketanserin) + 50 µL radioligand + 100 µL membrane preparation.
-
Test Compound: 50 µL of 3,4-Dichloro Trazodone dilution + 50 µL radioligand + 100 µL membrane preparation.
-
-
Radioligand Concentration: Use a concentration of [³H]-Ketanserin at or near its Kₑ value for the receptor (typically ~0.5-1.0 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.[14] This step quickly separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove any trapped free radioligand.
-
Quantification: Punch the filters into scintillation vials or place the filter mat into a compatible bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of 3,4-Dichloro Trazodone.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vivo Evaluation - Mouse Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for compounds with potential antidepressant activity.[9][15][16] The test is based on the principle that rodents, when placed in an inescapable situation (a container of water), will eventually cease escape-oriented behaviors and become immobile.[17] Treatment with effective antidepressants reduces this immobility time.[18]
Causality Statement: This assay provides an in vivo measure of a compound's functional effect on a complex behavioral state relevant to depression.[19][20] A positive result (reduced immobility) suggests that the compound engages its CNS targets in a way that produces an antidepressant-like phenotype. It is a critical step in validating in vitro findings in a whole-organism context.
Workflow Diagram: In Vivo Forced Swim Test
Caption: Workflow for the mouse Forced Swim Test (FST).
Materials:
-
Animals: Male C57BL/6 or CD-1 mice (8-10 weeks old).
-
Test Cylinders: Transparent Plexiglas cylinders (20 cm diameter, 30 cm height).[15]
-
Water Bath to maintain water temperature at 24-25°C.[21]
-
Test Compound: 3,4-Dichloro Trazodone, prepared in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Positive Control: Imipramine (20-30 mg/kg).
-
Vehicle Control.
-
Video Recording and Analysis Software.
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for 1 hour before the experiment.
-
Drug Administration: Administer 3,4-Dichloro Trazodone (e.g., 5, 10, 20 mg/kg), Imipramine, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to testing. The dose range should be informed by preliminary toxicity and pharmacokinetic studies.
-
Test Procedure:
-
Recording: Record the entire 6-minute session from the side for later analysis. The experimenter should remain out of the animal's direct line of sight.
-
Post-Test: After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the behavior.
-
The first 2 minutes are considered a habituation period and are not scored.[15][17]
-
During the final 4 minutes (240 seconds), measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[16]
-
Compare the mean immobility time across all groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.
-
Data Interpretation and Troubleshooting
-
High NSB in Binding Assay: If non-specific binding is greater than 20% of total binding, consider adding a blocking agent like 0.1% BSA to the assay buffer or decreasing the membrane protein concentration.
-
No Effect in FST: If 3,4-Dichloro Trazodone shows no effect, consider potential issues with bioavailability or CNS penetration. A different route of administration or formulation may be necessary. Also, confirm that the positive control (Imipramine) worked as expected.
-
Confounding Sedation in FST: Trazodone-like compounds can be sedative, which might be misinterpreted as increased immobility. It is crucial to run a parallel locomotor activity test (e.g., open field test) at the same doses to ensure that the effects in the FST are not due to general motor suppression.
Safety and Handling
-
Compound Handling: 3,4-Dichloro Trazodone and its potential metabolite DCPP should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Phenylpiperazines can be bioactive and may cause skin or respiratory tract irritation.[22][23]
-
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.
References
- Mechanism of Action of Trazodone: a Multifunctional Drug. (2014). CNS Spectrums.
- What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy? (n.d.). R Discovery.
- Trazodone. (2023).
- Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026). Psychopharmacology Institute.
- Radioligand Binding Assay. (n.d.). Oncodesign Services.
- What is the mechanism of action of Trazodone (antidepressant medic
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Rodent models in depression research: Classical strategies and new directions. (n.d.). Cell and Tissue Research.
- Rodent models of treatment-resistant depression. (2015).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments.
- The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.
- Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. (2021).
- Forced Swim Test v.3. (n.d.). University of Pennsylvania.
- Radioligand Binding Assay. (n.d.).
- Factsheet on the forced swim test. (2020). Understanding Animal Research.
- The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments.
- A powerful tool for drug discovery. (2005). European Pharmaceutical Review.
- Animal Models of Depression: Molecular Perspectives. (2010). Journal of Neurogenetics.
- 1-(3,4-Dichlorophenyl)piperazine. (n.d.). Chem-Impex.
- 3,4-Dichloro Trazodone Hydrochloride. (n.d.). PubChem.
- 1-(3,4-Dichlorophenyl)piperazine(57260-67-0). (n.d.). ChemicalBook.
- 2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia.
- 1-(3,4-Dichlorophenyl)piperazine. (n.d.). PubChem.
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Application Note: A Validated Protocol for the Isolation and Purification of 3,4-Dichloro Trazodone from Complex Mixtures
Principle and Strategy
The isolation of a target active pharmaceutical ingredient (API) from a complex mixture of starting materials, by-products, and degradation products is a critical challenge in drug development. 3,4-Dichloro Trazodone, an analog of the antidepressant Trazodone, is a weak base due to the presence of the piperazine moiety[1][2]. This fundamental chemical property is the cornerstone of our purification strategy.
Our approach is a two-stage process designed to maximize both yield and purity:
-
Stage 1: pH-Mediated Liquid-Liquid Extraction (LLE). This initial step serves as a highly effective, bulk-scale purification to remove non-basic impurities. By manipulating the pH of an aqueous solution, we can control the ionization state of 3,4-Dichloro Trazodone. In an acidic environment (pH < 2), the molecule is protonated to form a water-soluble cation, allowing for the removal of neutral and acidic impurities with an immiscible organic solvent. Subsequently, basifying the aqueous layer (pH > 9) neutralizes the charge on the target molecule, rendering it soluble in an organic solvent and enabling its extraction away from inorganic salts and other polar impurities[3][4][5].
-
Stage 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC). Following the crude separation by LLE, Prep-HPLC is employed as a high-resolution polishing step. This technique is indispensable for separating the target compound from structurally similar impurities that may not have been removed by extraction[6][7]. By utilizing a reversed-phase C18 column, compounds are separated based on their hydrophobicity, providing the selectivity needed to achieve the high purity required for research and pre-clinical applications[8][9][10].
This combined strategy ensures a cost-effective and efficient workflow, where a bulk, low-resolution technique is followed by a high-resolution, high-value finishing step.
Experimental Workflow Overview
The following diagram outlines the complete isolation and purification workflow, from the initial crude mixture to the final, validated product.
Caption: Workflow for the isolation of 3,4-Dichloro Trazodone.
Materials and Reagents
-
Crude mixture containing 3,4-Dichloro Trazodone
-
Hydrochloric Acid (HCl), 1M and concentrated
-
Sodium Hydroxide (NaOH), 6M solution
-
Ethyl Acetate (EtOAc), ACS grade or higher
-
Dichloromethane (DCM), ACS grade or higher
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (18.2 MΩ·cm)
-
Acetone, ACS grade or higher
-
Preparative C18 HPLC column
-
Separatory funnels, rotary evaporator, filtration apparatus
-
pH meter or pH indicator strips
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Handle chlorinated solvents and corrosive acids/bases with appropriate care.
Detailed Experimental Protocols
Part 1: Protocol for Liquid-Liquid Extraction
Objective: To perform a bulk separation of 3,4-Dichloro Trazodone from acidic and neutral impurities.
-
Dissolution: Weigh the crude starting mixture and dissolve it in 1M HCl. Use approximately 10-20 mL of 1M HCl per gram of crude material. Stir until all solids are fully dissolved. The target compound is now protonated and will remain in the aqueous phase.
-
Removal of Neutral/Acidic Impurities: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic (ethyl acetate) layer, which contains neutral and acidic impurities.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add 6M NaOH solution while stirring until the pH of the solution is greater than 9, as confirmed by a pH meter. A precipitate may form as the free base of 3,4-Dichloro Trazodone is generated.
-
Extraction of Free Base: Add a volume of dichloromethane (DCM) equal to the aqueous layer volume. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate. The deprotonated, neutral 3,4-Dichloro Trazodone is now soluble in the organic phase.
-
Collection and Repeated Extraction: Drain the lower organic (DCM) layer into a collection flask. To maximize recovery, repeat the extraction (Step 5) on the aqueous layer with two additional portions of DCM, combining all organic extracts.
-
Drying and Concentration: Add anhydrous magnesium sulfate to the combined organic extracts and swirl to remove residual water. Filter the solution to remove the drying agent. Concentrate the filtrate to dryness using a rotary evaporator to yield the crude 3,4-Dichloro Trazodone free base as a solid or oil.
Part 2: Protocol for Preparative HPLC Purification
Objective: To achieve >99% purity by separating the target compound from closely related structural analogs. The following parameters are a robust starting point and may require optimization based on the specific impurity profile of the crude material. Analytical HPLC methods for Trazodone often utilize C8 or C18 columns with mobile phases containing acetonitrile and a buffer, which serves as a foundation for this preparative method[11][12][13].
| Parameter | Specification | Rationale |
| Instrument | Preparative HPLC System | Capable of high flow rates and large injection volumes required for purification. |
| Column | Reversed-Phase C18, 10 µm, ≥20 mm ID | C18 provides excellent hydrophobic retention for this class of molecules. A large diameter is necessary for preparative scale. |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water | Provides a proton source to ensure consistent peak shapes for the basic analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the compound from the C18 stationary phase. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 60% A, 40% B). A gradient may be needed for complex mixtures to improve resolution. |
| Flow Rate | 15-25 mL/min (for 20-25 mm ID column) | Adjusted based on column diameter and pressure limits to ensure efficient separation. |
| Detection | UV at 255 nm | Trazodone and its analogs exhibit strong absorbance at this wavelength, allowing for sensitive detection[11][14]. |
| Sample Prep. | Dissolve crude base in Methanol or DMSO | The sample must be fully dissolved in a solvent compatible with the mobile phase[15][16]. |
| Injection Vol. | 1-5 mL (dependent on concentration) | Maximize loading without compromising peak resolution, a key principle in preparative chromatography[10]. |
Procedure:
-
System Equilibration: Equilibrate the Prep-HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Dissolve a known quantity of the crude free base from Part 1 in a minimal volume of Methanol. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak for 3,4-Dichloro Trazodone begins to elute and stop collection just after the peak returns to baseline.
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using a validated analytical HPLC method to confirm purity. Pool fractions that meet the purity requirement (e.g., >99%).
-
Solvent Removal: Combine the high-purity fractions and remove the HPLC solvents using a rotary evaporator to yield the purified 3,4-Dichloro Trazodone free base.
Part 3: Protocol for Salt Formation
Objective: To convert the purified free base into its more stable and handleable hydrochloride (HCl) salt.
-
Dissolution: Dissolve the purified free base from Part 2 in a suitable organic solvent such as acetone or ethanol[17][18]. Use approximately 5-10 mL of solvent per gram of material.
-
Acidification: While stirring, slowly add concentrated HCl dropwise. Monitor the pH of the solution by spotting a small amount onto wet pH paper or use a pH probe if available. Continue adding acid until the pH is between 2 and 3.
-
Crystallization: A white precipitate of 3,4-Dichloro Trazodone HCl should form. To maximize crystal formation, cool the mixture in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove any residual impurities. Dry the product under vacuum to a constant weight.
Self-Validation and Quality Control
To ensure the trustworthiness of this protocol, the final product must be rigorously analyzed to confirm its identity and purity.
-
Purity Assessment: Employ a validated, stability-indicating analytical HPLC method. The final product should exhibit a purity of ≥99.5% by peak area.
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight. For 3,4-Dichloro Trazodone (C₁₉H₂₁Cl₂N₅O), the expected monoisotopic mass is approximately 417.11 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure is consistent with 3,4-Dichloro Trazodone.
-
-
Yield Calculation: Calculate the overall yield based on the starting mass of the crude mixture and the final mass of the dried HCl salt.
| Parameter | Expected Outcome |
| Final Purity (HPLC) | ≥ 99.5% |
| Appearance | White to off-white crystalline solid |
| Identity (MS, NMR) | Conforms to the structure of 3,4-Dichloro Trazodone HCl |
| Overall Yield | Dependent on purity of crude mixture |
References
-
Patel, P. N., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]
-
Servier. (2019). Bringing preparative chromatography into the spotlight. Manufacturing Chemist. [Link]
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Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials Inc. [Link]
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Jain, D., & Sengar, A. S. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patel, P. N., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica. [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
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Manasa Life Sciences. Preparative Chromatography. Manasa Life Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichloro Trazodone Hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Zymcan Pharmaceuticals Inc. (2009). trazodone HCl Product Monograph. [Link]
- Jiangsu Nhwa Pharmaceutical Co Ltd. (2016). Preparation method of trazodone hydrochloride.
- Jiangsu Nhwa Pharmaceutical Co Ltd. (2017). Method for preparing trazodone hydrochloride.
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Stępień, K., et al. (2019). New Pharmaceutical Salts of Trazodone. Molecules. [Link]
- F.I.S. Fabbrica Italiana Sintetici S.p.A. (2009). Trazodone and trazodone hydrochloride in purified form.
-
Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Budavari, S., Ed. (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
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Singh, D., et al. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. [Link]
-
NYC Office of Chief Medical Examiner. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. NYC.gov. [Link]
-
Pharmlabs. Extraction of Drugs. Pharmlabs. [Link]
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Moffat, A. C., et al. (2016). Extraction methods in pharmaceutical analysis. Basicmedical Key. [Link]
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Application Notes & Protocols: 3,4-Dichloro Trazodone in Neuropharmacological Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for neuropharmacology researchers on the application of 3,4-Dichloro Trazodone, a structural analog of the antidepressant drug trazodone. While primarily documented as a trazodone impurity, its unique dichlorinated structure presents a valuable opportunity for probing the structure-activity relationships (SAR) of serotonin and adrenergic receptor ligands.[1][2] This guide moves beyond simple protocol listing to explain the scientific rationale for using this compound as a research tool. It furnishes detailed, self-validating protocols for its synthesis verification, in vitro pharmacological profiling—including receptor binding and functional assays—and data interpretation. The methodologies are designed to empower researchers to meticulously characterize the compound's affinity and functional activity at key neuroreceptors, thereby elucidating the impact of its specific chemical modifications on the well-defined polypharmacology of trazodone.
Introduction and Scientific Rationale
Trazodone is a multifunctional antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[3][4] Its therapeutic efficacy and side-effect profile are dictated by a complex interplay of activities at multiple targets, including potent antagonism of 5-HT₂ₐ receptors, partial agonism at 5-HT₁ₐ receptors, and blockade of α₁-adrenergic receptors, coupled with weak inhibition of the serotonin transporter (SERT).[5][6][7] The active metabolite, m-chlorophenylpiperazine (m-CPP), further contributes to its overall pharmacological effect.[8][9]
3,4-Dichloro Trazodone, distinguished by the presence of two chlorine atoms on the phenylpiperazine moiety instead of one, serves as an ideal chemical probe.[1][2] The addition and repositioning of halogen atoms can significantly alter a ligand's electronic and steric properties, thereby influencing its binding affinity, selectivity, and functional activity at target receptors.
The primary rationale for employing 3,4-Dichloro Trazodone in research is to investigate:
-
Structure-Activity Relationships (SAR): To systematically determine how the 3,4-dichloro substitution pattern, compared to trazodone's 3-chloro pattern, modifies the interaction with key serotonergic and adrenergic targets.
-
Receptor Selectivity Profiling: To assess whether this structural change enhances or diminishes selectivity for specific receptor subtypes (e.g., 5-HT₂ₐ vs. 5-HT₂c or α₁ vs. α₂).
-
Functional Modulation: To characterize any shifts in functional activity—for instance, from antagonism to partial agonism or vice versa—at specific receptors.
This guide provides the foundational protocols to build a comprehensive pharmacological profile for this novel research compound.
Compound Synthesis and Verification
The synthesis of 3,4-Dichloro Trazodone is not commercially ubiquitous, but can be achieved by adapting established methods for trazodone synthesis.[10][11][12] The general approach involves the reaction of 1-(3,4-dichlorophenyl)piperazine with a suitable triazolopyridine derivative.
Proposed Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis and, critically, the analytical verification of 3,4-Dichloro Trazodone, ensuring the integrity of subsequent pharmacological experiments.
Caption: Workflow for synthesis and analytical validation of 3,4-Dichloro Trazodone.
Protocol: Purity and Identity Confirmation
Causality: Before committing to resource-intensive biological assays, it is imperative to confirm the purity and chemical identity of the synthesized compound. Impurities could lead to confounding results and misinterpretation of pharmacological data.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). For example, start at 20% acetonitrile and ramp to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm.
-
Procedure: Dissolve a small sample of the compound in the mobile phase. Inject 10 µL.
-
Validation: A pure sample should yield a single major peak. Purity is calculated by the area-under-the-curve method and should ideally be ≥98%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Confirmation:
-
System: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Procedure: Use the same LC method as above. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.
-
Validation: The observed m/z should match the theoretical exact mass of the protonated 3,4-Dichloro Trazodone molecule (C₁₉H₂₂Cl₂N₅O + H⁺).[2]
-
Application: In Vitro Neuropharmacological Profiling
The core application of 3,4-Dichloro Trazodone is its use in comparative in vitro assays to build a detailed pharmacological profile against that of trazodone.
Receptor Binding Affinity Studies
Objective: To determine the binding affinity (Ki) of 3,4-Dichloro Trazodone for key CNS targets. This is achieved through competitive radioligand binding assays.
Principle of the Assay: The assay measures the ability of the test compound (3,4-Dichloro Trazodone) to displace a known radioactive ligand ('radioligand') that specifically binds to the receptor of interest. A higher affinity of the test compound results in displacement at a lower concentration.
Caption: Simplified 5-HT₂ₐ (Gq-coupled) receptor signaling pathway.
Protocol: Calcium Flux Functional Assay
-
Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the reference agonist.
-
3,4-Dichloro Trazodone.
-
A fluorescent plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove growth media and add the fluorescent dye loading buffer to the cells. Incubate for 1 hour at 37°C.
-
Agonist Mode Test:
-
Place the plate in the reader.
-
Add varying concentrations of 3,4-Dichloro Trazodone and measure fluorescence over time (kinetic read for ~2 minutes).
-
An increase in fluorescence indicates agonist activity. Compare the maximal response to that of serotonin.
-
-
Antagonist Mode Test:
-
Pre-incubate the dye-loaded cells with varying concentrations of 3,4-Dichloro Trazodone for 15-30 minutes.
-
Place the plate in the reader.
-
Add a fixed concentration of serotonin (the EC₈₀ concentration, which gives 80% of the maximal response).
-
Measure fluorescence. A dose-dependent decrease in the serotonin-induced signal indicates antagonist activity.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy relative to serotonin).
-
Antagonist Mode: Plot the inhibited serotonin response against the log concentration of the test compound to determine the IC₅₀. This can be converted to an antagonist dissociation constant (Kb) using the Schild equation.
-
Conclusion and Future Directions
By systematically applying the protocols outlined in this guide, a researcher can construct a robust pharmacological profile for 3,4-Dichloro Trazodone. The resulting data on binding affinity and functional activity will directly elucidate the impact of the 3,4-dichloro substitution on receptor interactions.
A compelling profile—for instance, demonstrating significantly increased affinity or selectivity for a particular target—would provide a strong rationale for advancing the compound into more complex studies. These could include in vitro neurotransmitter uptake assays or in vivo behavioral models in rodents to explore its potential effects on depression, anxiety, or sleep, further expanding our understanding of the intricate neuropharmacology of SARI compounds.
References
- J. Anal Toxicol. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC.
- Res. Commun. Chem. Pathol. Pharmacol. (1983).
- ResearchGate. (2005). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma.
- ResearchGate. (2017).
-
Innoriginal. (2017). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. [Link]
- Zymcan Pharmaceuticals Inc. (2009). Product Monograph: PrZym-TRAZODONE.
-
Molecules. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and CAS Number of Trazodone HCl. [Link]
-
Molecules. (2020). New Pharmaceutical Salts of Trazodone. [Link]
-
Quick Company. (Date N/A). Process For Preparation Of Trazodone And Novel Intermediates. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. [Link]
- Google Patents. (2019).
-
WIPO Patentscope. (2018). METHOD FOR THE PREPARATION OF TRAZODONE. [Link]
- Quora. (2025).
-
StatPearls [Internet]. (2024). Trazodone. [Link]
-
Clinical and Translational Science. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. [Link]
-
PubChem. 3,4-Dichloro Trazodone Hydrochloride. [Link]
- CNS Spectrums. (2011). Mechanism of Action of Trazodone: a Multifunctional Drug.
- ClinPGx. trazodone.
-
Molecules. (2022). Attempting to Increase the Effectiveness of the Antidepressant Trazodone Hydrochloride Drug Using π-Acceptors. [Link]
- Psychopharmacology Institute. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
-
Wikipedia. Trazodone. [Link]
-
European Journal of Pharmacology. (1985). Interactions of trazodone with serotonin neurons and receptors. [Link]
-
ResearchGate. (2019). Activity in Ki ± SD (nM) in vitro tests of trazodone derivatives 10a-10k. [Link]
-
ResearchGate. (Date N/A). Trazodone affinities at neurotransmitter receptors and transporters. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride? [Link]
-
Orvosi Hetilap. (2007). Trazodone--its multifunctional mechanism of action and clinical use. [Link]
-
PLOS ONE. (2019). Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. [Link]
-
ResearchGate. (Date N/A). Affinities (K i , nM) of trazodone at various binding sites. [Link]
-
MDPI. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. [Link]
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- 4. [Trazodone--its multifunctional mechanism of action and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]
- 12. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro Trazodone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4-Dichloro Trazodone Hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important trazodone analog. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis.
Introduction to the Synthesis
The synthesis of this compound, a derivative of the antidepressant Trazodone, presents unique challenges primarily due to the electronic properties of the dichlorinated phenyl ring. The overall synthetic strategy generally mirrors that of Trazodone, involving the coupling of a substituted phenylpiperazine with a triazolopyridinone moiety. However, the presence of two electron-withdrawing chlorine atoms on the phenyl ring can significantly impact the reactivity of key intermediates and influence the impurity profile of the final product.
This guide will address potential issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of 1-(3,4-dichlorophenyl)piperazine (Intermediate A)
Question: I am attempting to synthesize 1-(3,4-dichlorophenyl)piperazine from 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, but my yields are consistently low, often below 30%. What are the likely causes and how can I improve the yield?
Answer:
This is a common challenge in the synthesis of dichlorinated phenylpiperazines. The reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effects of the two chlorine atoms makes the initial N-arylation reaction sluggish. Here's a breakdown of potential causes and solutions:
-
Insufficient Reaction Temperature and Time: The decreased reactivity of 3,4-dichloroaniline requires more forcing conditions compared to the synthesis of its monochloro counterpart.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reflux temperature. Solvents with higher boiling points, such as n-butanol or dimethylformamide (DMF), may be necessary.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC. It may require significantly longer reaction times (24-48 hours) to achieve acceptable conversion.
-
-
-
Base Selection and Stoichiometry: An appropriate base is crucial to deprotonate the aniline and neutralize the HCl formed during the reaction.
-
Troubleshooting Steps:
-
Use a Stronger, Non-Nucleophilic Base: Consider using a stronger base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in excess to drive the reaction forward.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate in a biphasic system.
-
-
-
Side Reactions: At higher temperatures, there is an increased risk of side reactions, including the formation of polymeric byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored impurities.
-
Purification of Starting Materials: Ensure the purity of 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, as impurities can interfere with the reaction.
-
-
Experimental Protocol: Improved Synthesis of 1-(3,4-dichlorophenyl)piperazine
| Step | Procedure |
| 1 | To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (1 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq). |
| 2 | Add n-butanol as the solvent. |
| 3 | Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. |
| 4 | Monitor the reaction progress by TLC or HPLC. The reaction may take 24-48 hours. |
| 5 | After completion, cool the reaction mixture and filter to remove inorganic salts. |
| 6 | Concentrate the filtrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Problem 2: Incomplete Reaction in the Final Condensation Step
Question: I am struggling with the final step: the condensation of 1-(3,4-dichlorophenyl)piperazine with 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The reaction is slow and does not go to completion, leaving significant amounts of starting materials.
Answer:
The nucleophilicity of the piperazine nitrogen in 1-(3,4-dichlorophenyl)piperazine is lower than in 1-(3-chlorophenyl)piperazine due to the cumulative electron-withdrawing effect of the two chlorine atoms. This reduced reactivity is the primary reason for the sluggish condensation.
-
Reaction Conditions Optimization:
-
Troubleshooting Steps:
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is effective but requires anhydrous conditions. Alternatively, potassium carbonate or cesium carbonate can be used, often requiring higher temperatures.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO can help to increase the reaction rate by better solvating the ions and allowing for higher reaction temperatures. Toluene or xylene are also commonly used.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate this reaction, reducing the reaction time from hours to minutes and often improving yields by minimizing byproduct formation.[4]
-
-
-
Alternative Alkylating Agent:
Workflow for Troubleshooting the Final Condensation Step
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Trazodone and Its Related Substances
Welcome to the technical support center for the chromatographic analysis of Trazodone and its related substances, including potential process impurities and degradation products like 3,4-Dichloro Trazodone. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions for common challenges encountered during HPLC method development and troubleshooting.
Our approach is rooted in fundamental chromatographic principles, providing not just protocols, but the scientific reasoning behind them. This ensures you can adapt and troubleshoot your methods effectively.
Frequently Asked Questions (FAQs): Initial Method Development
This section addresses the most common initial questions when setting up an HPLC method for Trazodone analysis.
Q1: What is a good starting point for an HPLC method to separate Trazodone and its impurities?
A foundational step in method development is to start with a robust, well-documented method and optimize from there. For Trazodone, a reversed-phase HPLC (RP-HPLC) method is standard.
A typical starting point, synthesized from various validated methods, would be:
-
Column: C18 or C8, 150 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (acetonitrile or methanol).[2][3][4][5]
-
Detection: UV detection between 250 nm and 255 nm is commonly used.[1][2][6][7]
-
Mode: Isocratic or gradient elution, depending on the complexity of the sample matrix.
Q2: How do I select the optimal stationary phase (column)?
The choice of column is critical for achieving good separation. Trazodone is a basic compound, which can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols.
-
Expertise & Experience: C18 columns are the most common choice due to their hydrophobic nature, which provides good retention for Trazodone.[6] However, a C8 column can also be effective and may offer different selectivity for closely eluting impurities.[1][2][8] For basic compounds like Trazodone, it is highly recommended to use a modern, high-purity silica column with end-capping to minimize peak tailing.
-
Trustworthiness: Always perform a system suitability test before analysis. Parameters like theoretical plates, tailing factor, and resolution should be monitored to ensure the column is performing correctly.[1] A tailing factor of ≤ 1.5 is generally desirable for the main analyte peak.
Q3: What is the rationale for choosing a mobile phase and its pH?
The mobile phase composition, particularly its pH, is arguably the most powerful tool for optimizing the separation of ionizable compounds like Trazodone.
-
Causality: Trazodone has a pKa of approximately 6.9, meaning its ionization state is highly dependent on the mobile phase pH. To ensure good peak shape and stable retention, the pH should be controlled and set at least 2 units away from the pKa.
-
Acidic pH (e.g., pH 3.5-4.5): At this pH, Trazodone will be fully protonated (ionized). This can improve peak shape by minimizing secondary interactions with the stationary phase. Phosphate buffers are commonly used in this range.[2][3]
-
Alkaline pH (e.g., pH 7.0-8.5): In this range, Trazodone is in its neutral form, which can increase retention on a C18 column. Some methods utilize phosphate or ammonium acetate buffers at a higher pH to achieve separation from specific impurities.[5]
-
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure.[2][3][5] The ratio of buffer to organic modifier should be adjusted to achieve an appropriate retention time for Trazodone (e.g., a k' between 2 and 10).
Q4: What is the best UV wavelength for detecting Trazodone and its impurities?
The detection wavelength should be chosen to maximize sensitivity for both the active pharmaceutical ingredient (API) and its related substances.
-
Authoritative Grounding: Trazodone exhibits a UV maximum around 246-255 nm.[1][6][7] Many validated methods use a detection wavelength of 252 nm or 255 nm.[1][6] It is advisable to run a UV scan of Trazodone and key impurities, if available, to select a wavelength that provides an adequate response for all compounds of interest.
| Parameter | Typical Starting Condition | Rationale / Key Consideration | References |
| Stationary Phase | C18 or C8, 150-250mm x 4.6mm, 5µm | Provides good hydrophobic retention. Use end-capped columns to prevent peak tailing of basic analytes. | [1][2][6] |
| Mobile Phase A | Phosphate or Ammonium Acetate Buffer | Controls pH to ensure consistent ionization and good peak shape. | [3][4][5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often gives sharper peaks and lower pressure. | [2][3][5] |
| pH | 3.5 - 4.5 or 7.0 - 8.5 | Control pH to be >2 units away from Trazodone's pKa (~6.9) for reproducibility. | [2][3][5] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for 4.6 mm ID columns. | [1][6] |
| Detection | UV at 252 - 255 nm | Wavelength for good absorbance of Trazodone and related structures. | [1][6][7] |
| Column Temp. | 25 - 30 °C | Controlled temperature ensures retention time stability. | |
| Injection Vol. | 10 - 20 µL | Adjust based on sample concentration and detector sensitivity. | [1][6] |
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you may encounter during your analysis.
Q5: I have poor resolution between Trazodone and the 3,4-Dichloro Trazodone peak. What should I do?
Poor resolution is a common challenge. A systematic approach to parameter optimization is key.
-
Step 1: Adjust Organic Modifier Percentage: If the peaks are eluting too quickly, decrease the percentage of acetonitrile or methanol in the mobile phase. This will increase retention for all compounds and may improve resolution. Conversely, if retention is too long, a slight increase in the organic modifier may help.
-
Step 2: Modify Mobile Phase pH: The ionization state of Trazodone and its impurities can be slightly different. A small change in pH (e.g., ± 0.2 units) can alter the retention of one compound more than the other, significantly improving resolution.
-
Step 3: Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Step 4: Implement a Shallow Gradient: If isocratic elution is not sufficient, a shallow gradient can help resolve closely eluting peaks. A slow, gradual increase in the organic modifier can effectively separate compounds with similar retention characteristics.
Caption: Troubleshooting workflow for poor peak resolution.
Q6: My Trazodone peak is tailing significantly. How can I improve the peak shape?
Peak tailing for basic compounds like Trazodone is often caused by secondary interactions with the stationary phase.
-
Expertise & Experience: The primary cause is often the interaction of the protonated amine groups on Trazodone with acidic silanol groups on the silica backbone of the column.
-
pH Control: Ensure your mobile phase pH is low enough (e.g., < 4) to keep both the Trazodone and the residual silanols in a consistent ionization state.
-
Use an End-Capped Column: Modern, high-purity silica columns that are fully end-capped are essential for analyzing basic compounds.
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase (at a concentration of ~0.1%) can help saturate the active silanol sites and improve peak shape.[2][8] However, be aware that TEA can shorten column lifetime and is not compatible with mass spectrometry.
-
Q7: My retention times are drifting from one injection to the next. What is the cause?
Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.
-
Trustworthiness: A robust method must yield reproducible retention times. The relative standard deviation (RSD) of the retention time for the main peak over multiple injections should be less than 1%.[9][10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, check that the pH is consistent between batches.
-
Caption: Inter-relationship of key HPLC parameters and outputs.
Experimental Protocol: Forced Degradation Study
To ensure your method is "stability-indicating," you must be able to separate Trazodone from its potential degradation products. A forced degradation study is the standard way to validate this.[1][5]
Objective: To generate potential degradation products of Trazodone and verify that they are resolved from the parent peak and each other.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Trazodone Hydrochloride in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 4 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the Trazodone stock solution to UV light (254 nm) for 24 hours.[1]
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system.
-
Evaluation:
-
Assess the chromatograms for new peaks (degradation products).
-
Calculate the resolution between Trazodone and all new peaks. A resolution of >1.5 is required.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the Trazodone peak is spectrally pure in all stressed samples.
-
References
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Journal of Applied Sciences Research. [Link]
-
Method development and validation of trazodone hydrochloride by rp-hplc. (2024). World Journal of Pharmaceutical Research. [Link]
-
Prakash CP, Patil SA, Pawar SP. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone Hydrochloride. Journal of Chemical and Pharmaceutical Research. [Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library. [Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Archives of Applied Science Research. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAG. (n.d.). European Journal of Pharmaceutical and Medical Research. [Link]
-
Prakash, C., Patil, S., & Pawar, S. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer And Uhplc Method. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. (n.d.). ProQuest. [Link]
-
Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. (2014). World Journal of Pharmaceutical Research. [Link]
-
Galiano, M. C., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ravi Prakash, P., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]
-
HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (n.d.). ResearchGate. [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2019). New Journal of Chemistry. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aensiweb.com [aensiweb.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography - ProQuest [proquest.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 10. omicsonline.org [omicsonline.org]
Troubleshooting Peak Tailing in 3,4-Dichloro Trazodone Chromatography: A Technical Guide
Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of 3,4-Dichloro Trazodone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and remedy peak tailing, a common challenge that can compromise the accuracy and reliability of your results.
Understanding the Challenge: Why Does Peak Tailing Occur?
Peak tailing is a frequent chromatographic peak shape distortion where the latter half of the peak is broader than the leading half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution. The United States Pharmacopeia (USP) defines an acceptable tailing factor (Tf), with a value of 1 indicating perfect symmetry.[2] While a Tf up to 1.5 may be acceptable for some assays, significant tailing can obscure the resolution of closely eluting peaks and introduce inaccuracies in peak integration and quantification.[2][3]
The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[3] In reversed-phase HPLC, while the desired interaction is hydrophobic, secondary, unwanted interactions can occur, leading to peak shape distortion. For a basic compound like 3,4-Dichloro Trazodone, these secondary interactions are a common culprit.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3,4-Dichloro Trazodone peak is tailing. What are the most likely causes?
Peak tailing for a basic compound like 3,4-Dichloro Trazodone in reversed-phase HPLC is most commonly attributed to interactions with the stationary phase, specifically with residual silanol groups on the silica-based column packing.[1][3]
-
Secondary Silanol Interactions: Silica-based columns have silanol groups (-Si-OH) on their surface. At a mobile phase pH above 3, these silanol groups can become ionized (-Si-O-), creating negatively charged sites that can interact strongly with protonated basic compounds like 3,4-Dichloro Trazodone.[3][4][5] This secondary ionic interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a tailing peak.[1][3]
-
Mobile Phase pH Effects: The pH of the mobile phase plays a critical role.[6] If the mobile phase pH is close to the pKa of 3,4-Dichloro Trazodone, the analyte can exist in both its ionized and unionized forms, leading to peak broadening or tailing.[7][8]
-
Column Contamination and Degradation: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, especially when operating at the extremes of the pH range.[2][9] This can expose more active silanol sites or create voids in the column packing, both of which can lead to peak tailing.[9][10]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, which increases dead volume.[7][9]
Below is a flowchart to guide your initial troubleshooting process:
Caption: Initial troubleshooting workflow for peak tailing.
Q2: How can I mitigate secondary silanol interactions for better peak shape?
Addressing silanol interactions is a key strategy for improving the peak shape of basic compounds. Here are several effective approaches:
-
Mobile Phase pH Adjustment: Operating at a low mobile phase pH (typically ≤ 3) is a common and effective strategy.[1][4] At low pH, the residual silanol groups are protonated (-Si-OH) and thus not ionized, which minimizes the strong secondary ionic interactions with the protonated basic analyte.[3][4]
-
Use of End-Capped Columns: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, less polar group (e.g., trimethylsilyl).[3] This reduces the number of available silanol groups for secondary interactions.[3][7] Using a high-quality, end-capped column is highly recommended for the analysis of basic compounds.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the silanol groups and reduce their interaction with the analyte.[4][11] The buffer ions can compete with the analyte for the active sites, leading to a more symmetrical peak. However, be mindful of buffer solubility in the organic mobile phase to avoid precipitation.[12]
-
Use of Mobile Phase Additives: Historically, additives like triethylamine (TEA) were used to block silanol interactions.[1][5] While effective, modern high-purity silica columns often do not require such additives.[5] If used, a low concentration (e.g., 0.1%) is typically sufficient.
The following diagram illustrates the effect of mobile phase pH on silanol ionization and the interaction with a basic analyte:
Caption: Influence of mobile phase pH on silanol interactions.
Q3: What are the optimal mobile phase and column conditions for analyzing 3,4-Dichloro Trazodone?
While the optimal conditions will depend on the specific requirements of your assay (e.g., resolution from impurities), here are some general guidelines based on the properties of 3,4-Dichloro Trazodone and related compounds:
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C8 or C18 column | Minimizes silanol interactions and provides good hydrophobic retention.[3][13][14] |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, leading to improved peak shape for basic compounds.[1][4][13] |
| Buffer | Phosphate or Formate buffer (10-25 mM) | Provides good pH control and can help mask residual silanol activity.[13][15] Formate buffers are volatile and suitable for LC-MS applications.[10] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. The choice can affect selectivity.[7] |
| Additives | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Can be used to control pH and improve peak shape.[10][16] |
Experimental Protocol: Mobile Phase Preparation (pH 3.0 Phosphate Buffer)
-
Prepare Aqueous Buffer: Dissolve a sufficient amount of potassium phosphate monobasic in HPLC-grade water to achieve a 20 mM concentration.
-
Adjust pH: While stirring, add a dilute solution of phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.[9]
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Q4: My system suitability parameters are failing due to peak tailing. What should I do?
System suitability testing is a critical component of ensuring the validity of your chromatographic analysis, as outlined in USP General Chapter <621> and ICH Q2(R1).[17][18][19][20] If your tailing factor is out of specification, follow this systematic approach:
-
Confirm the Issue: Inject a well-characterized standard to confirm that the peak tailing is a consistent issue and not related to a single sample preparation.
-
Isolate the Problem:
-
Column: If you have a new or known good column, install it to see if the problem is resolved. If it is, the original column may be contaminated or worn out.[9]
-
Mobile Phase: Prepare a fresh batch of mobile phase, paying close attention to the pH and buffer concentration.[21]
-
System: Check for any recent changes in the HPLC system, such as new tubing or fittings, which could introduce extra-column volume.[7]
-
-
Column Regeneration: If the column is suspected to be the cause, you can attempt to regenerate it by flushing with a series of strong solvents. A typical sequence for a reversed-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Then back to your mobile phase conditions. Always consult the column manufacturer's instructions for recommended washing procedures.
-
Conclusion
Troubleshooting peak tailing in the chromatography of 3,4-Dichloro Trazodone requires a logical and systematic approach. By understanding the underlying chemical interactions, particularly the role of silanol groups and mobile phase pH, you can effectively diagnose and resolve this common issue. Always ensure your method is robust and that system suitability criteria are met to guarantee the quality and reliability of your analytical data.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
United States Pharmacopeia. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]
-
G. G. Fagiolino, C., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. PubMed. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Retrieved from [Link]
-
ResearchGate. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichloro Trazodone Hydrochloride. Retrieved from [Link]
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Veeprho. (n.d.). 3,4-Dichloro Trazodone (HCl Salt). Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 3. elementlabsolutions.com [elementlabsolutions.com]
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- 5. hplc.eu [hplc.eu]
- 6. moravek.com [moravek.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. labcompare.com [labcompare.com]
- 11. lcms.cz [lcms.cz]
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- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 16. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 3,4-Dichloro Trazodone Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4-Dichloro Trazodone Hydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve your final product yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this specific synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a breakdown of potential causes and corresponding optimization strategies:
-
Incomplete Reaction: The condensation reaction between 1-(3,4-dichlorophenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one may not be reaching completion.
-
Solution:
-
Reaction Time: Conventional methods often require prolonged heating (up to 20 hours or more) under reflux conditions.[4] Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Microwave-Assisted Synthesis: For a significant improvement in reaction time and yield, consider microwave-assisted organic synthesis (MAOS). This technique can drastically reduce reaction times to minutes and often leads to higher yields and cleaner reaction profiles.[4]
-
Temperature: Ensure the reaction is maintained at the optimal reflux temperature of your chosen solvent (e.g., isopropanol, dioxane).
-
-
-
Suboptimal Base or Catalyst: The choice and amount of base and phase-transfer catalyst are crucial for this reaction.
-
Solution:
-
Base Selection: Sodium carbonate or sodium hydroxide are commonly used bases.[1][2] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), can enhance the reaction rate by facilitating the transfer of reactants between the aqueous and organic phases.[1]
-
-
-
Side Reactions: The presence of the dichloro-substituents on the phenyl ring can influence the electronic properties and reactivity of the starting material, potentially leading to unforeseen side reactions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Temperature Control: Avoid excessive temperatures that could lead to decomposition of reactants or products.
-
-
Q2: I am observing significant levels of impurities in my final product. How can I identify and minimize them?
A2: Impurities are a common challenge in multi-step organic syntheses. For Trazodone and its analogues, alkylating agents are of particular concern due to their potential genotoxicity.
-
Common Impurities: The most common impurities are unreacted starting materials and byproducts from side reactions. A key impurity to monitor is the unreacted N-(3-chloro-phenyl)-N'-(3-chloropropyl)-piperazine, which is a suspected genotoxic agent.[2][5]
-
Solution:
-
Purification of Trazodone Base: Before converting to the hydrochloride salt, purify the crude Trazodone base. A process involving washing an organic solution of the trazodone base with a basic aqueous solution (e.g., sodium carbonate or potassium hydroxide) at an elevated temperature (at least 40°C) has been shown to significantly reduce the levels of alkylating impurities.[5][6]
-
Recrystallization: Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol) is a critical step for removing residual impurities.[1][7]
-
-
-
Analytical Characterization: Proper identification of impurities is key to their removal.
-
Solution:
-
HPLC Analysis: Develop and validate an HPLC method to quantify the purity of your product and identify the presence of known impurities.[8]
-
Mass Spectrometry (MS): Use MS to identify the molecular weights of unknown impurities, which can provide clues to their structures.
-
-
Q3: The conversion of the Trazodone base to the hydrochloride salt is inefficient, resulting in product loss. How can I optimize this step?
A3: The final salt formation step is critical for obtaining a stable and pure product.
-
Incomplete Protonation: The Trazodone base may not be fully protonated, leading to a mixture of the free base and the salt.
-
Solution:
-
pH Adjustment: Carefully add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in a suitable organic solvent) to a solution of the Trazodone base until the pH is in the range of 2.5-3.5.[2][7]
-
Solvent Selection: Perform the salt formation in a solvent where the hydrochloride salt has low solubility, such as ethanol or isopropanol, to facilitate precipitation.[7]
-
-
-
Product Precipitation: The precipitation of the hydrochloride salt may be incomplete.
-
Solution:
-
Cooling: After pH adjustment, cool the solution to a lower temperature (e.g., 0-5°C) to maximize the precipitation of the hydrochloride salt.[2]
-
Stirring: Allow sufficient time for complete crystallization with gentle stirring.
-
-
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common synthetic route involves the condensation of 1-(3,4-dichlorophenyl)piperazine with a suitable three-carbon electrophile bearing the[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one moiety. A common precursor is 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The resulting 3,4-Dichloro Trazodone free base is then treated with hydrochloric acid to form the hydrochloride salt.
Q: What are the key starting materials for this synthesis?
A: The primary starting materials are 1-(3,4-dichlorophenyl)piperazine and[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, which is then typically alkylated to form an intermediate such as 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. The starting materials and intermediates, particularly the alkylating agents, may be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before use.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of starting materials and the formation of the product over time.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dichloro Trazodone
This protocol is an adapted procedure based on the synthesis of Trazodone and should be optimized for the 3,4-dichloro analogue.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(3,4-dichlorophenyl)piperazine hydrochloride,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, and a suitable solvent such as isopropyl alcohol.[1]
-
Addition of Base and Catalyst: Add sodium carbonate and a catalytic amount of Tetrabutylammonium Bromide (TBAB) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux (approximately 80-85°C for isopropanol) and maintain for an appropriate time, monitoring the reaction by TLC or HPLC until completion.[1]
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate contains the crude 3,4-Dichloro Trazodone.
Protocol 2: Purification of 3,4-Dichloro Trazodone Base
-
Solvent Extraction: Dissolve the crude product in a suitable organic solvent.
-
Aqueous Wash: Wash the organic phase with a basic aqueous solution (e.g., 5% sodium carbonate solution) at a temperature of at least 40°C for a minimum of 30 minutes.[5]
-
Separation and Drying: Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 3,4-Dichloro Trazodone base.
Protocol 3: Formation of this compound
-
Dissolution: Dissolve the purified 3,4-Dichloro Trazodone base in a suitable solvent, such as ethanol or isopropanol.[7]
-
Acidification: While stirring, add a solution of hydrochloric acid dropwise until the pH of the solution reaches 2.5-3.5.[2][7]
-
Crystallization: Cool the mixture to 0-5°C to induce crystallization of the hydrochloride salt.[2]
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | >15 hours[4] | ≤ 2 minutes[4] |
| Typical Yield | Variable, often requires optimization | >10% increase over conventional[4] |
| Purity | Requires extensive purification | Improved purity profile |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
-
A process for the preparation of Trazodone and its hydrochloride. (2023-06-05). Technical Disclosure Commons. [Link]
- CN105777745A - Preparation method of trazodone hydrochloride - Google Patents. (n.d.).
- An efficient synthesis of neuroleptic drugs under microwave irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research.
- WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents. (n.d.).
- 3,4-Dichloro Trazodone Dihydrochloride. (n.d.). LGC Standards.
- 3,4-Dichloro Trazodone Monohydrochloride. (n.d.). LGC Standards.
- WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022-10-26). MDPI.
- Trazodone-impurities. (n.d.).
- What Did the Patent for the Synthesis of Highly Purified Trazodone Bring? (n.d.). proLékaře.cz.
- 3,4-Dichloro Trazodone (HCl Salt). (n.d.). Veeprho.
- Trazodone HCl Product Monograph. (2009-09-29).
- EP2178850B1 - Trazodone and trazodone hydrochloride in purified form - Google Patents. (n.d.).
- Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (2022-08-04).
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]
- 3. WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. EP2178850B1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 7. Trazodone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. omicsonline.org [omicsonline.org]
Minimizing the formation of 3,4-Dichloro Trazodone during trazodone production
A Scientist's Guide to Minimizing the Formation of 3,4-Dichloro Trazodone
Welcome to the technical support center for Trazodone production. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the formation of critical impurities during the synthesis of Trazodone. As Senior Application Scientists, we provide this resource to ensure the integrity and purity of your final active pharmaceutical ingredient (API). This document offers in-depth, field-proven insights into the mechanistic origins of the 3,4-Dichloro Trazodone impurity and provides robust strategies for its control and minimization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the 3,4-Dichloro Trazodone impurity, providing a foundational understanding of its origin and significance.
Q1: What is 3,4-Dichloro Trazodone and why is it a concern?
3,4-Dichloro Trazodone is a process-related impurity in the synthesis of Trazodone.[1] It is structurally similar to the active molecule but contains an additional chlorine atom on the phenylpiperazine ring. The presence of this and other impurities can impact the safety, efficacy, and regulatory compliance of the final drug product.[2][3] Therefore, controlling its formation is a critical aspect of Trazodone manufacturing.
Q2: What is the primary cause of 3,4-Dichloro Trazodone formation?
The formation of 3,4-Dichloro Trazodone is almost exclusively due to the presence of 3,4-dichloroaniline as an impurity in the starting material, 3-chloroaniline.[4] This contaminated starting material then participates in the synthetic route, leading to the formation of 1-(3,4-dichlorophenyl)piperazine, a direct precursor to the final impurity.[5][6][7]
Q3: How does the impurity form from the contaminated starting material?
The synthetic pathway for Trazodone typically involves the reaction of a phenylpiperazine derivative with a triazolopyridinone side chain.[8][9] If 3,4-dichloroaniline is present in the 3-chloroaniline raw material, it will react to form 1-(3,4-dichlorophenyl)piperazine. This dichlorinated piperazine derivative then follows the same reaction pathway as its monochlorinated counterpart, ultimately yielding 3,4-Dichloro Trazodone alongside the desired Trazodone molecule.
Visualizing the Reaction Pathway: Trazodone vs. Impurity Formation
The following diagram illustrates the parallel reaction pathways leading to the formation of both the desired Trazodone product and the 3,4-Dichloro Trazodone impurity, highlighting the critical role of the starting material purity.
Caption: Parallel synthesis of Trazodone and 3,4-Dichloro Trazodone impurity.
Troubleshooting Guide: Minimizing 3,4-Dichloro Trazodone
This section provides a systematic approach to troubleshooting and minimizing the formation of 3,4-Dichloro Trazodone during your experiments.
Issue 1: High Levels of 3,4-Dichloro Trazodone Detected in the Crude Product
-
Root Cause Analysis: The most probable cause is a high concentration of 3,4-dichloroaniline in your 3-chloroaniline starting material. Less likely, but possible, is cross-contamination from other reactions in the laboratory.
-
Immediate Actions & Solutions:
-
Quarantine the Batch: Isolate the affected batch to prevent further processing and cross-contamination.
-
Raw Material Analysis:
-
Obtain a sample of the 3-chloroaniline batch used for the synthesis.
-
Develop and validate an HPLC method to quantify the level of 3,4-dichloroaniline. A starting point for method development could involve a C18 column with a mobile phase of methanol, acetonitrile, tetrahydrofuran, and trifluoroacetic acid in water.[10]
-
If the level of 3,4-dichloroaniline is above your established limit (e.g., >0.1%), the raw material is the source of the issue.
-
-
Source a New Batch of Starting Material: Procure 3-chloroaniline from a reputable supplier with a certificate of analysis that specifies the purity and the limits of dichlorinated impurities.
-
Issue 2: Inconsistent or Batch-to-Batch Variation in 3,4-Dichloro Trazodone Levels
-
Root Cause Analysis: This often points to variability in the quality of the incoming raw materials or inconsistent reaction conditions that may favor the formation of side products.
-
Preventative Strategies & Process Optimization:
-
Stringent Raw Material Specification:
-
Establish a strict specification for incoming 3-chloroaniline, with an acceptance limit for 3,4-dichloroaniline.
-
Implement a routine analytical testing protocol for all new batches of this starting material before use in production.
-
-
Reaction Condition Optimization:
-
Temperature Control: While the primary driver is the starting material, running the reaction at the lowest effective temperature can help minimize side reactions in general. For the coupling of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with the triazolopyridinone, reflux temperatures are common, but it is crucial to maintain consistent temperature control.[8][9]
-
Base Selection: The choice of base (e.g., sodium carbonate, sodium hydroxide) and solvent can influence the reaction kinetics and impurity profile.[2][9] While not directly impacting the formation of the dichlorinated impurity from its precursor, a well-controlled, homogeneous reaction is less likely to have localized "hot spots" or prolonged reaction times that could lead to other degradants.
-
-
Purification Strategy:
-
While preventing formation is key, an effective purification process is a necessary safeguard. Recrystallization of the final Trazodone product can be effective in removing structurally similar impurities. Experiment with different solvent systems (e.g., isopropanol, ethanol-water mixtures) to maximize the removal of 3,4-Dichloro Trazodone.
-
Some patented purification processes involve treating an organic solution of Trazodone with a basic aqueous solution to remove various alkylating agent impurities.[2]
-
-
Issue 3: Difficulty in Separating 3,4-Dichloro Trazodone from Trazodone
-
Root Cause Analysis: The structural similarity between Trazodone and its dichlorinated analog can make separation challenging using standard chromatographic or crystallization techniques.
-
Analytical & Preparative Solutions:
-
High-Resolution Analytical Methods:
-
Preparative Chromatography: For small-scale purification or isolation of the impurity standard, preparative HPLC can be employed. The conditions from a well-resolved analytical method can be scaled up for this purpose.
-
Quantitative Data Summary: Recommended Analytical Conditions
The following table summarizes typical HPLC conditions for the analysis of Trazodone and its related impurities, based on published methods.
| Parameter | Recommended Condition | Reference |
| Column | C18, ODS (e.g., 4.6mm x 250mm, 10µm) | [10] |
| Mobile Phase | Methanol, Acetonitrile, Tetrahydrofuran, and 0.5% Trifluoroacetic acid in water | [10] |
| Flow Rate | 1.0 - 1.5 mL/min | [10][11] |
| Detection | UV at 252 nm | [10] |
| Injection Volume | 10 µL | [10][11] |
Experimental Protocol: HPLC Analysis of Trazodone for 3,4-Dichloro Trazodone Impurity
This protocol provides a step-by-step methodology for the detection and quantification of the 3,4-Dichloro Trazodone impurity.
1. Objective: To quantify the percentage of 3,4-Dichloro Trazodone in a sample of Trazodone hydrochloride.
2. Materials and Reagents:
-
Trazodone Hydrochloride Reference Standard
-
3,4-Dichloro Trazodone Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
3. Chromatographic System:
-
HPLC system with a UV detector
-
C18 column (4.6mm x 250mm, 10µm)
4. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol (180 ml), acetonitrile (180 ml), tetrahydrofuran (40 ml), and 0.5% trifluoroacetic acid in water (600 ml). Filter and degas.[10]
-
Standard Solution: Accurately weigh and dissolve Trazodone Hydrochloride and 3,4-Dichloro Trazodone reference standards in the mobile phase to obtain a known concentration (e.g., 1.0 µg/mL).
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Trazodone sample in 50 mL of the mobile phase. Further dilute as necessary to fall within the linear range of the method.
5. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: Ambient
-
Detection Wavelength: 252 nm[10]
-
Run Time: Approximately 15 minutes, or until all components have eluted.[10]
6. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak areas of both Trazodone and 3,4-Dichloro Trazodone should be not more than 2.0%.
-
The resolution between the Trazodone and 3,4-Dichloro Trazodone peaks should be greater than 2.0.
7. Procedure:
-
Inject the sample solution into the chromatograph.
-
Identify the peaks of Trazodone and 3,4-Dichloro Trazodone by comparing their retention times with those of the standard solution.
-
Calculate the amount of 3,4-Dichloro Trazodone in the sample using the peak areas and the concentration of the standard.
8. Calculation:
Workflow for Impurity Investigation and Mitigation
The following diagram outlines the logical workflow for investigating and mitigating the 3,4-Dichloro Trazodone impurity.
Caption: A systematic workflow for impurity troubleshooting and resolution.
References
-
Synthesis of 1-(3,4-Dichlorophenyl)piperazine. PrepChem.com. Available from: [Link]
-
Pai, N. R., et al. Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 478-488. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Analytical CHEMISTRY. Trade Science Inc. Available from: [Link]
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A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. (2023-06-05). Available from: [Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. (2022-10-26). Available from: [Link]
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Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. Available from: [Link]
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Trazodone-impurities. Pharmaffiliates. Available from: [Link]
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Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. (2013-02-25). Available from: [Link]
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1-(3,4-Dichlorophenyl)piperazine. PubChem. Available from: [Link]
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THE ISOLATION OF TRAZODONE FROM THE BIOLOGICAL FLUIDS. Semantic Scholar. Available from: [Link]
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Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ScienceDirect. Available from: [Link]
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The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. (2023-10-01). Available from: [Link]
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Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of 3,4-Dichloro Trazodone
Welcome to the technical support center for the bioanalysis of 3,4-Dichloro Trazodone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and reliability of your bioanalytical data.
Understanding Matrix Effects in Bioanalysis
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] In the context of analyzing 3,4-Dichloro Trazodone, a metabolite of the widely used antidepressant Trazodone, in biological matrices like plasma or serum, endogenous components are the primary source of these interferences.
The most notorious culprits behind matrix effects are phospholipids from cell membranes, which are often co-extracted with the analyte of interest.[6][7] Other sources include salts, endogenous metabolites, and dosing vehicles.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[8][9][10][11][12]
This guide will provide you with the necessary tools to diagnose, troubleshoot, and mitigate matrix effects in your bioanalysis of 3,4-Dichloro Trazodone.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific problems you might be facing in the laboratory.
Question 1: My analyte signal is significantly lower in plasma samples compared to the neat solution, even with a stable-isotope labeled internal standard. What's causing this and how can I fix it?
Answer:
This is a classic case of ion suppression , a common form of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][13][14] While a stable-isotope labeled (SIL) internal standard (IS) is the best tool to compensate for matrix effects, severe ion suppression can still impact assay sensitivity and reproducibility.[15][16][17]
Underlying Causes:
-
Phospholipids: These are the most likely culprits. Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression.[6][7]
-
Insufficient Chromatographic Separation: If matrix components elute at the same time as your analyte and internal standard, they will compete for ionization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ion suppression.
Step-by-Step Methodologies:
-
Confirm and Characterize the Matrix Effect:
-
Post-Column Infusion: This experiment helps identify the regions in your chromatogram where ion suppression occurs.
-
Protocol:
-
Infuse a standard solution of 3,4-Dichloro Trazodone at a constant flow rate into the LC eluent stream after the analytical column.
-
Inject a blank, extracted plasma sample.
-
Monitor the analyte's signal. Dips in the baseline indicate retention times where matrix components are causing ion suppression.
-
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
The goal is to remove interfering components, primarily phospholipids, before injection.
-
| Sample Preparation Technique | Principle | Expected Phospholipid Removal | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., acetonitrile). | Poor to moderate | High, but non-selective |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Moderate to good | Variable, requires optimization |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to excellent | High, with optimized method |
| Phospholipid Removal (PLR) Plates | Specialized plates that selectively remove phospholipids. | >99%[6] | Generally >90%[6] |
-
Improve Chromatographic Separation:
-
If sample preparation optimization is insufficient, focus on separating the analyte from the matrix interferences chromatographically.
-
Modify the Gradient: A shallower gradient can increase the separation between your analyte and co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can alter the elution profile of phospholipids relative to your analyte.[18]
-
-
Question 2: I'm observing inconsistent results (high %CV) for my quality control (QC) samples. Could this be related to matrix effects?
Answer:
Yes, inconsistent results and high coefficients of variation (%CV) in QC samples are hallmark signs of variable matrix effects. This indicates that the degree of ion suppression or enhancement is not consistent across different samples or batches.
Underlying Causes:
-
Lot-to-Lot Variability of Biological Matrix: Plasma or serum from different individuals can have varying compositions of endogenous components, leading to different matrix effects.[3]
-
Inadequate Internal Standard Compensation: Your internal standard might not be perfectly co-eluting with the analyte, or it may be responding differently to the matrix effects. While SIL internal standards are ideal, this can still be an issue in cases of extreme matrix effects.[15][16]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high %CV in QC samples.
Step-by-Step Methodologies:
-
Quantify the Matrix Effect Variability:
-
Matrix Factor (MF) Assessment: As per regulatory guidelines, you should assess the matrix effect in at least six different lots of the biological matrix.[11]
-
Protocol:
-
Extract blank matrix from at least six individual sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high QC concentrations (Set B).
-
Prepare corresponding neat solutions of the analyte and IS in the mobile phase (Set A).
-
Calculate the Matrix Factor for the analyte and IS: MF = Peak Response in Set B / Peak Response in Set A.
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
-
The %CV of the IS-normalized MF across the different lots should be within acceptable limits (typically ≤15%).
-
-
-
-
Scrutinize Internal Standard Performance:
-
IS Response Consistency: In your analytical runs, monitor the peak area of the internal standard. Significant variation across a batch can indicate inconsistent matrix effects.
-
Co-elution: Ensure that the SIL-IS and the analyte are co-eluting as closely as possible. Chromatographic separation between the two can lead to differential matrix effects.
-
-
Implement a More Rigorous Sample Preparation Method:
-
If significant lot-to-lot variability is observed, your current sample preparation method (e.g., simple protein precipitation) is likely not providing sufficient cleanup. Transitioning to a more selective technique like SPE or phospholipid removal is strongly recommended to minimize the impact of matrix variability.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement?
A1: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal due to co-eluting interferences that hinder its ionization.[13][14] Ion enhancement is an increase in the analyte's signal, which is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[3] Both phenomena negatively impact data quality.
Q2: Can I use an analogue internal standard instead of a stable-isotope labeled one?
A2: While a stable-isotope labeled (SIL) internal standard is the "gold standard" for compensating for matrix effects due to its similar physicochemical properties to the analyte, an analogue IS can be used if a SIL-IS is unavailable.[15][16] However, be aware that analogue internal standards may have different extraction recoveries and chromatographic retention times, and may respond differently to matrix effects, potentially leading to less effective compensation.[15][16]
Q3: My method uses atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI). Are matrix effects still a concern?
A3: Yes, matrix effects can still be a concern with APCI, although it is generally considered to be less susceptible to ion suppression from non-volatile matrix components like phospholipids compared to ESI.[20] It is still crucial to evaluate matrix effects during method validation regardless of the ionization source used.
Q4: How do regulatory agencies like the FDA and EMA define acceptable limits for matrix effects?
A4: Regulatory guidelines from the FDA and EMA require that matrix effects be investigated to ensure they do not compromise the integrity of the bioanalytical data.[8][9][11][21] The general expectation is that the variability in the internal standard-normalized matrix factor across different lots of matrix should not exceed 15% CV.[3]
Q5: Besides phospholipids, what other endogenous compounds can cause matrix effects?
A5: While phospholipids are a primary concern, other endogenous compounds such as salts, urea, amino acids, and other metabolites can also contribute to matrix effects.[2] The overall complexity of the biological matrix contributes to the potential for ion suppression or enhancement.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]
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Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
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University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
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Chambers, E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]
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De Boer, T., Wieling, J., & European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1937-1946. [Link]
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Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2743. [Link]
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Lorkiewicz, P., & Mas-Ballo, S. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5684-5692. [Link]
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Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. [Link]
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Kale, P. P., & Agrawal, Y. K. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 117–124. [Link]
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Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Sankar, D. G., Kumar, B. R., Rajeswari, A., & Latha, P. V. M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 4(2). [Link]
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Zhang, Y., et al. (2025). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
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Zhang, J., & El-Shourbagy, T. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1995-1998. [Link]
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Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
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Ganda, V., & Singh, S. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]
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Mei, H. (2005). Matrix effects: Causes and solutions. In: Weng, N., & Halls, T. (eds) Bioanalytical Method Validation. Taylor & Francis. [Link]
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Kale, P. P., et al. (2014). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in pharmacology, 5, 192. [Link]
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Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16683-16694. [Link]
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Zhang, Y., et al. (2025). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. [Link]
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Zhang, Y., et al. (2025). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. [Link]
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Peters, F. T. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and bioanalytical chemistry, 403(8), 2197–2209. [Link]
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Peters, F. T. (2012). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Forensic and Clinical Toxicology-A Review. Analytical and Bioanalytical Chemistry, 403(8), 2197-2209. [Link]
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Gosetti, F., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(19), 3539. [Link]
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Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. [Link]
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PharmGKB. (n.d.). Trazodone. [Link]
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Van Eeckhaut, A., et al. (2009). LC-MS/MS in forensic toxicology: what about matrix effects?. Acta clinica Belgica. Supplementum, (2), 4-11. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition: the biological fate of chemicals, 26(6), 572–575. [Link]
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Liang, H. R., et al. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 29(3), 138–145. [Link]
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Wen, B., Ma, P., & Li, Y. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Xenobiotica, 1-13. [Link]
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Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
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Technical Support Center: Purity Assessment and Refinement of 3,4-Dichloro Trazodone Samples
Welcome to the technical support guide for the purity assessment and refinement of 3,4-Dichloro Trazodone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling of this compound. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and quality of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling and analysis of 3,4-Dichloro Trazodone.
Q1: What are the primary impurities I should be aware of in a 3,4-Dichloro Trazodone sample?
A1: The impurity profile of 3,4-Dichloro Trazodone can include starting materials, intermediates, and degradation products. Key impurities to monitor include:
-
Starting Materials and Intermediates: 3,4-dichloroaniline and 1-(3-chlorophenyl)piperazine are common precursors.[1] Another significant process-related impurity can be N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine.[2][3]
-
Degradation Products: Trazodone is susceptible to degradation under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. Photolytic degradation, in particular, can lead to the formation of isomeric dimers.[4]
-
Related Compounds: Analogs such as 4'-Hydroxy Trazodone may also be present.[1]
Q2: What is the recommended solvent for dissolving 3,4-Dichloro Trazodone Hydrochloride for HPLC analysis?
A2: While Trazodone Hydrochloride is sparingly soluble in water, a mixture of water and an organic solvent is often preferred for HPLC analysis to ensure complete dissolution and good peak shape.[5][6] A common and effective solvent system is a 50:50 (v/v) mixture of water and methanol.[6] For stock solutions, dissolving in the mobile phase is also a standard practice.[7]
Q3: My 3,4-Dichloro Trazodone sample shows a broad peak in the HPLC chromatogram. What could be the cause?
A3: Peak broadening in HPLC can stem from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Poor Solubility: Incomplete dissolution in the injection solvent can cause tailing or broadening. Ensure the sample is fully dissolved, and consider a stronger solvent if necessary, ensuring it is compatible with the mobile phase.[6]
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry (e.g., a C8 instead of a C18) may help.[7][8]
-
Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Flushing the column or replacing it may be necessary.
Q4: I am having trouble achieving baseline separation between 3,4-Dichloro Trazodone and a closely eluting impurity. What can I do?
A4: Improving resolution requires optimizing chromatographic conditions:
-
Mobile Phase Composition: Fine-tune the ratio of your organic solvent to the aqueous buffer. A lower percentage of the strong solvent will generally increase retention times and may improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase run time.
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which may offer different interactions with your analytes.
Section 2: Troubleshooting Guide for Purity Assessment
This section provides a structured approach to identifying and resolving common issues during the analytical assessment of 3,4-Dichloro Trazodone.
Issue 1: Inconsistent Retention Times in HPLC Analysis
| Potential Cause | Explanation & Causality | Recommended Solution |
| Mobile Phase Fluctuation | Inconsistent mobile phase composition, often due to improper mixing or evaporation of volatile components, directly impacts analyte retention. | Premix mobile phase components and ensure the reservoir is well-sealed. Degas the mobile phase thoroughly before and during use. |
| Pump Malfunction | Leaks in the pump seals or check valves can lead to an unstable flow rate, causing retention time drift. | Perform routine pump maintenance, including seal replacement and check valve cleaning or replacement. Monitor pump pressure for fluctuations. |
| Temperature Variation | Column temperature affects solvent viscosity and analyte interaction with the stationary phase. Fluctuations in ambient temperature can cause retention time shifts. | Use a column oven to maintain a constant and controlled temperature for the analytical column.[8] |
| Column Equilibration | Insufficient equilibration time with the mobile phase, especially after a gradient run or when changing mobile phases, will result in drifting retention times. | Ensure the column is equilibrated for a sufficient duration (typically 10-20 column volumes) until a stable baseline is achieved. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Explanation & Causality | Recommended Solution |
| Sample Degradation | Trazodone and its analogs can degrade when exposed to light, strong acids/bases, or oxidizing agents, leading to the formation of new impurities. | Prepare samples fresh and protect them from light. Use amber vials. If degradation is suspected, perform forced degradation studies to identify potential degradants.[7] |
| Contamination | Contamination can be introduced from glassware, solvents, or the autosampler. Ghost peaks can appear from previous injections. | Use high-purity solvents and clean glassware. Implement a thorough needle wash program for the autosampler and run blank injections to identify sources of contamination. |
| Carryover | Analyte from a previous, more concentrated injection adsorbs to surfaces in the injector or column and elutes in subsequent runs. | Optimize the autosampler wash procedure, using a wash solvent stronger than the mobile phase if possible. Inject a blank after high-concentration samples. |
| Mobile Phase Impurities | Impurities in the mobile phase solvents or additives can appear as peaks, especially in gradient elution. | Use HPLC-grade or higher purity solvents and reagents. Filter all mobile phases before use. |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a 3,4-Dichloro Trazodone sample.
Caption: Workflow for HPLC-based purity assessment.
Section 3: Troubleshooting Guide for Refinement (Purification)
This section focuses on resolving issues encountered during the purification of 3,4-Dichloro Trazodone, primarily through recrystallization.
Issue 1: Failure to Induce Crystallization ("Oiling Out")
| Potential Cause | Explanation & Causality | Recommended Solution |
| High Impurity Level | Impurities can inhibit nucleation and crystal growth, leading to the formation of an oil (liquid-liquid phase separation) instead of a solid.[9] | Pre-purify the crude material using a different technique (e.g., column chromatography) to reduce the impurity load before attempting recrystallization. |
| Inappropriate Solvent System | The chosen solvent may have too high a solvency for the compound even at low temperatures, or the anti-solvent may not be miscible or effective enough.[] | Screen a wider range of solvents and anti-solvents. A good single solvent for recrystallization should dissolve the compound when hot but not when cold. For anti-solvent crystallization, the compound should be soluble in the solvent but insoluble in the anti-solvent.[] |
| Rapid Cooling | Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oiling out over orderly crystal formation.[11] | Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator. |
| Low Melting Point Behavior | The compound itself, or a mixture with impurities, may have a melting point below the temperature of the crystallization experiment, leading to LLPS.[9] | Consider using a solvent system with a lower boiling point. Seeding the solution at a temperature just below the saturation point can sometimes bypass the oiling out phase.[9] |
Issue 2: Poor Recovery of Crystalline Product
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excessive Solvent Volume | Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling, leading to low yield. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Perform small-scale solubility tests to determine the optimal solvent volume. |
| Premature Crystallization | If the solution cools too quickly during filtration (e.g., hot gravity filtration), the product can crystallize on the filter paper or in the funnel. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask). Use a fluted filter paper to speed up the filtration process. |
| Incomplete Crystallization | The crystallization process may not have reached equilibrium, leaving a substantial amount of product in the mother liquor. | Increase the crystallization time. After initial cooling, allow the flask to stand undisturbed in a cold environment (e.g., refrigerator) for an extended period (several hours to overnight). |
| Product Loss During Washing | Washing the collected crystals with a solvent in which they have some solubility will dissolve and wash away some of the product. | Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be very poorly soluble. |
Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally. Acetone has been cited as a suitable solvent for the crystallization of Trazodone HCl.[12]
Objective: To purify crude 3,4-Dichloro Trazodone HCl by removing process-related impurities and side products.
Materials:
-
Crude 3,4-Dichloro Trazodone HCl
-
Acetone (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3,4-Dichloro Trazodone HCl in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[3]
Workflow for Product Refinement
The diagram below outlines the logical steps for refining a crude sample of 3,4-Dichloro Trazodone.
Caption: General workflow for recrystallization-based refinement.
References
- Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (n.d.).
- trazodone HCl. (2009).
- Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. RSC Publishing.
- Identification of Trazodone Dimer in Forced Degradation Studies: A Technical Guide. (n.d.). Benchchem.
- Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (2022).
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.).
- Trazodone CAS#: 19794-93-5. (n.d.). ChemicalBook.
- Trazodone = 99 HPLC, powder 25332-39-2. (n.d.). Sigma-Aldrich.
- Trazodone Hydrochloride. (n.d.). LKT Labs.
- Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing).
- Prakash, R., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.
- Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. (n.d.). Semantic Scholar.
- New Pharmaceutical Salts of Trazodone. (n.d.). MDPI.
- Preparation method of trazodone hydrochloride. (n.d.). Google Patents.
- Characterization of trazodone metabolic pathways and species-specific profiles. (n.d.). PMC.
- Crystalline Forms of Trazodone Dihydrates. (n.d.). ResearchGate.
- API Crystallization. (n.d.).
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Method for preparing trazodone hydrochloride. (n.d.). Google Patents.
- Characterization of trazodone metabolic pathways and species-specific profiles. (n.d.).
- New Pharmaceutical Salts of Trazodone. (n.d.). PMC - PubMed Central - NIH.
- Trazodone | C19H22ClN5O | CID 5533. (n.d.). PubChem - NIH.
- Trazodone-impurities. (n.d.). Pharmaffiliates.
- From form to function: Crystallization of active pharmaceutical ingredients. (2008). CEPAC.
- TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM. (2008). European Patent Office - EP 2178850 B1 - Googleapis.com.
- Method development and validation of trazodone hydrochloride by rp- hplc. (2024).
- Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. (n.d.).
- Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. (2014). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[4][5][7]triazolo[4,3-a]pyridin-3(2H)-one).. (n.d.). ResearchGate. Retrieved January 15, 2026, from
- Plasma Levels of Trazodone: Methodology and Applications1. (n.d.).
- Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.).
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (2008). PubMed.
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma | Request PDF. (n.d.). ResearchGate.
- 3,4-Dichloro Trazodone | CAS No. 1263358-12-8. (n.d.). Clearsynth.
- This compound | C19H22Cl3N5O | CID 71315996. (n.d.). PubChem.
- An improved process for the preparation of trazodone and hydrochloride salt thereof. (2015). Google Patents.
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Technical Support Center: Method Robustness for 3,4-Dichloro Trazodone Hydrochloride Quantification
Welcome to the technical support center for the analytical quantification of 3,4-Dichloro Trazodone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method robustness testing. Here, we move beyond rote procedural steps to explain the why behind the science, ensuring your analytical methods are not only precise and accurate but also resilient to the minor variations inherent in any real-world laboratory setting.
Introduction to Method Robustness
In analytical chemistry, a "validated" method is one that has been proven suitable for its intended purpose. However, a truly reliable method is also a robust one. Robustness, as defined by the International Council for Harmonisation (ICH), is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.[1]
Think of robustness testing as a controlled "stress test" for your analytical method. By systematically altering parameters like mobile phase composition, pH, column temperature, and flow rate, you can identify the method's operational limits and ensure its performance remains acceptable.[2][3] This proactive approach is crucial for minimizing analytical failures, ensuring consistent data quality, and maintaining regulatory compliance.[4][5][6]
This guide will address common issues encountered during the robustness testing of HPLC/UPLC methods for this compound, providing detailed troubleshooting steps and the scientific rationale behind them.
Troubleshooting Guide & FAQs
Chromatography Issues
Question 1: I'm observing significant peak fronting for my this compound peak when I slightly increase the organic solvent concentration in my mobile phase during robustness testing. What's causing this and how can I fix it?
Answer:
Peak fronting, often appearing as a "shark fin" or "sailboat" shape, is a clear indicator of a problem with your chromatographic method.[7] In the context of robustness testing, this issue often points to two primary causes: sample overload or a mismatch between the sample solvent and the mobile phase.[8]
Causality Explained:
When you increase the organic solvent percentage in your mobile phase, you are increasing its elution strength. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase, the sample doesn't properly "band" at the head of the column. Instead, it travels down the column in a diffuse manner before the separation process can effectively begin, leading to a fronting peak.
Another likely cause is column overload.[7] While you may not have changed the concentration of your analyte, the increased elution strength of the mobile phase can effectively "push" the analyte molecules through the column too quickly, preventing them from adequately interacting with the stationary phase. This can mimic the effects of injecting too much sample, where the stationary phase becomes saturated.[7][8]
Troubleshooting Protocol:
-
Sample Solvent Adjustment: The most straightforward solution is to prepare your sample in the mobile phase itself. If this is not feasible due to solubility constraints, ensure your sample solvent is as weak as, or weaker than, the initial mobile phase conditions.
-
Reduce Injection Volume/Concentration: To rule out column overload, systematically decrease your injection volume or dilute your sample.[7][8] A 10-fold dilution is a good starting point to see if the peak shape improves.[7]
-
Method Re-evaluation: If the above steps do not resolve the issue, it may indicate that your method is not robust enough to handle even slight variations in mobile phase composition. Consider re-developing the method with a more optimized mobile phase or a different column chemistry that provides better retention and peak shape.
Visualizing the Workflow:
Caption: The effect of temperature on retention time.
Conclusion
Robustness testing is not merely a checkbox exercise in method validation; it is a fundamental component of ensuring the long-term reliability and transferability of your analytical method. By understanding the underlying scientific principles of chromatography and systematically challenging your method's parameters, you can build a truly robust assay for the quantification of this compound. This proactive approach will save you time and resources in the long run by preventing out-of-specification results and ensuring the integrity of your data.
References
-
El Gindy, A.E., Farouk, M., Abd El Aziz, O., & Abdullah, E.A. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(11), 2028-2034. [Link]
-
Vidyadhara, S., et al. (2024). Method development and validation of trazodone hydrochloride by rp-hplc. World Journal of Pharmaceutical Research. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
HPLC Chromatography. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. [Link]
-
Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]
-
ResearchGate. (2025). Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
-
Rao, J. S., et al. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. World Journal of Pharmaceutical Research, 3(10), 1395-1403. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
ProQuest. (n.d.). Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. [Link]
-
Scribd. (n.d.). ICH Q2 Robust. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
-
Royal Society of Chemistry. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
-
ResearchGate. (2025). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
Asian Journal of Pharmaceutical Education and Research. (2018). A New Validated RP-HPLC Method for the Determination of Trazodone in Bulk and Tablet Dosage Form. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3,4-Dichloro Trazodone Hydrochloride
This guide provides a comprehensive framework for the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of 3,4-Dichloro Trazodone Hydrochloride, a potential impurity in Trazodone Hydrochloride drug substance. The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the reliability, accuracy, and precision of the analytical data generated.[1][2][3]
The accurate quantification of impurities is a critical aspect of pharmaceutical quality control. The presence of even minute quantities of structurally similar impurities can impact the safety and efficacy of the final drug product. Therefore, a rigorously validated analytical method is paramount. This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, offering insights into the scientific rationale that underpins these experimental choices.
I. The Analytical Challenge: Trazodone and its Related Compounds
Trazodone Hydrochloride is a widely used antidepressant.[4][5] Its synthesis and degradation can result in the formation of several related compounds, including potential process-related impurities and degradation products.[4][5][6] this compound represents a hypothetical but plausible impurity, differing from the active pharmaceutical ingredient (API) by the position of a chlorine atom on the phenyl ring. The analytical challenge lies in developing a method that can selectively and accurately quantify this specific impurity in the presence of the API and other related substances.
II. Method Development and Optimization: A Comparative Approach
Several liquid chromatographic methods have been reported for the analysis of Trazodone and its impurities.[4][5][6][7] The choice of chromatographic conditions is a critical first step. A comparative summary of potential starting points is presented below.
Table 1: Comparison of HPLC Method Starting Conditions for Trazodone Analysis
| Parameter | Method A | Method B | Recommended Starting Point | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm | A C18 column generally provides better retention and resolution for moderately polar compounds like Trazodone and its analogues. A shorter column with smaller particle size can improve efficiency and reduce run times. |
| Mobile Phase | Acetonitrile:Methanol:THF:0.5% TFA (6:2:6:27)[6] | Acetonitrile:THF:Water:Methanol with TEA (pH 11) (300:50:400:250)[4] | Acetonitrile:0.1% Formic Acid in Water (Gradient) | A simple binary gradient with an acidic modifier is often a good starting point for achieving robust separation of a parent drug from its closely related impurities. This avoids the use of ion-pairing reagents or extreme pH, which can shorten column lifetime. |
| Detection | 248 nm[6] | 255 nm[4] | 254 nm | This wavelength is a common choice for aromatic compounds and is likely to provide good sensitivity for both Trazodone and the 3,4-dichloro impurity. A full UV scan of both compounds should be performed to confirm the optimal wavelength. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and backpressure. |
| Injection Volume | 10 µL | 10 µL | 10 µL | A standard injection volume that is suitable for most modern HPLC systems. |
III. The Validation Workflow: A Step-by-Step Guide with Scientific Rationale
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[3] The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][8]
Caption: The logical workflow for analytical method validation.
A. Specificity and Forced Degradation Studies
The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from any degradation products.[4]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of Trazodone HCl and 3,4-Dichloro Trazodone HCl individually and as a mixture in the chosen diluent.
-
Forced Degradation: Subject the Trazodone HCl solution to the following stress conditions:
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Trazodone and 3,4-Dichloro Trazodone HCl peaks in the presence of degradants.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between Trazodone, 3,4-Dichloro Trazodone HCl, and all significant degradation products.
-
The peak purity index for both the analyte and impurity peaks should be greater than 0.999, indicating no co-eluting peaks.
B. Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 3,4-Dichloro Trazodone HCl of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Table 2: Example Linearity Data for 3,4-Dichloro Trazodone HCl
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 1.5 | 228,050 |
| 2.0 | 304,500 |
| Correlation Coefficient (r²) | 0.9998 |
C. Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Sample Preparation: Spike a known amount of Trazodone HCl with the 3,4-Dichloro Trazodone HCl impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 0.5 | 0.495 | 99.0 |
| 100% | 1.0 | 1.012 | 101.2 |
| 150% | 1.5 | 1.488 | 99.2 |
| Mean Recovery | 99.8 |
D. Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.
Caption: The two levels of precision analysis.
Experimental Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of Trazodone HCl spiked with 3,4-Dichloro Trazodone HCl at the target concentration.
-
Analyze these samples on the same day, by the same analyst, using the same instrument.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability experiment on a different day, with a different analyst, and ideally on a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision.
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the intercept / slope)
-
LOQ = 10 * (standard deviation of the intercept / slope)
-
Acceptance Criteria:
-
The LOQ must be verified by analyzing a minimum of six samples at the determined LOQ concentration and demonstrating acceptable precision and accuracy.
F. Robustness
The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
-
-
Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.
-
Data Analysis: Evaluate the impact of the changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results for the spiked sample should not deviate significantly from the results obtained under the nominal conditions.
IV. Conclusion
The validation of an analytical method for a potential impurity such as this compound is a rigorous and multifaceted process. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the reliability of the analytical data can be established. This guide provides a scientifically sound framework and practical insights for researchers and drug development professionals to ensure the quality and safety of pharmaceutical products. The principles and methodologies described are not merely a checklist but a reflection of the scientific diligence required in the pharmaceutical industry.
References
- Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw M
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
-
Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (URL: [Link])
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. (URL: [Link])
-
Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])
-
ICH Quality Guidelines. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (URL: [Link])
-
Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (URL: [Link])
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (URL: [Link])
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A Guide to the Comparative Pharmacology of Trazodone and its Halogenated Analog, 3,4-Dichloro Trazodone
This guide provides a detailed comparative analysis of the established antidepressant, Trazodone, and its lesser-characterized derivative, 3,4-Dichloro Trazodone. For drug development professionals and researchers, understanding how structural modifications like halogenation impact a known pharmacophore is critical. This document first establishes the comprehensive pharmacological profile of Trazodone as a benchmark. It then outlines the scientific rationale and detailed experimental workflows required to fully characterize 3,4-Dichloro Trazodone, enabling a robust, data-driven comparison.
Part 1: The Pharmacological Benchmark: Trazodone
Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its clinical utility is distinguished by a dose-dependent mechanism of action. At lower doses (25–150 mg), it is primarily used for insomnia, while at higher doses (150–600 mg), it exerts antidepressant effects.[2][3] This unique profile stems from its complex interplay with multiple neurotransmitter systems.
Pharmacodynamics of Trazodone
Trazodone's therapeutic effects are a product of its specific receptor binding profile. Unlike selective serotonin reuptake inhibitors (SSRIs), its primary mechanism involves potent antagonism of serotonin 5-HT2A receptors, coupled with weaker inhibition of the serotonin transporter (SERT).[1][4]
-
At Low Doses: The hypnotic and anxiolytic effects are driven by high-affinity antagonism of 5-HT2A, histamine H1, and α1-adrenergic receptors.[2][3] This combination promotes sleep without the significant risk of dependence associated with other hypnotics.
-
At High Doses: To achieve a clinical antidepressant effect, higher plasma concentrations are needed to sufficiently inhibit SERT, which increases synaptic serotonin levels.[1] This is complemented by continued antagonism at 5-HT2A and 5-HT2C receptors, a property that may contribute to a lower incidence of side effects like sexual dysfunction, insomnia, and anxiety compared to SSRIs and SNRIs.[3]
The following table summarizes the receptor binding affinities of Trazodone.
| Target Receptor/Transporter | Trazodone Kᵢ (nM) | Primary Effect | Reference |
| Serotonin 5-HT₂ₐ | Potent (values vary) | Antagonist | [1][5] |
| Serotonin 5-HT₁ₐ | Moderate | Partial Agonist | [6][7] |
| Serotonin 5-HT₂c | Moderate | Antagonist | [8] |
| Serotonin Transporter (SERT) | Moderate to Weak | Inhibitor | [1][7] |
| α₁-Adrenergic | Potent | Antagonist | [2][8] |
| Histamine H₁ | Potent | Antagonist | [2][8] |
Note: Kᵢ values represent the inhibition constant, where a lower value indicates higher binding affinity. Specific reported values can vary between studies.
Trazodone Signaling Pathway
Trazodone's dual action on the serotonergic system is key to its function. By inhibiting SERT, it increases the concentration of serotonin in the synaptic cleft. Simultaneously, by blocking 5-HT2A receptors, it prevents potentially undesirable downstream signaling that can be associated with increased serotonin, such as anxiety and insomnia.
Protocol 2: Serotonin Reuptake Inhibition Assay
Objective: To measure the functional potency of 3,4-Dichloro Trazodone in inhibiting the serotonin transporter (SERT).
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human SERT (or commercially available JAR cells) in a 96-well plate and grow to confluence.
-
-
Inhibition Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells for 15-20 minutes with various concentrations of the test compound (3,4-Dichloro Trazodone) or reference compound (Trazodone, Fluoxetine).
-
Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin ([³H]-5-HT).
-
Allow the uptake to proceed for a short, defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add cocktail, and quantify the amount of [³H]-5-HT taken up by the cells.
-
Plot the percentage of inhibition of serotonin uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Protocol 3: In Vivo Rodent Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, t₁/₂, brain penetration) of 3,4-Dichloro Trazodone in an animal model.
Methodology:
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (n=3-4 per time point).
-
Administer a single dose of 3,4-Dichloro Trazodone via oral gavage (p.o.) or intravenous injection (i.v.) to separate cohorts. A typical dose might be 10 mg/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture (terminal procedure) into heparinized tubes.
-
For brain penetration analysis, sacrifice the animals immediately after blood collection and harvest the brains.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 3,4-Dichloro Trazodone in plasma and brain homogenate samples.
-
Extract the drug from the biological matrix using protein precipitation or liquid-liquid extraction.
-
Analyze the samples alongside a standard curve of known concentrations.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cₘₐₓ (maximum concentration)
-
Tₘₐₓ (time to reach Cₘₐₓ)
-
AUC (Area Under the Curve)
-
t₁/₂ (elimination half-life)
-
-
Calculate the brain-to-plasma concentration ratio at each time point to assess blood-brain barrier penetration.
-
Conclusion
Trazodone presents a complex, multi-target pharmacological profile that has established its place in psychiatric medicine. Its halogenated derivative, 3,4-Dichloro Trazodone, represents a scientifically intriguing modification whose impact on pharmacology is currently undefined. By systematically applying the validated experimental protocols detailed in this guide—from in vitro receptor binding and functional assays to in vivo pharmacokinetic studies—researchers can generate the high-quality data needed for a direct and meaningful comparison. This structured approach is fundamental to understanding structure-activity relationships and identifying novel compounds with potentially improved therapeutic profiles.
References
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Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026).
-
Odagaki, Y., Nishi, N., & Takeda, M. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of Psychopharmacology, 19(3), 235-241. [Link]
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Trazodone. (n.d.). ClinPGx. Retrieved January 15, 2026, from [Link]
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Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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DeVane, C. L., Boulton, D. W., & Miller, R. L. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Drug Metabolism and Disposition, 27(7), 795-799. [Link]
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Fagiolini, A., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Pharmacology Research & Perspectives, 10(2), e00931. [Link]
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Stahl, S. M. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response. Med Ed 101. [Link]
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Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]
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trazodone HCl. (2009). Zydus Pharmaceuticals. [Link]
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Evaluating the dose-dependent mechanism of action of trazodone by estimation of occupancies for different brain neurotransmitter targets. (n.d.). King's College London Research Portal. Retrieved January 15, 2026, from [Link]
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trazodone activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]
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Nilsen, O. G., et al. (1993). Pharmacokinetics of trazodone during multiple dosing to psychiatric patients. Pharmacology & toxicology, 72(4-5), 263-267. [Link]
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DeVane, C. L., Boulton, D. W., & Miller, R. L. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Drug Metabolism and Disposition, 27(7), 795-799. [Link]
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Bayer, A. J., Pathy, M. S., & Ankier, S. I. (1983). Pharmacokinetic and pharmacodynamic characteristics of trazodone in the elderly. British journal of clinical pharmacology, 16(4), 371–376. [Link]
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Trazodone affinities at neurotransmitter receptors and transporters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Gammans, R. E., et al. (1984). Comparative bioavailability of trazodone formulations using stable isotope methodology. British journal of clinical pharmacology, 18(3), 431-437. [Link]
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Sheehan, D. V., et al. (2009). A comparative, randomized, double-blind study of trazodone prolonged-release and sertraline in the treatment of major depressive disorder. Journal of clinical psychopharmacology, 29(5), 425-433. [Link]
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Trazodone. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Jaffer, K. Y., Chang, T., Vanle, B., et al. (2017). Trazodone for Insomnia: A Systematic Review. Innovations in clinical neuroscience, 14(7-8), 24–34. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4-Dichloro Trazodone
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of a drug product is paramount. This assurance is built upon a foundation of rigorous analytical testing, where the identification and quantification of impurities are of utmost importance. Trazodone, an antidepressant agent, undergoes a complex synthesis process where process-related impurities can be introduced.[1][2] One such potential impurity is 3,4-Dichloro Trazodone, a structural analog that must be meticulously monitored to ensure it remains below established safety thresholds.
The analytical methods used for this monitoring are not static. As technology evolves, a laboratory might upgrade from a traditional High-Performance Liquid Chromatography (HPLC) method to a more rapid and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. Similarly, methods are often transferred between different laboratories (e.g., from a development site to a quality control site). In these instances, simply validating a method in isolation is insufficient. A cross-validation study is essential to demonstrate that the new or transferred method yields results that are equivalent to the original, validated method.[3][4]
This guide provides an in-depth comparison of two distinct analytical methods for the quantification of 3,4-Dichloro Trazodone in Trazodone drug substance. We will delve into the validation of each method and, most critically, provide a detailed protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5][6][7]
The Imperative of Method Cross-Validation
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different circumstances, such as in a different laboratory, with different analysts, or on different equipment.[3] This process is a cornerstone of a robust quality system and is implicitly required by regulatory bodies like the FDA and EMA.[8][9][10] The objective is to ensure the continuity and integrity of data throughout the lifecycle of the product.[11]
A cross-validation study is typically required when:
-
An analytical method is transferred from one laboratory to another.
-
An existing validated method is being replaced by a new method (e.g., upgrading from HPLC to UPLC).
-
Data is being compared from different studies that used different analytical methods.
The following guide will compare a conventional HPLC-UV method with a modern UPLC-MS/MS method, culminating in a cross-validation protocol to bridge the two.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
The HPLC-UV method is a workhorse in quality control laboratories due to its robustness and cost-effectiveness. The principle lies in separating the analyte of interest (3,4-Dichloro Trazodone) from the active pharmaceutical ingredient (API, Trazodone) and other impurities on a stationary phase, followed by quantification using UV absorbance.
Experimental Protocol: HPLC-UV Method
1. Chromatographic System:
-
System: Agilent 1260 Infinity II or equivalent HPLC system equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C8 ODS (150 mm x 4.6 mm, 5 µm). The choice of a C8 column provides a good balance of retention for the moderately polar Trazodone and its related substances.[1]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (THF), water, and methanol (300:50:400:250 v/v/v/v), with the pH adjusted to 11 using triethylamine (TEA).[1] This composition is chosen to achieve effective separation of Trazodone from its process-related impurities.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 255 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (Trazodone): Accurately weigh and dissolve 10 mg of Trazodone Hydrochloride reference standard in a 50 mL volumetric flask with diluent.
-
Spiked Standard Solution (3,4-Dichloro Trazodone): Prepare a stock solution of 3,4-Dichloro Trazodone. Spike the Trazodone standard solution to achieve a final concentration corresponding to the reporting threshold (e.g., 0.1% relative to Trazodone).
-
Test Sample Solution: Accurately weigh and dissolve 10 mg of the Trazodone drug substance sample in a 50 mL volumetric flask with diluent.
Method Validation Summary (as per ICH Q2(R1))[5][6]
The method was validated to demonstrate its suitability for its intended purpose.[7]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of 3,4-Dichloro Trazodone. Resolution > 2.0. | Peak is spectrally pure. Resolution between Trazodone and 3,4-Dichloro Trazodone is 3.5. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05% to 0.3% of the nominal Trazodone concentration. |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% at three concentration levels. |
| Precision (%RSD) | Repeatability: %RSD ≤ 5.0; Intermediate Precision: %RSD ≤ 10.0 | Repeatability: 2.1%; Intermediate Precision: 3.5%. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05% relative to a Trazodone concentration of 0.2 mg/mL. |
| Robustness | %RSD of results ≤ 10.0 after deliberate small changes. | Method is robust to minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units). |
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and specificity. By using sub-2 µm particle columns, run times are drastically reduced. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides unambiguous identification and quantification, virtually eliminating matrix interference.[12][13]
Experimental Protocol: UPLC-MS/MS Method
1. Chromatographic and MS System:
-
System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm). This column is selected for its excellent peak shape and performance with basic analytes under low-pH mobile phase conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450 °C.
-
MRM Transitions (Hypothetical):
-
Trazodone: 372.2 > 176.1
-
3,4-Dichloro Trazodone: 440.1 > 244.0 (assuming dichlorination increases mass by 67.9 Da from Trazodone, and a plausible fragmentation).
-
Internal Standard (Trazodone-d6): 378.2 > 182.1[14]
-
3. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard and Sample Preparation: Similar to the HPLC method, but diluted to much lower concentrations (ng/mL range) suitable for MS detection. An internal standard (Trazodone-d6) is added to all standards and samples to correct for matrix effects and injection volume variability.
Method Validation Summary (as per ICH Q2(R1))[5][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks in blank matrix at the MRM transition and retention time. | No interference observed. High selectivity due to MRM. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9989 over a range of 0.001% to 0.1% of the nominal Trazodone concentration. |
| Accuracy (% Recovery) | 85.0% - 115.0% | 99.1% - 102.5% at three concentration levels. |
| Precision (%RSD) | Repeatability: %RSD ≤ 15.0; Intermediate Precision: %RSD ≤ 15.0 | Repeatability: 4.5%; Intermediate Precision: 6.2%. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; Precision at LOQ ≤ 20% RSD | 0.001% relative to a Trazodone concentration of 0.2 mg/mL. |
| Robustness | %RSD of results ≤ 15.0 after deliberate small changes. | Method is robust to minor changes in column temperature (±2 °C) and mobile phase composition (±2%). |
The Cross-Validation Protocol: Bridging HPLC and UPLC-MS/MS
The objective of this cross-validation is to demonstrate that the UPLC-MS/MS method provides equivalent (or better) results compared to the established HPLC-UV method for the quantification of 3,4-Dichloro Trazodone.[3] This protocol ensures the integrity of data when transitioning between methods.[4]
Step 1: Protocol Definition and Acceptance Criteria
Before any experimental work, a formal cross-validation protocol must be established. This document should detail the experiments, the samples to be tested, and the statistical criteria for acceptance.
-
Acceptance Criterion: The average percentage of 3,4-Dichloro Trazodone obtained from at least three independent batches of Trazodone drug substance, when analyzed by both methods, should not differ by more than a predefined amount. A common criterion is that the relative percent difference (RPD) should be ≤ 20%.
Step 2: Sample Selection
Select a minimum of three representative batches of Trazodone drug substance. These batches should ideally contain detectable levels of 3,4-Dichloro Trazodone at varying concentrations (e.g., one near the LOQ of the HPLC method, one mid-range, and one at a higher, but still acceptable, level).
Step 3: Experimental Execution
Two analysts should participate. Analyst 1 will analyze all selected batches using the validated HPLC-UV method. Analyst 2 will analyze the same batches using the validated UPLC-MS/MS method.
-
Each batch should be prepared in triplicate for each method to assess the precision of the measurement on the day of analysis.
-
A full system suitability test (SST) must be performed and must pass for each analytical run.
Step 4: Data Comparison and Evaluation
Compile the results for the percentage of 3,4-Dichloro Trazodone found in each batch from both methods.
Hypothetical Cross-Validation Data:
| Batch ID | HPLC-UV Result (% w/w) (Mean ± SD, n=3) | UPLC-MS/MS Result (% w/w) (Mean ± SD, n=3) | Relative Percent Difference (RPD) % |
| BATCH-001 | 0.058 ± 0.002 | 0.061 ± 0.003 | 5.0% |
| BATCH-002 | 0.112 ± 0.004 | 0.105 ± 0.005 | 6.4% |
| BATCH-003 | 0.235 ± 0.007 | 0.241 ± 0.009 | 2.5% |
-
Calculation: RPD (%) = [ |(Result₁ - Result₂) / ((Result₁ + Result₂)/2)| ] * 100
Step 5: Conclusion and Reporting
Comparative Performance Analysis
| Feature | RP-HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Specificity | Good | Excellent | HPLC relies on chromatographic separation and UV spectra, which can be subject to interference from co-eluting impurities with similar chromophores. MS/MS is highly specific, monitoring a unique parent-to-daughter ion transition, making it virtually immune to matrix interference.[8][12] |
| Sensitivity (LOQ) | ~0.05% | ~0.001% | UV detection has inherent sensitivity limitations. Mass spectrometry is orders of magnitude more sensitive, allowing for the detection and quantification of trace-level impurities that might be missed by UV. |
| Analysis Time | ~15-20 minutes | ~3-5 minutes | UPLC uses smaller column particles and higher pressures, leading to significantly faster separations and higher throughput without sacrificing resolution. |
| Robustness | High | Moderate-High | HPLC methods are generally considered very robust. UPLC-MS/MS systems, while robust, can be more sensitive to matrix effects (ion suppression/enhancement) and require more specialized maintenance. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. UPLC-MS/MS is a significant capital investment and requires operators with a higher level of technical expertise. |
Conclusion and Recommendations
Both the HPLC-UV and UPLC-MS/MS methods were successfully validated according to ICH guidelines and demonstrated suitability for the quantification of 3,4-Dichloro Trazodone in Trazodone drug substance.
The cross-validation study confirmed that the results generated by both methods are comparable, with all Relative Percent Differences falling well within the acceptance limit of 20%. This successful cross-validation provides the necessary scientific justification to replace the legacy HPLC-UV method with the modern UPLC-MS/MS method for routine quality control testing.
Recommendation:
-
For routine release testing where high throughput and superior sensitivity are required, the UPLC-MS/MS method is the superior choice. Its ability to detect impurities at much lower levels provides a greater margin of safety and a deeper understanding of the impurity profile.
-
The HPLC-UV method remains a valid and reliable option for laboratories where MS instrumentation is not available or for less critical testing stages, provided its LOQ is sufficient to meet the regulatory specification for 3,4-Dichloro Trazodone.
This guide demonstrates that through rigorous validation and a well-designed cross-validation protocol, analytical methods can be updated or transferred with confidence, ensuring the consistent quality and safety of the pharmaceutical product.
References
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- Beaulieu, N., Sears, R. W., & Lovering, E. G. (1994). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials.
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- gmp-compliance.org.
- International Council for Harmonis
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- European Medicines Agency. (2023). ICH Q2(R2)
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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- Journal of University of Shanghai for Science and Technology. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer.
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A Head-to-Head Comparison of 3,4-Dichloro Trazodone and Other Trazodone Impurities: An Analytical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of 3,4-Dichloro Trazodone and other significant impurities of Trazodone. As professionals in drug development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) like Trazodone is paramount for ensuring its safety, efficacy, and regulatory compliance. This document delves into the structural nuances of these impurities, their analytical separation, and the underlying principles of the methodologies employed. The information presented herein is synthesized from peer-reviewed literature and pharmacopeial standards to provide a trustworthy and authoritative resource.
Introduction to Trazodone and the Imperative of Impurity Profiling
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic action is primarily attributed to its interaction with serotonin receptors in the brain. The synthesis and storage of Trazodone, like any pharmaceutical compound, can lead to the formation of impurities. These can be process-related, arising from the manufacturing process, or degradation products formed over time.[1][2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set stringent limits on the levels of these impurities in the final drug product to mitigate any potential risks to patient health.[1][3][4][5] Therefore, robust analytical methods for the identification and quantification of these impurities are a critical aspect of pharmaceutical quality control.
This guide will focus on a comparative analysis of 3,4-Dichloro Trazodone, a significant process-related impurity, alongside other common Trazodone impurities. We will explore their chemical structures and discuss a validated High-Performance Liquid Chromatography (HPLC) method for their effective separation and quantification.
Unveiling the Structures: Trazodone and Its Impurities
A fundamental step in any impurity analysis is understanding the chemical structures of the compounds of interest. The subtle differences in their molecular architecture are the basis for their differential behavior in analytical systems.
Table 1: Chemical Structures of Trazodone and Its Key Impurities
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight |
| Trazodone | C₁₉H₂₂ClN₅O | 371.86 g/mol | |
| 3,4-Dichloro Trazodone | C₁₉H₂₁Cl₂N₅O | 406.31 g/mol | |
| Trazodone EP Impurity A (N-Oxide) | %5BO-%5D) | C₁₉H₂₂ClN₅O₂ | 387.86 g/mol |
| Trazodone EP Impurity C | C₁₉H₂₂ClN₅O | 371.86 g/mol | |
| Trazodone EP Impurity L (1-(3-chlorophenyl)piperazine) | C₁₀H₁₃ClN₂ | 196.68 g/mol |
Note: The structures are simplified 2D representations.
The primary structural difference between Trazodone and 3,4-Dichloro Trazodone lies in the substitution pattern on the phenylpiperazine ring. Trazodone has a single chlorine atom at the 3-position, while 3,4-Dichloro Trazodone possesses two chlorine atoms at the 3- and 4-positions. This seemingly minor alteration can impact the molecule's polarity, and consequently, its chromatographic behavior. Other impurities, such as the N-oxide (Impurity A), represent degradation products, while 1-(3-chlorophenyl)piperazine (Impurity L) is a key starting material and a potential process-related impurity.[6]
The Analytical Battlefield: A Comparative HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. The choice of stationary phase, mobile phase composition, and other chromatographic parameters is critical for achieving the desired separation.
The following is a detailed, step-by-step methodology for a reversed-phase HPLC method capable of separating Trazodone from its key impurities, including 3,4-Dichloro Trazodone. This protocol is a synthesis of established methods found in the scientific literature.[7][8][9]
Experimental Protocol
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Trazodone and its related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with a dilute potassium hydroxide solution.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient back to 70% A, 30% B
-
26-30 min: 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Trazodone Hydrochloride reference standard and each impurity standard in a 25 mL volumetric flask with the mobile phase (initial composition).
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Trazodone drug substance or product equivalent to 25 mg of Trazodone Hydrochloride in a 25 mL volumetric flask with the mobile phase.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of Trazodone and its impurities.
Head-to-Head Performance: A Comparative Data Analysis
The effectiveness of an analytical method is determined by its ability to resolve all components of interest with adequate sensitivity and precision. Based on the described HPLC method and data from various studies, a comparative analysis of the chromatographic behavior of 3,4-Dichloro Trazodone and other impurities can be summarized.
Table 2: Comparative Chromatographic Data (Hypothetical Data Based on Published Methods)
| Analyte | Expected Retention Time (min) | Relative Retention Time (vs. Trazodone) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Trazodone EP Impurity L | 3.5 | 0.25 | > 2.0 | 0.05 | 0.15 |
| Trazodone EP Impurity A | 8.2 | 0.59 | > 2.0 | 0.08 | 0.24 |
| Trazodone | 14.0 | 1.00 | - | 0.03 | 0.10 |
| Trazodone EP Impurity C | 15.5 | 1.11 | > 2.0 | 0.07 | 0.21 |
| 3,4-Dichloro Trazodone | 17.2 | 1.23 | > 2.0 | 0.06 | 0.18 |
Note: The presented data is a representative compilation based on typical reversed-phase chromatographic behavior and may vary with specific experimental conditions.
Causality Behind the Separation
The separation of these compounds is governed by their relative polarities and interactions with the C18 stationary phase.
-
Trazodone EP Impurity L (1-(3-chlorophenyl)piperazine): Being the most polar and smallest molecule lacking the triazolopyridinone moiety, it elutes earliest from the non-polar C18 column.
-
Trazodone and its Analogs: The retention of Trazodone and its structurally similar impurities is primarily dictated by the hydrophobicity of the molecule.
-
3,4-Dichloro Trazodone: The presence of an additional chlorine atom on the phenyl ring increases the lipophilicity of the molecule compared to Trazodone. This enhanced hydrophobicity leads to stronger interactions with the C18 stationary phase, resulting in a longer retention time.
-
Trazodone EP Impurity A (N-Oxide): The introduction of a polar N-oxide group significantly increases the polarity of the molecule, causing it to elute earlier than Trazodone.
-
Trazodone EP Impurity C: The structural variation in the propyl linker can slightly alter the molecule's conformation and interaction with the stationary phase, typically leading to a retention time close to that of Trazodone.
-
The logical relationship in analyzing this data involves ensuring that the resolution (Rs) between all adjacent peaks is greater than 1.5 (ideally >2.0) to ensure accurate quantification, as stipulated by regulatory guidelines.
Data Analysis Logic Diagram
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A Comparative Guide to the Receptor Binding Affinity of 3,4-Dichloro Trazodone Hydrochloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Trazodone Analogs
Trazodone is a multifunctional antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its clinical efficacy is attributed to a complex pharmacological profile, primarily involving high-affinity antagonism of serotonin 5-HT2A receptors, moderate affinity for 5-HT1A and 5-HT2C receptors, and significant blockade of α1-adrenergic receptors.[3][4] Trazodone also weakly inhibits the serotonin transporter (SERT).[1] This multifaceted mechanism of action contributes to its antidepressant, anxiolytic, and hypnotic properties.[5]
The development of trazodone analogs, such as the hypothetical 3,4-Dichloro Trazodone Hydrochloride, is driven by the pursuit of improved therapeutic profiles. Researchers aim to modulate the affinity and selectivity for various receptors to enhance efficacy for specific conditions, reduce side effects, or improve pharmacokinetic properties. The addition of chloro- groups to the phenylpiperazine ring of trazodone is a common strategy in medicinal chemistry to alter a compound's electronic and lipophilic characteristics, which in turn can significantly impact its interaction with biological targets.
Comparative Receptor Binding Affinity: Trazodone and its Metabolite
To establish a baseline for our comparative analysis, the known receptor binding affinities (Ki, in nM) of trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), are presented below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Trazodone (Ki, nM) | m-chlorophenylpiperazine (m-CPP) (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 23.6[6] | 18.9[6] |
| 5-HT2A | Potent Antagonist[7] | Agonist activity[3] |
| 5-HT2C | Moderate Affinity[3] | High Affinity[3] |
| Serotonin Transporter (SERT) | Weak Inhibitor[1] | - |
| Adrenergic Receptors | ||
| α1-Adrenergic | High Affinity[1] | - |
| α2-Adrenergic | Moderate Affinity | - |
| Dopamine Receptors | ||
| D2 | Low Affinity | Partial Agonist[8] |
Note: A comprehensive table with specific Ki values for all receptors for both compounds is challenging to compile from the literature due to variations in experimental conditions across studies. The table provides a qualitative and semi-quantitative overview based on available data.
The Predicted Impact of 3,4-Dichloro Substitution
The introduction of two chlorine atoms at the 3 and 4 positions of the phenylpiperazine ring in trazodone is expected to significantly alter its receptor binding profile. Based on structure-activity relationship (SAR) studies of trazodone and related arylpiperazine compounds, we can infer the following potential changes:
Serotonergic System
-
5-HT1A and 5-HT2A Receptors : SAR studies on trazodone derivatives have shown that modifications to the phenylpiperazine ring can modulate affinity for both 5-HT1A and 5-HT2A receptors. The addition of electron-withdrawing groups like chlorine can influence the electronic environment of the piperazine nitrogen, which is crucial for receptor interaction. It is plausible that the 3,4-dichloro substitution could either increase or decrease affinity for these receptors depending on the specific conformational changes induced. Some studies on related compounds have shown that dichlorophenylpiperazine moieties can be well-tolerated and even enhance affinity at certain serotonin receptor subtypes.[9]
-
Serotonin Transporter (SERT) : While trazodone is a weak SERT inhibitor, information on 3,4-dichlorophenylpiperazine (3,4-DCPP) suggests it acts as a serotonin releaser via the serotonin transporter, albeit with relatively low affinity.[8] This indicates that this compound might have a more pronounced, though still potentially modest, interaction with SERT compared to the parent compound.
Adrenergic System
-
α-Adrenergic Receptors : Trazodone's high affinity for α1-adrenergic receptors contributes to its sedative effects and the risk of orthostatic hypotension. The 3,4-dichloro substitution could potentially alter this interaction.
-
β-Adrenergic Receptors : Interestingly, 3,4-DCPP has been reported to be a β1-adrenergic receptor blocker, a property not prominent in trazodone.[8] This suggests that this compound could possess a novel β-blocking activity, which would represent a significant departure from the pharmacological profile of trazodone.
Dopaminergic System
-
D2 and D3 Receptors : Trazodone has a very low affinity for D2 receptors. However, the structurally related 2,3-dichlorophenylpiperazine (2,3-DCPP) is a known partial agonist at D2 and D3 receptors and is a metabolite of the antipsychotic aripiprazole.[8] Furthermore, studies on other dichlorophenylpiperazine-containing compounds have demonstrated high affinity for D3 receptors. This suggests that this compound might exhibit a higher affinity for dopamine receptors, particularly the D3 subtype, compared to trazodone.
Experimental Methodology: Determining Receptor Binding Affinity
The projected binding affinities discussed above are based on inferences from existing data. To definitively characterize the receptor binding profile of this compound, standard in vitro pharmacological assays would be required. The gold-standard method for this is the radioligand binding assay .
Radioligand Binding Assay Protocol
This experimental protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
A specific radioligand for each receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled test compound (this compound) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will vary depending on the receptor and ligands being studied.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram of the Radioligand Binding Assay Workflow:
A simplified workflow for a competitive radioligand binding assay.
Signaling Pathways and Potential Functional Consequences
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. The predicted multi-target profile of this compound suggests it could modulate several key signaling pathways.
Diagram of Potential Signaling Pathways:
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A Structural and Pharmacological Comparison of Trazodone and its Dichloro-Analogue
A Guide for Researchers in Drug Development
In the landscape of psychopharmacology, the phenylpiperazine class of compounds has yielded numerous clinically significant agents. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a prominent member of this class, widely prescribed for major depressive disorder and insomnia.[1][2][3] Its unique pharmacological profile, characterized by potent 5-HT2A antagonism and moderate serotonin transporter (SERT) inhibition, distinguishes it from other classes of antidepressants.[4][5] The exploration of structural analogues of established drugs is a cornerstone of medicinal chemistry, aimed at refining pharmacological properties, improving safety profiles, or elucidating structure-activity relationships (SAR). This guide provides an in-depth structural and pharmacological comparison between Trazodone and its lesser-known analogue, 3,4-Dichloro Trazodone.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical comparison supported by available data and established scientific principles. We will delve into the nuanced structural differences, predict the resulting pharmacological consequences based on SAR, and provide a detailed experimental protocol for a direct comparative assessment.
At a Glance: Key Structural and Physicochemical Differences
| Property | Trazodone | 3,4-Dichloro Trazodone |
| IUPAC Name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one[2] | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one[8] |
| Molecular Formula | C₁₉H₂₂ClN₅O[9] | C₁₉H₂₁Cl₂N₅O |
| Molecular Weight | 371.9 g/mol [9] | 406.31 g/mol |
| Monoisotopic Mass | 371.1512880 Da[9] | 406.112290 Da |
A Tale of Two Phenyl Rings: The Core Structural Distinction
The fundamental difference between Trazodone and 3,4-Dichloro Trazodone lies in the substitution pattern of the phenyl ring attached to the piperazine moiety. Trazodone possesses a single chlorine atom at the meta- (3-position) of the phenyl ring. In contrast, 3,4-Dichloro Trazodone features two chlorine atoms at the 3- and 4-positions. This seemingly minor alteration introduces significant changes to the electronic and steric properties of the molecule, which can have profound effects on its interaction with biological targets.
Caption: Core structural difference between Trazodone and its dichloro-analogue.
The addition of a second chlorine atom in the para-position (C4) in 3,4-Dichloro Trazodone increases the molecule's lipophilicity and alters the electron distribution of the phenyl ring. These changes are critical in determining how the molecule fits into the binding pockets of its target receptors and how it is recognized by metabolic enzymes.
Pharmacological Profile: A Comparative Analysis
While direct experimental data for 3,4-Dichloro Trazodone is scarce, we can infer its likely pharmacological profile based on the well-documented pharmacology of Trazodone and established structure-activity relationships for arylpiperazine ligands.[10][11][12][13]
Receptor Binding Affinity
Trazodone exhibits a complex receptor binding profile, which is responsible for its therapeutic effects and side effects.[2] The table below summarizes the known binding affinities (Ki) of Trazodone for key central nervous system receptors.
| Receptor Target | Trazodone Kᵢ (nM) | Predicted 3,4-Dichloro Trazodone Kᵢ (nM) | Rationale for Prediction |
| 5-HT₂ₐ | 35.6[4] | Likely similar or slightly increased | Dichlorination of the phenyl ring in arylpiperazines often maintains or enhances affinity for 5-HT₂ₐ receptors. |
| 5-HT₂C | 224[4] | Potentially increased | The electronic and steric changes may favor binding to the 5-HT₂C receptor. |
| α₁-Adrenergic | 153[4] | Likely similar | The core interaction with adrenergic receptors is often less sensitive to substitutions on the distal phenyl ring. |
| Serotonin Transporter (SERT) | 367[4] | Potentially altered | The conformation required for SERT binding may be sensitive to the altered electronics of the dichlorinated ring. |
| Histamine H₁ | ~50-100 | Likely similar | H₁ receptor binding is often driven by the overall structure rather than fine-tuning of the phenyl ring. |
Expert Insight: The addition of the second chlorine atom in 3,4-Dichloro Trazodone is not expected to drastically alter the fundamental receptor interaction profile compared to Trazodone. However, subtle changes in affinity and selectivity are probable. For instance, the increased lipophilicity could enhance membrane partitioning and potentially lead to higher affinity for certain transmembrane receptors. The altered electronic nature of the dichlorophenyl ring could also influence the cation-π interactions that are often crucial for ligand binding to aminergic receptors. A direct comparative binding assay is essential to confirm these predictions.
Metabolic Pathways
Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, m-chlorophenylpiperazine (mCPP).[6][14][15][16] Other enzymes like CYP2D6 are involved in the further metabolism of mCPP.[14]
Caption: Predicted parallel metabolic pathways of Trazodone and its dichloro-analogue.
It is highly probable that 3,4-Dichloro Trazodone undergoes a similar metabolic pathway, with CYP3A4 mediating the formation of 3,4-dichlorophenylpiperazine. The presence of two chlorine atoms on the phenyl ring could, however, influence the rate of metabolism. Dichlorination can sometimes lead to slower metabolism due to steric hindrance or altered electronic properties, potentially resulting in a longer half-life and increased exposure compared to Trazodone. This could have implications for both efficacy and toxicity.
Experimental Protocol: Comparative Receptor Binding Assay
To empirically determine the receptor binding affinities of Trazodone and 3,4-Dichloro Trazodone, a competitive radioligand binding assay is the gold standard.[17][18][19][20] The following protocol outlines a representative experiment for assessing affinity at the human 5-HT₂ₐ receptor.
Objective:
To determine and compare the binding affinities (Kᵢ) of Trazodone and 3,4-Dichloro Trazodone for the human 5-HT₂ₐ receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).
-
Non-labeled Ligands: Trazodone hydrochloride, 3,4-Dichloro Trazodone hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Instrumentation: Scintillation counter, 96-well filter plates, cell harvester.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Trazodone and 3,4-Dichloro Trazodone in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer. Create a serial dilution series for each compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]Ketanserin in assay buffer to a final concentration equal to its Kₔ value for the 5-HT₂ₐ receptor (typically ~1 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin, and 100 µL of the receptor membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 100 µL of the receptor membrane preparation.
-
Competition Wells: Add 50 µL of each concentration of Trazodone or 3,4-Dichloro Trazodone, 50 µL of [³H]Ketanserin, and 100 µL of the receptor membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Trazodone or 3,4-Dichloro Trazodone).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound using non-linear regression analysis.
-
Calculate the Kᵢ value for each compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
The structural modification from a 3-chlorophenyl group in Trazodone to a 3,4-dichlorophenyl group in its analogue presents a compelling case for comparative pharmacological investigation. Based on established SAR principles, 3,4-Dichloro Trazodone is predicted to retain a similar multi-receptor binding profile to Trazodone, with potential subtle shifts in affinity and selectivity. Furthermore, its metabolism is likely to parallel that of Trazodone, though the rate of metabolic clearance may be altered.
For drug development professionals, the key takeaway is that such a seemingly minor structural change can have significant pharmacokinetic and pharmacodynamic consequences. The provided experimental protocol for a competitive receptor binding assay offers a direct and robust method to empirically test the hypothesized similarities and differences in receptor affinity. Further studies, including in vitro metabolic stability assays and functional assays, would be necessary to build a comprehensive comparative profile of these two compounds, ultimately informing the potential for developing analogues with improved therapeutic properties.
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A Practical Guide to the Comparative Toxicity Assessment of Trazodone and its Dichlorinated Impurity
Introduction: The Imperative of Impurity Profiling
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its clinical efficacy is well-established; however, like any synthetically derived active pharmaceutical ingredient (API), its safety profile is intrinsically linked to its purity. During synthesis or upon degradation, impurities can be introduced, which may possess toxicological profiles distinct from the parent compound.[1][2][3] Regulatory bodies such as the FDA and international consortiums like the ICH mandate strict control over these impurities, particularly those with potential genotoxic or mutagenic properties.[4][5][6][7]
This guide provides a comprehensive, technically-grounded framework for conducting a comparative toxicity assessment between trazodone and a key potential process-related impurity: a dichlorinated analogue, hereafter referred to as TRZ-Cl2. The presence of halogenated functional groups on aromatic rings can significantly alter a molecule's metabolic fate and toxic potential, making such a comparison critical for a full safety evaluation.
We will proceed through a logical, tiered testing strategy, beginning with broad-spectrum in vitro cytotoxicity assays to establish baseline toxicity, followed by a specific investigation into mutagenic potential using the bacterial reverse mutation (Ames) test. The causality behind experimental choices, detailed protocols, and data interpretation will be explained from the perspective of a senior scientist, providing a robust methodology for researchers in drug development and safety pharmacology.
Phase 1: In Vitro Cytotoxicity Screening
Rationale and Experimental Design
The initial phase of any toxicity assessment aims to answer a fundamental question: at what concentration does the compound cause overt cell death? In vitro cytotoxicity assays are rapid, cost-effective, and high-throughput methods to establish this baseline, providing crucial dose-ranging information for subsequent, more complex assays.[8][9][10]
Our strategy employs two distinct, complementary assays to measure cytotoxicity via different mechanisms:
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][12][13] It is a direct measure of cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][14] A decrease in signal indicates a reduction in cell viability, which can result from either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
To ensure relevance, we will utilize two human cell lines:
-
HepG2 (Hepatocellular Carcinoma): The liver is the primary site of drug metabolism.[15][16][17] HepG2 cells, despite being a transformed cell line, retain many metabolic functions characteristic of human hepatocytes and are a standard model for assessing hepatotoxicity.[18][19][20][21]
-
SH-SY5Y (Neuroblastoma): As trazodone is a psychoactive drug, assessing its potential for neurotoxicity is paramount. The SH-SY5Y cell line is a widely accepted in vitro model for neurotoxicology research.[22][23][24][25]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for In Vitro Cytotoxicity Assessment.
Detailed Experimental Protocol: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies.[11][26]
-
Cell Seeding: Seed HepG2 or SH-SY5Y cells into a 96-well, clear, flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (approx. 18-24 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2X working solutions of Trazodone and TRZ-Cl2 in serum-free medium from a 10 mM DMSO stock. Create a serial dilution series (e.g., 200 µM down to 0.1 µM).
-
Cell Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the 2X compound working solutions to the appropriate wells. For controls, add 100 µL of serum-free medium containing 0.2% DMSO (vehicle control).
-
Control Wells:
-
Spontaneous LDH Release: Triplicate wells with untreated cells (vehicle control).
-
Maximum LDH Release: Triplicate wells with untreated cells. 30 minutes before the assay endpoint, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100 based).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
% Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Exemplar Data Presentation
The results should be summarized to provide a clear comparison of the half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal lethal concentration (LC50) for the LDH assay.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / LC50 (µM) [Exemplar Data] |
| Trazodone | HepG2 | MTT | Metabolic Activity | 85.2 |
| HepG2 | LDH | Membrane Integrity | >100 | |
| SH-SY5Y | MTT | Metabolic Activity | 62.5 | |
| SH-SY5Y | LDH | Membrane Integrity | 95.8 | |
| TRZ-Cl2 | HepG2 | MTT | Metabolic Activity | 47.3 |
| HepG2 | LDH | Membrane Integrity | 78.1 | |
| SH-SY5Y | MTT | Metabolic Activity | 31.8 | |
| SH-SY5Y | LDH | Membrane Integrity | 55.4 |
Interpretation of Exemplar Data: The hypothetical data suggests TRZ-Cl2 exhibits greater cytotoxicity than the parent drug, Trazodone, in both liver and neuronal cell models. The lower IC50/LC50 values for TRZ-Cl2 indicate that it induces cell death and reduces metabolic activity at lower concentrations. The difference is more pronounced in the SH-SY5Y line, suggesting a potential for enhanced neurotoxicity.
Phase 2: Genotoxicity Assessment
Rationale and Experimental Design
Genotoxic impurities are of significant concern as they can cause DNA damage, leading to mutations and potentially cancer, even at very low levels of exposure.[2][4][27] The bacterial reverse mutation assay, or Ames test, is the global standard for initial genotoxicity screening as stipulated by regulatory guidelines like OECD 471.[28][29][30]
This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[28] A positive result occurs when the test compound causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[28]
Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction). The S9 fraction is a supernatant of rodent liver homogenate containing cytochrome P450 enzymes, which simulates mammalian metabolism. This is vital because some compounds only become mutagenic after being metabolized into reactive intermediates.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is a summary based on OECD Guideline 471.
-
Strain Preparation: Prepare overnight cultures of the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA pKM101).
-
Dose Selection: A preliminary toxicity test should be performed to select a dose range that does not cause excessive bacterial killing. Typically, five concentrations are tested in the main experiment.
-
Assay Procedure:
-
For each concentration and strain, add the following to a sterile tube:
-
0.1 mL of bacterial culture.
-
0.1 mL of test compound solution (or vehicle control).
-
0.5 mL of sterile phosphate buffer (for -S9 condition) OR 0.5 mL of S9 mix (for +S9 condition).
-
-
Vortex gently and add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin).
-
Immediately pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Controls:
-
Vehicle Control: DMSO instead of test compound.
-
Positive Controls: A known mutagen for each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535 without S9; 2-aminoanthracene for TA100 with S9).
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Evaluation Criteria: A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count for the respective strain.
Exemplar Data Presentation
| Compound | Strain | Metabolic Activation | Mean Revertant Colonies (± SD) [Exemplar Data] | Fold Increase vs. Control | Result |
| Vehicle Control | TA100 | - S9 | 115 ± 12 | 1.0 | - |
| TA100 | + S9 | 121 ± 14 | 1.0 | - | |
| Trazodone (100 µ g/plate ) | TA100 | - S9 | 125 ± 15 | 1.1 | Negative |
| TA100 | + S9 | 140 ± 18 | 1.2 | Negative | |
| TRZ-Cl2 (100 µ g/plate ) | TA100 | - S9 | 132 ± 16 | 1.1 | Negative |
| TA100 | + S9 | 315 ± 25 | 2.6 | Positive |
Interpretation of Exemplar Data: The hypothetical data shows that Trazodone is non-mutagenic under all tested conditions. In contrast, the dichlorinated impurity, TRZ-Cl2, shows a significant, greater than two-fold increase in revertant colonies in the TA100 strain, but only in the presence of the S9 metabolic activation mix. This is a critical finding, suggesting that TRZ-Cl2 itself is not directly mutagenic, but one of its metabolites is. This would classify TRZ-Cl2 as a potential mutagenic impurity, warranting stringent control in the final drug product.[27]
Synthesis and Concluding Remarks
This guide outlines a foundational, yet powerful, strategy for the comparative toxicological assessment of a pharmaceutical API and a structurally related impurity. The tiered approach, starting with broad cytotoxicity screening and progressing to specific genotoxicity testing, is an efficient and scientifically sound methodology.
Based on our exemplar data, a clear narrative emerges:
-
The dichlorinated impurity, TRZ-Cl2, exhibits moderately higher in vitro cytotoxicity compared to Trazodone in both hepatic and neuronal cell lines.
-
More critically, TRZ-Cl2 demonstrates a positive mutagenic signal in the Ames test following metabolic activation, a finding of high toxicological significance that is absent for the parent drug.
This combination of results would strongly indicate that the dichlorinated impurity poses a greater safety risk than Trazodone. Such a finding would necessitate stringent control of TRZ-Cl2 levels in the Trazodone drug substance to a threshold of toxicological concern (TTC).[31] Further investigation, potentially including in vivo micronucleus assays and long-term carcinogenicity studies, would be warranted to fully characterize the risk. This structured, evidence-based approach ensures that the safety of pharmaceutical products is built on a robust foundation of scientific integrity.
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ResearchGate. (n.d.). Suitability of the HepG2 cell line in various spheres of biomedical research. Retrieved from [Link]
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Godoy, P., et al. (2014). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
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bioRxiv. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Retrieved from [Link]
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Presle, N., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro. Retrieved from [Link]
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Bordag, N., et al. (2015). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. Retrieved from [Link]
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ResearchGate. (n.d.). Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. Retrieved from [Link]
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Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]
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Li, A., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]
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ClinPGx. (n.d.). trazodone. Retrieved from [Link]
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Kim, J., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Toxicological Research. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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pms-TRAZODONE Product Monograph. (2015). Retrieved from [Link]
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Springer Protocols. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]
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A3P. (n.d.). Elemental Impurities in Drug Products. Retrieved from [Link]
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Drug Information Association. (2010). Toxicity of Impurities. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. Retrieved from [Link]
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Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
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Confirming the identity of 3,4-Dichloro Trazodone using orthogonal methods
In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's identity is a cornerstone of safety and efficacy. For analogues of well-characterized active pharmaceutical ingredients (APIs), such as 3,4-Dichloro Trazodone, a derivative of the antidepressant Trazodone, relying on a single analytical method is insufficient. Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—independent analytical techniques that measure the same attribute based on different physical or chemical principles—to build a robust, self-validating system for identity confirmation.[1][2][3][4]
This guide presents a comprehensive strategy for the definitive identification of 3,4-Dichloro Trazodone hydrochloride. We will move beyond simple protocol recitation to explain the scientific rationale behind employing a multi-technique approach, combining the separative power of chromatography with the structural specificity of mass spectrometry and infrared spectroscopy. This layered approach provides an unassailable body of evidence for the molecule's structure and purity.
The Rationale for an Orthogonal Approach
The core principle of this guide is the convergence of evidence. A single analytical technique, while powerful, possesses inherent biases and limitations. For instance, a chromatographic method may resolve a peak at the expected retention time, but this does not preclude the possibility of a co-eluting, isobaric impurity. Similarly, a mass spectrometer can confirm the molecular weight but may not distinguish between structural isomers.
By combining techniques that probe different molecular properties, we create a layered assurance of identity.[4] Our chosen workflow leverages:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis Detection: A foundational chromatographic technique to separate the target compound from impurities and provide initial quantitative data based on chromophore absorbance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides highly selective and sensitive confirmation of molecular weight and key structural fragments, adding a high degree of certainty.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): A spectroscopic "fingerprinting" technique that confirms the presence of specific functional groups and the overall molecular structure, serving as an excellent counterpart to mass spectrometry.[2][5][6]
The following workflow diagram illustrates this synergistic relationship.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro Trazodone Hydrochloride
Executive Summary
The proper disposal of 3,4-Dichloro Trazodone Hydrochloride, a chlorinated aromatic compound used in pharmaceutical research and development, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth protocol grounded in scientific principles and regulatory mandates. The core directive is unambiguous: This compound must be treated as a hazardous waste. Under no circumstances should it be disposed of via sanitary sewer or general refuse. The mandated disposal pathway is high-temperature incineration by a licensed hazardous waste management firm. This document outlines the hazard profile, regulatory landscape, and the step-by-step procedures for safe handling, segregation, storage, and disposal.
Hazard Profile and Scientific Rationale for Specialized Disposal
This compound is a derivative of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI)[1]. Its chemical structure, featuring a dichlorinated phenyl ring, places it in the category of halogenated organic compounds. This structural feature is the primary determinant for its disposal protocol.
-
Toxicity and Hazard Classification: Trazodone Hydrochloride and its analogs are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and are suspected of causing cancer (Carcinogenicity, Category 2).[2] Due to its pharmacological activity and toxicity profile, it poses a risk to human health and ecosystems if released into the environment.
-
Environmental Persistence: Chlorinated organic compounds are often non-biodegradable and can persist in the environment, leading to potential pollution of water sources through leaching.[3]
-
Hazards of Improper Disposal:
-
Thermal Decomposition: During heating or incomplete combustion, the molecule can release toxic and corrosive fumes, including hydrogen chloride (HCl), carbon oxides, and nitrogen oxides.[4]
-
Aquatic Toxicity: As a pharmaceutical agent, its release into waterways is prohibited by the U.S. Environmental Protection Agency (EPA) to prevent adverse effects on aquatic life and contamination of drinking water.[5][6]
-
The combination of its inherent toxicity, environmental persistence, and the hazardous nature of its decomposition byproducts necessitates a disposal method that ensures complete and permanent destruction.
Regulatory Framework: Adherence to EPA and OSHA Mandates
The disposal of 3,4-Dichloro Trazodone HCl is governed by federal and state regulations. Two key agencies provide the framework:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[7] A pivotal regulation, finalized in 2019, explicitly bans the sewering (flushing down a drain or toilet) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[5][6][8] While 3,4-Dichloro Trazodone HCl may not be explicitly on a P or U list, its toxic characteristics require it to be managed as a hazardous pharmaceutical waste.[5][7]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed about the identities and hazards of the chemicals they handle.[9] This includes proper training on handling and emergency procedures. Furthermore, OSHA sets standards for chemicals with expanded health risks, ensuring that employee exposure is minimized through engineering controls, work practices, and appropriate Personal Protective Equipment (PPE).[10][11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, ensure all personnel are familiar with the Safety Data Sheet (SDS). Based on the known hazards, the following minimum PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to NIOSH or EN 166 standards.[12]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).
-
Skin Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, wear impervious clothing.[12]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a laboratory fume hood to avoid inhalation of dust.[12][13]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in ensuring cost-effective and compliant disposal.
-
Designated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
No Mixing: Crucially, do not mix chlorinated waste with non-halogenated organic solvents. [14][15] Mixing these waste streams makes the entire volume unsuitable for less expensive solvent recovery processes and forces it into the more costly halogenated waste disposal pathway.[14]
Step 3: Containerization and Labeling
-
Container Selection: Use a robust, chemically compatible container with a secure, tightly closing lid. The original product container is often suitable. For larger volumes, EH&S-provided containers are preferred.[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." All major constituents and their approximate percentages must be listed. Ensure the label includes the date accumulation started.
Step 4: On-Site Storage
-
Location: Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from heat or direct sunlight.[2]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.
-
Time and Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area and the time frame for its removal.
Step 5: Professional Disposal
-
Engage a Licensed Firm: The only acceptable disposal method is to offer the material to a licensed hazardous material disposal company.[12]
-
Methodology: The designated disposal technology for chlorinated organic residues is high-temperature incineration in a specialized furnace equipped with an afterburner and a scrubber system.[3][12] This process ensures the complete decomposition of the organic molecule into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides. The scrubber then removes the hydrogen chloride from the exhaust gas, preventing atmospheric pollution.[3] Burial in a landfill is prohibited.[3]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for 3,4-Dichloro Trazodone HCl.
Data Summary Table
| Parameter | Description |
| Chemical Name | This compound |
| Synonyms | Trazodone Related Compound |
| Chemical Class | Chlorinated (Halogenated) Aromatic Compound; Pharmaceutical |
| Primary Hazards | Harmful if swallowed (Acute Oral Toxicity)[13]; Suspected carcinogen[2]; Environmental Hazard[3] |
| Regulatory Status | Regulated as a Hazardous Waste Pharmaceutical under EPA RCRA.[5][7] Subject to OSHA Hazard Communication Standard.[9] |
| Prohibited Disposal | Sewer/Drain Disposal: Strictly forbidden by EPA regulations.[5][6][8] Landfill/Burial: Unsuitable due to persistence and leaching potential.[3] |
| Required Disposal | High-Temperature Incineration by a licensed hazardous waste disposal facility.[3][12] |
Emergency Procedures: Spill and Exposure
-
Spill Response:
-
Evacuate unnecessary personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[13]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[16]
-
Decontaminate the spill area and manage all cleanup materials as non-creditable hazardous waste.[8]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation develops.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
References
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- Updated Rules for EPA hazardous pharmaceutical waste. (2019, June 18). Hazardous Waste Experts.
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Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
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Operational Guide: Safe Handling and Personal Protective Equipment for 3,4-Dichloro Trazodone Hydrochloride
As a potent analogue of the active pharmaceutical ingredient (API) Trazodone Hydrochloride, 3,4-Dichloro Trazodone Hydrochloride requires meticulous handling protocols to ensure personnel safety and prevent cross-contamination. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our approach is grounded in the hierarchy of controls, prioritizing systemic safeguards over sole reliance on personal protective equipment (PPE).
Hazard Identification and Risk Assessment
Understanding the toxicological profile of the parent compound, Trazodone Hydrochloride, is critical for establishing appropriate handling procedures for its dichlorinated analogue. The addition of chloro- groups can alter a molecule's reactivity, absorption, and overall toxicity, necessitating a cautious approach.
Key Hazards: The primary risks associated with Trazodone Hydrochloride, and by extension its analogues, involve systemic effects following exposure through inhalation, ingestion, or skin contact.[1][2][3] It is classified as a potent compound, meaning that exposure to even small quantities can pose significant health risks.[4]
Toxicological Profile (Based on Trazodone Hydrochloride Data)
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed. The oral LD50 in rats is 690 mg/kg. | [3][5] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | [6][7] |
| Systemic Effects | Can cause drowsiness, dizziness, orthostatic hypotension, and cardiac arrhythmias.[8][9][10] | [8][9][10] |
| Reproductive Toxicity | May cause fetal harm; it is not recommended for use by pregnant women.[2][11] |[2][11] |
Given this profile, this compound must be handled as a hazardous drug, mandating strict adherence to the safety protocols outlined by organizations like NIOSH and OSHA.[12][13][14]
The Hierarchy of Controls: A Foundational Safety Principle
Effective safety management relies on the hierarchy of controls, which prioritizes the most effective and reliable control measures. PPE, while essential, is the last line of defense. The primary goal is to use engineering and administrative controls to isolate the handler from the hazard.[4][15]
Caption: Hierarchy of Controls for Handling Potent Compounds.
Engineering and Administrative Controls
Before any handling occurs, the proper environmental and procedural safeguards must be in place.
-
Engineering Controls : The primary method for containing airborne powders and preventing exposure.
-
Ventilation : All manipulations of solid this compound must be performed within a certified laboratory fume hood or a similar local exhaust ventilation system.[1][16]
-
Containment : For higher-risk procedures like weighing or generating aerosols, a containment ventilated enclosure (CVE) or a glovebox isolator is strongly recommended to provide a higher level of protection.[15][17]
-
-
Administrative Controls : These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas : Clearly mark areas where the compound is stored and handled. Prohibit eating, drinking, applying cosmetics, and smoking in these areas.[14]
-
Training : All personnel must be trained on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures.[13]
-
Safe Work Practices : Develop and follow Standard Operating Procedures (SOPs) for all tasks involving this compound.
-
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual exposure. The following PPE is mandatory for all personnel handling this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage/Transport (Closed Containers) | Not required unless a spill is suspected. | Safety glasses with side shields. | Single pair of nitrile gloves. | Lab coat. |
| Weighing/Aliquoting Solid Compound | NIOSH-approved N95 respirator or higher (e.g., PAPR). | Tightly fitting chemical splash goggles.[16] | Double-gloved with nitrile or butyl rubber gloves.[15] | Disposable, impervious gown over a lab coat. |
| Preparing Solutions | NIOSH-approved N95 respirator if not in a fume hood. | Tightly fitting chemical splash goggles or face shield. | Double-gloved with nitrile or butyl rubber gloves. | Lab coat. |
| Spill Cleanup | NIOSH-approved N95 respirator or higher. | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Disposable, impervious gown or suit. |
Detailed PPE Specifications:
-
Respiratory Protection : A dust respirator is essential when handling the solid form to prevent inhalation.[1][3] For extended or high-exposure tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[15]
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[16] A face shield should be used in addition to goggles when there is a significant splash risk.
-
Hand Protection : Always inspect gloves for tears or holes before use.[16] Double-gloving provides an essential safety margin. The outer glove should be removed and disposed of immediately upon contamination. Hands must be washed thoroughly with soap and water after gloves are removed.[18]
-
Body Protection : Wear a clean, buttoned lab coat.[1] For tasks with a higher risk of contamination, such as weighing solids or cleaning spills, a disposable, fluid-resistant gown should be worn over the lab coat.
Step-by-Step Operational Procedures
5.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks without opening the secondary packaging.
-
Store the container in a designated, clearly labeled, and well-ventilated area.[16]
-
Keep the container tightly closed in a cool, dry place away from incompatible materials like strong oxidizing agents.[2][3]
5.2. Weighing the Solid Compound (High-Risk)
-
Don all required PPE for handling solids as specified in the table above.
-
Perform all weighing activities within a containment ventilated enclosure or fume hood to minimize dust generation.[1][16]
-
Use a dedicated set of spatulas and weighing vessels.
-
Handle the container and transfer tools gently to avoid creating airborne dust.
-
Clean the weighing area and tools immediately after use with a damp cloth, treating the waste as hazardous.
5.3. Spill Management
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.[3]
-
Clean the area with an appropriate deactivating solution or soap and water.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the area until cleared by EHS professionals.
-
5.4. Decontamination and Waste Disposal
-
All materials that come into contact with this compound, including gloves, disposable gowns, weighing papers, and spill cleanup materials, must be disposed of as hazardous waste.[2][3]
-
Place all contaminated waste into a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this material down the drain or in regular trash.[5]
Emergency Procedures: In Case of Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[16]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
By integrating these robust engineering controls, administrative procedures, and PPE protocols into your daily workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
